Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
Description
Properties
IUPAC Name |
(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPQJYLNDRHQD-JDIVNGTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149318 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-61-9 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2), derived from the B1 chain of laminin (B1169045), is a potent inhibitor of angiogenesis and tumor growth.[1] Its primary mechanism of action is the targeted suppression of vascular endothelial cell migration, a critical process in the formation of new blood vessels that supply tumors.[1] This peptide does not exert a direct cytotoxic effect on tumor cells or inhibit endothelial cell proliferation, indicating that its anti-tumor activity is mediated through the inhibition of angiogenesis.[1] CDPGYIGSR-NH2 has also been shown to promote chondrocyte adhesion, suggesting its potential in cartilage regeneration. The core biological activity resides in the Tyr-Ile-Gly-Ser-Arg (YIGSR) sequence, which is a known binding motif for cell surface receptors, including integrins. This technical guide provides a comprehensive overview of the mechanism of action of CDPGYIGSR-NH2, including its molecular targets, a proposed signaling pathway, quantitative data from relevant studies, and detailed experimental protocols for assessing its bioactivity.
Molecular Targets and Binding Affinity
The biological effects of CDPGYIGSR-NH2 are initiated by its interaction with cell surface receptors. The YIGSR motif within the peptide is recognized by specific integrins, which are transmembrane receptors that mediate cell-matrix adhesion and signaling.
Primary Molecular Targets:
-
Integrin α6β1: This integrin is a key receptor for laminin and has been identified as a binding partner for YIGSR-containing peptides.
-
Integrin α4β1: This integrin is also implicated in mediating cellular responses to laminin and related peptides.
-
67 kDa Laminin Receptor: This non-integrin receptor has been shown to bind YIGSR sequences with intermediate affinity.[1]
| Peptide/Ligand | Receptor/Assay | Affinity/Potency | Reference |
| C(YIGSR)3-NH2 | 67 kDa Laminin Receptor | Kd: 1.5 x 10-7 M | [1] |
| mEGF-(33-42) and Lam. B1-(925-933) | 125I-laminin displacement | IC50: 1-5 nM | [2] |
| mEGF-(33-42) and Lam. B1-(925-933) | Inhibition of cell attachment to laminin | IC50: 230-390 nM | [2] |
Table 1: Quantitative Data on the Binding and Activity of YIGSR-related Peptides. This table summarizes the available quantitative data on the binding affinity and inhibitory concentrations of peptides containing the YIGSR motif.
Proposed Mechanism of Action and Signaling Pathway
The anti-angiogenic effect of CDPGYIGSR-NH2 is primarily attributed to its ability to inhibit the migration of vascular endothelial cells. While the precise downstream signaling cascade initiated by this peptide is still under investigation, based on the known functions of its integrin targets and the effects of YIGSR-containing peptides, a plausible mechanism can be proposed.
Upon binding to integrins α6β1 and/or α4β1 on the surface of endothelial cells, CDPGYIGSR-NH2 is thought to interfere with the normal signaling events that drive cell migration. This interference likely involves the modulation of key focal adhesion proteins and downstream signaling molecules that regulate cytoskeletal dynamics.
Proposed Signaling Pathway for Inhibition of Endothelial Cell Migration:
Caption: Proposed signaling pathway for CDPGYIGSR-NH2-mediated inhibition of endothelial cell migration.
Key Steps in the Proposed Pathway:
-
Binding to Integrins: CDPGYIGSR-NH2 binds to integrin receptors on the endothelial cell surface.
-
Inhibition of Focal Adhesion Kinase (FAK) Activation: This binding is hypothesized to prevent the proper activation and autophosphorylation of FAK, a key initiator of integrin signaling. Studies have shown that YIGSR peptides can reduce FAK protein levels.
-
Disruption of Downstream Signaling: The lack of FAK activation leads to reduced recruitment and phosphorylation of other focal adhesion components like Src and Paxillin.
-
Modulation of Rho GTPases: The altered focal adhesion signaling is expected to dysregulate the activity of small GTPases, Rac1 and RhoA, which are critical for controlling the actin cytoskeleton.
-
Inhibition of Actin Cytoskeleton Rearrangement: The dysregulation of Rac1 and RhoA prevents the dynamic actin rearrangements, such as the formation of lamellipodia and stress fibers, that are necessary for cell movement.
-
Suppression of Cell Migration: The inability to properly reorganize the actin cytoskeleton ultimately leads to the inhibition of endothelial cell migration, thereby exerting its anti-angiogenic effect.
Experimental Protocols
The anti-angiogenic and anti-migratory effects of CDPGYIGSR-NH2 can be assessed using several well-established in vitro and in vivo assays.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane in response to a chemoattractant.
Caption: Workflow for the in vitro Transwell migration assay.
Detailed Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial growth medium.
-
Preparation of Transwell Inserts: 8.0 µm pore size Transwell inserts are coated with a thin layer of an extracellular matrix protein like fibronectin or collagen.
-
Cell Seeding: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in a serum-free medium. A cell suspension (e.g., 1 x 10^5 cells/insert) is added to the upper chamber of the Transwell insert. The peptide, CDPGYIGSR-NH2, is added at various concentrations to the upper chamber along with the cells.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF) or serum.
-
Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Fixation and Staining: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol (B129727) and stained with a solution like crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope. The percentage of migration inhibition is calculated relative to the control (without peptide).
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.
Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.
Detailed Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, a small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A sterile, non-inflammatory carrier, such as a small filter paper disk or a methylcellulose (B11928114) pellet, is saturated with a solution of CDPGYIGSR-NH2 at the desired concentration. The carrier is then placed directly onto the CAM. A control group receives the carrier with the vehicle solution only.
-
Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.
-
Observation and Imaging: After the incubation period, the CAM is observed under a stereomicroscope, and images of the vasculature around the carrier are captured.
-
Quantification: The anti-angiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total length of blood vessels within a defined area around the carrier. A significant reduction in vessel formation in the peptide-treated group compared to the control indicates anti-angiogenic activity.
Conclusion
This compound is a promising anti-angiogenic peptide that functions by inhibiting the migration of vascular endothelial cells. Its mechanism of action is believed to be mediated through its interaction with integrin receptors, leading to the disruption of downstream signaling pathways that control cytoskeletal dynamics. While the precise molecular events are still being elucidated, the available evidence points to a targeted interference with the cellular machinery of migration. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other laminin-derived peptides as potential therapeutics in oncology and other angiogenesis-dependent diseases. Further research is warranted to fully delineate the signaling cascade initiated by CDPGYIGSR-NH2 and to establish its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical settings.
References
An In-depth Technical Guide to the Synthesis and Purification of Triptorelin
For Researchers, Scientists, and Drug Development Professionals
Triptorelin (B344507) is a potent synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers, central precocious puberty, and other conditions.[1][2][3] Its chemical structure is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.[2] This guide provides a detailed overview of the primary methods for its synthesis and purification, focusing on solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC), respectively.
Core Synthesis and Purification Strategies
The manufacturing of Triptorelin predominantly employs Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[4][5][6][7] This method offers advantages over traditional liquid-phase synthesis, including simplified purification of intermediates and the potential for automation.[8][9] Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][10][11]
Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach for the SPPS of Triptorelin.[4][9] This methodology utilizes an acid-labile resin and employs Fmoc for temporary Nα-amino group protection and tert-butyl-based protecting groups for amino acid side chains.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
This protocol is a generalized representation based on common practices described in the literature.[4][5][12]
-
Resin Selection and Preparation :
-
Resin : Rink Amide AM or Rink Amide MBHA resin is commonly used as the solid support.[4][13]
-
Swelling : The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (B7775990) (NMP).[12]
-
-
First Amino Acid Coupling :
-
The C-terminal amino acid, Fmoc-Gly-OH, is coupled to the resin. This is achieved using a coupling agent like HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/1-Hydroxybenzotriazole) or TBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate/1-Hydroxybenzotriazole) in the presence of an organic base such as N,N-diisopropylethylamine (DIPEA) in DMF.[4][5]
-
-
Iterative Deprotection and Coupling Cycles :
-
Fmoc Deprotection : The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20-50% piperidine (B6355638) in DMF.[12]
-
Washing : The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Amino Acid Coupling : The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Pro-OH) is activated with a coupling agent and added to the resin to form the next peptide bond. This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the Triptorelin sequence.
-
-
Cleavage and Deprotection :
-
Once the full decapeptide has been assembled on the resin, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.
-
A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions.[4]
-
-
Precipitation and Isolation of Crude Peptide :
-
The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.
-
The crude Triptorelin is then collected by centrifugation or filtration and dried under vacuum.
-
// Node Definitions Resin [label="Resin Support\n(e.g., Rink Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling1 [label="Couple Fmoc-Gly-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection1 [label="Fmoc Deprotection\n(Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling2 [label="Couple Next\nFmoc-AA-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle for\nall Amino Acids", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage from Resin &\nSide-Chain Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\n(Cold Ether)", fillcolor="#FBBC05", fontcolor="#202124"]; CrudePeptide [label="Crude Triptorelin", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Resin -> Coupling1; Coupling1 -> Wash1; Wash1 -> Deprotection1; Deprotection1 -> Wash2; Wash2 -> Coupling2; Coupling2 -> Repeat [label="9x"]; Repeat -> Cleavage; Cleavage -> Precipitation; Precipitation -> CrudePeptide; } caption: "Generalized workflow for the solid-phase peptide synthesis of Triptorelin."
Purification of Triptorelin
The crude Triptorelin obtained after synthesis contains various impurities, including deletion sequences, truncated peptides, and products of side reactions.[14] Therefore, a robust purification strategy is essential to achieve the high purity required for pharmaceutical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.
Experimental Protocol: RP-HPLC Purification
The following is a representative RP-HPLC protocol for Triptorelin purification.[10][11][15]
-
Column : A C8 or C18 silica-based column is typically used as the stationary phase.[4][10]
-
Mobile Phase :
-
Phase A : An aqueous solution containing an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA) or an ammonium (B1175870) acetate (B1210297) buffer.[15][16]
-
Phase B : An organic solvent, typically acetonitrile, often with the same concentration of the ion-pairing agent as Phase A.[11][15]
-
-
Elution : A linear gradient of increasing Phase B concentration is applied to elute the bound peptides. The hydrophobic Triptorelin binds to the stationary phase and is eluted as the concentration of the organic solvent increases.
-
Detection : The column effluent is monitored by UV absorbance, typically at 220 nm or 280 nm.[4]
-
Fraction Collection : Fractions corresponding to the main Triptorelin peak are collected.
-
Desalting and Lyophilization : The collected fractions are pooled, the organic solvent is removed, and the peptide is desalted if necessary. The final purified Triptorelin is obtained as a fluffy white powder after lyophilization (freeze-drying).
// Node Definitions Crude [label="Crude Triptorelin Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject onto RP-HPLC Column\n(C18 or C8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elution [label="Gradient Elution\n(Water/Acetonitrile with TFA)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection\n(220/280 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Collection [label="Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Purity Analysis of Fractions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pooling [label="Pool High-Purity Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyophilization [label="Lyophilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurePeptide [label="Purified Triptorelin Acetate", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges Crude -> Injection; Injection -> Elution; Elution -> Detection; Detection -> Collection; Collection -> Analysis; Analysis -> Pooling; Pooling -> Lyophilization; Lyophilization -> PurePeptide; } caption: "Typical workflow for the purification of Triptorelin using RP-HPLC."
Quantitative Data on Synthesis and Purification
The yield and purity of Triptorelin are critical parameters in its production. The following tables summarize representative quantitative data from various sources.
| Synthesis Step | Parameter | Value | Reference |
| Solid-Phase Synthesis | Per-step coupling yield | >98% | [4] |
| Cleavage from Resin | Crude peptide yield | 78.8% | [4] |
| Overall Synthesis | Total crude yield | >80% | [13] |
| Purification Method | Parameter | Value | Reference |
| RP-HPLC (C18) | Purification yield | >25% | [4] |
| RP-HPLC | Final product purity | >99.7% | [11] |
| RP-HPLC | Final product purity | >99.9% | [15] |
| Overall Process | Total yield | 25.4% | [4] |
| Overall Process | Total yield | >30% | [11] |
| Overall Process | Total yield | >50% | [13] |
Mechanism of Action and Signaling Pathway
Triptorelin functions as a GnRH agonist.[1][17] Upon initial administration, it stimulates the GnRH receptors in the anterior pituitary, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][17][18] However, continuous administration leads to the downregulation and desensitization of these receptors, resulting in a profound suppression of LH and FSH secretion.[1][18][19] This, in turn, leads to a significant reduction in the production of gonadal steroids—testosterone in males and estrogen in females.[17][18]
The signaling cascade initiated by the binding of Triptorelin to the GnRH receptor (a G-protein coupled receptor) primarily involves the Gαq/11 pathway.[20][21][22]
// Node Definitions Triptorelin [label="Triptorelin (GnRH Agonist)", fillcolor="#F1F3F4", fontcolor="#202124"]; GnRHR [label="GnRH Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gq/11 Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="↑ Intracellular Ca²⁺", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gonadotropin [label="Gonadotropin (LH/FSH)\nSynthesis & Secretion", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Downregulation [label="Continuous Stimulation\nleads to Receptor\nDownregulation", shape=note, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Triptorelin -> GnRHR [label="Binds to"]; GnRHR -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to"]; ER -> Ca2 [label="Releases Ca²⁺"]; DAG -> PKC [label="Activates"]; Ca2 -> Gonadotropin; PKC -> MAPK; MAPK -> Gonadotropin [label="Stimulates Gene\nTranscription"]; GnRHR -> Downregulation [style=dashed, color="#EA4335"]; } caption: "Signaling pathway of Triptorelin via the GnRH receptor in pituitary gonadotrophs."
References
- 1. grokipedia.com [grokipedia.com]
- 2. Triptorelin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
- 5. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
- 6. KR20190001969A - Process for the Preparation of Triptorelin - Google Patents [patents.google.com]
- 7. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. RU2585105C1 - Method of purifying triptorelin - Google Patents [patents.google.com]
- 11. A kind of purification method of triptorelin - Eureka | Patsnap [eureka.patsnap.com]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. CN106397542A - Method for preparing triptorelin acetate through specific microwave synthesis - Google Patents [patents.google.com]
- 14. Investigation of synthetic peptide hormones by liquid chromatography coupled to pneumatically assisted electrospray ionization mass spectrometry: analysis of a synthesis crude of peptide triptorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN109438561A - A kind of purification process of Triptorelin - Google Patents [patents.google.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Functions of Laminin B1 Peptide Fragment 925-933
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) B1 peptide fragment 925-933, a nonapeptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg (CDPGYIGSR), is a biologically active motif derived from the laminin β1 chain.[1][2][3][4][5] Laminins are major glycoprotein (B1211001) components of the basement membrane, a specialized extracellular matrix that plays a crucial role in tissue organization and cell behavior.[2][4][5] The 925-933 fragment, and its core pentapeptide motif Tyr-Ile-Gly-Ser-Arg (YIGSR), have been identified as key mediators of laminin's effects on a variety of cellular processes.[4] This technical guide provides a comprehensive overview of the biological functions of this peptide, with a focus on its mechanism of action, associated signaling pathways, and quantitative data from key experimental findings. Detailed protocols for relevant assays are also provided to facilitate further research and drug development efforts.
Core Biological Functions
The Laminin B1 peptide fragment 925-933 exerts its biological effects primarily through its interaction with the 67-kDa laminin receptor (67LR).[2][6] This interaction triggers a cascade of intracellular events that influence cell adhesion, migration, neurite outgrowth, and even apoptosis, making it a peptide of significant interest in fields ranging from neuroscience to oncology.
Cell Adhesion and Migration
The CDPGYIGSR sequence is a potent promoter of cell attachment and migration for a variety of cell types.[3][4][5] It has been shown to stimulate the attachment of HT-1080 fibrosarcoma cells and Chinese hamster ovary (CHO) cells to culture plates.[3][5] Furthermore, this peptide acts as a chemoattractant, inducing the migration of cells such as B16F10 murine melanoma cells.[3][5] The peptide's ability to compete with full-length laminin for receptor binding underscores its significance in mediating cell-matrix interactions.[5]
Neurite Outgrowth
In the context of the nervous system, the 925-933 peptide has been shown to enhance neurite outgrowth. When conjugated to a hydrogel backbone, it promotes the extension of neurites from isolated chick embryo dorsal root ganglia and PC12 cells, a cell line commonly used as a model for neuronal differentiation.[3] This function highlights its potential therapeutic applications in nerve regeneration and repair.
Role in Cancer and Angiogenesis
The involvement of the Laminin B1 925-933 peptide in cell adhesion and migration has significant implications for cancer biology. The peptide has been shown to have the capacity to inhibit metastasis.[2] Interestingly, the peptide can also inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] This anti-angiogenic effect is mediated by the inhibition of endothelial cell migration.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of the Laminin B1 925-933 peptide.
| Parameter | Ligand | Cell Line/System | Value | Reference(s) |
| IC50 for 125I-laminin displacement | Laminin B1 (925-933) | Breast cancer and endothelial cells | 1-5 nM | [2][8] |
| Laminin | Breast cancer and endothelial cells | 1-5 nM | [2][8] | |
| Half-maximal inhibition of cell attachment | Laminin B1 (925-933) | Not specified | 230-390 nM | [2][8] |
| Laminin | Not specified | 0.2-0.3 nM | [2][8] |
| Assay | Cell Line | Concentration of Laminin (925-933) | Incubation Time | Observed Effect | Reference(s) |
| Cell Attachment | HT-1080 and CHO cells | 100 and 300 µg/ml | 1 hour | Stimulation of attachment | [3][5] |
| Chemotaxis | B16F10 murine melanoma cells | 100 µg/ml | 5 hours | Chemoattractant, showing ~30% of the maximal response of full-length laminin | [5] |
Signaling Pathways
The biological functions of the Laminin B1 925-933 peptide are mediated by distinct signaling pathways upon its binding to the 67-kDa laminin receptor (67LR). Two prominent pathways have been elucidated: a neuroprotective pathway involving cAMP and a cancer-selective apoptotic pathway mediated by cGMP.
Neuroprotective Signaling Pathway
In neuronal cells, the binding of the YIGSR motif (present in the 925-933 peptide) to 67LR initiates a neuroprotective signaling cascade. This pathway is characterized by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated cAMP levels then activate Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[9] This signaling cascade culminates in the internalization of the 67LR, a process that is believed to contribute to the neuroprotective effects of the peptide.[9]
Caption: Neuroprotective signaling cascade initiated by Laminin B1 925-933.
Cancer-Selective Apoptotic Signaling Pathway
In various cancer cell types, the 67LR can function as a cancer-specific death receptor.[1][10] Ligation of 67LR by its ligands can trigger a unique apoptotic signaling pathway. This cascade involves the activation of the Akt/eNOS/NO/cGMP/PKCδ/acid sphingomyelinase (ASM) pathway.[1] The upregulation of cyclic guanosine (B1672433) monophosphate (cGMP) appears to be a critical rate-determining step in this process, ultimately leading to cancer-selective cell death.[1][10]
Caption: Apoptotic signaling cascade in cancer cells via 67LR activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of Laminin B1 peptide fragment 925-933.
Cell Migration Assay (Boyden Chamber)
This protocol describes a common method for assessing the chemotactic properties of the peptide.
Caption: Workflow for assessing cell migration using a Boyden chamber assay.
Materials:
-
Boyden chamber apparatus with porous membranes (e.g., 5 µm pores)
-
Cell culture medium (e.g., DMEM) with and without serum
-
Laminin B1 peptide fragment 925-933
-
Control peptide (e.g., scrambled sequence)
-
Bovine Serum Albumin (BSA)
-
Cells of interest (e.g., B16F10 melanoma cells)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Extraction buffer
-
Microplate reader
Procedure:
-
Chamber Preparation: Coat the underside of the Boyden chamber porous membrane with a solution of laminin (e.g., 10 µg/mL in PBS) or BSA (as a control) and incubate for at least 2 hours at 37°C.[11]
-
Cell Preparation: Culture cells to 80-90% confluency. For some cell types, serum-starve the cells for 18-24 hours prior to the assay.[11] Harvest the cells and resuspend them in serum-free medium containing 0.5% BSA to a concentration of 0.5 - 1.0 x 10^6 cells/mL.[11]
-
Assay Setup: Add medium containing the Laminin B1 925-933 peptide (e.g., 100 µg/ml) or a control to the lower wells of the chamber.
-
Place the coated inserts into the wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 5 hours for B16F10 cells).[5]
-
Cell Removal and Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 20 minutes.
-
Stain the cells with Crystal Violet for 15-30 minutes.
-
Quantification:
-
Microscopic Counting: Count the number of stained cells in several fields of view under a microscope.
-
Absorbance Reading: Extract the stain from the cells using an extraction buffer and measure the absorbance at 570 nm using a microplate reader.[11]
-
Neurite Outgrowth Assay
This protocol outlines a method to assess the effect of the peptide on neurite extension from cultured neurons.
Caption: Workflow for conducting a neurite outgrowth assay.
Materials:
-
Glass coverslips
-
Poly-L-lysine (PLL)
-
Laminin B1 peptide fragment 925-933
-
Neuronal cell culture medium (e.g., Neurobasal medium with supplements)
-
Primary neurons (e.g., dorsal root ganglion neurons) or neuronal cell line (e.g., PC12)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Blocking solution (e.g., PBS with serum and Triton X-100)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium
-
Fluorescence microscope and image analysis software
Procedure:
-
Coverslip Preparation: Place sterile glass coverslips in a 24-well plate. Coat the coverslips with PLL (e.g., 0.1 mg/ml) overnight at room temperature or for 2 hours at 37°C.[12]
-
Wash the coverslips with sterile water and then coat with the Laminin B1 925-933 peptide solution (concentration to be optimized, e.g., 5 µg/ml) for 2 hours at 37°C.[12]
-
Neuron Preparation: Isolate and dissociate primary neurons according to standard protocols, or culture the neuronal cell line.
-
Cell Plating: Plate the neurons onto the peptide-coated coverslips at a desired density (e.g., 1,500-2,000 neurons per coverslip).[13]
-
Culture: Culture the neurons for 24-48 hours at 37°C in a CO2 incubator.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[12]
-
Permeabilize and block the cells, then incubate with a primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.[12]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips onto slides and acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of neurons using image analysis software.
Conclusion
The Laminin B1 peptide fragment 925-933 is a versatile and potent bioactive molecule with significant implications for both basic research and therapeutic development. Its ability to modulate fundamental cellular processes such as adhesion, migration, and differentiation through specific signaling pathways makes it a valuable tool for understanding cell-matrix interactions. The detailed protocols and quantitative data provided in this guide are intended to support further investigation into the multifaceted roles of this important laminin-derived peptide. Future research may further elucidate its therapeutic potential in areas such as neuroregeneration and cancer therapy.
References
- 1. JCI - 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis [jci.org]
- 2. Laminin (925-933) | CAS:110590-60-8 | Extracellular matrix glycoprotein | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. apexbt.com [apexbt.com]
- 6. The 67 kDa laminin receptor: structure, function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laminin Fragment (925-933) -HongTide Biotechnology [hongtide.com]
- 8. Murine epidermal growth factor peptide (33-42) binds to a YIGSR-specific laminin receptor on both tumor and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
In vivo stability of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
An In-Depth Technical Guide to the In Vivo Stability of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide this compound (CDPGYIGSR-NH2) is a synthetic nonapeptide with recognized therapeutic potential. As a derivative of the laminin (B1169045) B1 chain, it has demonstrated anti-angiogenic properties by interfering with tumor cell attachment and inhibiting the migration of vascular endothelial cells.[1][2][3] Despite its promising biological activity, a critical aspect for its development as a therapeutic agent is its stability in vivo. This technical guide provides a comprehensive overview of the factors influencing the stability of this peptide, outlines the standard experimental protocols for its evaluation, and offers a theoretical assessment of its metabolic fate based on its primary sequence. Due to the limited availability of specific pharmacokinetic data for CDPGYIGSR-NH2 in public literature, this document focuses on the methodologies required to generate such crucial data.
Introduction to CDPGYIGSR-NH2
The peptide CDPGYIGSR-NH2 corresponds to residues 925-933 of the laminin B1 chain.[4][5] Its biological activity is primarily linked to its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] Studies have shown that it can suppress endothelial cell migration and markedly inhibit the growth of solid tumors in vivo.[1] The peptide is also associated with Human Cartilage Glycoprotein-39 (HC gp-39), also known as YKL-40, a protein implicated in inflammatory conditions like rheumatoid arthritis.[6][7][8]
Like most therapeutic peptides, the clinical utility of CDPGYIGSR-NH2 is intrinsically linked to its pharmacokinetic properties.[9] Unmodified peptides often suffer from rapid degradation by proteases and fast renal clearance, leading to short plasma half-lives.[9][10] Understanding the in vivo stability of CDPGYIGSR-NH2 is therefore a prerequisite for designing effective dosing regimens and for developing strategies to enhance its therapeutic window.
Theoretical Assessment of In Vivo Stability
The stability of a peptide is highly dependent on its amino acid sequence and terminal modifications.[11] The sequence CDPGYIGSR-NH2 possesses features that both protect against and predispose it to enzymatic degradation.
-
C-Terminal Amidation: The presence of an amide group at the C-terminus provides resistance against carboxypeptidases, which are enzymes that cleave amino acids from the carboxyl end of a peptide.[12] This is a common strategy to increase the half-life of therapeutic peptides.
-
Potential Cleavage Sites: The peptide is susceptible to degradation by other classes of proteases, primarily aminopeptidases and endopeptidases, which are ubiquitous in plasma and tissues.[9][13] The N-terminal cysteine could be a target for aminopeptidases. Furthermore, the peptide bonds between internal amino acids could be targeted by various endopeptidases.
Table 1: Potential Enzymatic Cleavage Sites in CDPGYIGSR-NH2
| Potential Cleavage Site | Amino Acid Pair | Probable Enzyme Class | Comments |
| N-Terminus | Cys-Asp | Aminopeptidases | Cleavage of the N-terminal amino acid is a common degradation pathway in plasma.[14] |
| Internal Bonds | Tyr-Ile, Ser-Arg | Endopeptidases (e.g., Thimet Oligopeptidase) | Endopeptidases cleave internal peptide bonds. The specific sites are determined by the enzyme's substrate specificity.[15] |
| Dibasic Site | Ser-Arg | Proprotein Convertases | Cleavage C-terminal to basic residues like Arginine is a common processing mechanism, though less prevalent for extracellular degradation.[16] |
Experimental Protocols for Stability Assessment
Determining the precise in vivo stability of CDPGYIGSR-NH2 requires rigorous experimental evaluation. The following sections detail the standard protocols used in the pharmaceutical industry for this purpose.
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of peptide stability in a biologically relevant matrix and helps to identify major degradation products.[17][18]
Objective: To determine the rate of degradation of CDPGYIGSR-NH2 in plasma from relevant species (e.g., mouse, rat, human).
Methodology:
-
Preparation of Plasma: Obtain fresh whole blood from the chosen species in tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. It is crucial to note that different anticoagulants can inhibit certain proteases, potentially affecting results.[18]
-
Peptide Incubation:
-
Pre-warm plasma to 37°C.
-
Spike a known concentration of CDPGYIGSR-NH2 (e.g., 10 µM) into the plasma.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Reaction Quenching: Immediately stop enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid or a high concentration of organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 13,000 x g) for 10 minutes to precipitate plasma proteins.[19]
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze the concentration of the remaining parent peptide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20]
-
-
Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t1/2) is calculated by fitting the data to a first-order decay model.
In Vivo Pharmacokinetic (PK) Study
This is the definitive study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in vivo.[21][22]
Objective: To determine the key pharmacokinetic parameters of CDPGYIGSR-NH2, including half-life, clearance, and volume of distribution, following systemic administration in an animal model (e.g., rats).
Methodology:
-
Animal Model: Use healthy, cannulated male Sprague Dawley rats (or another appropriate species) to facilitate serial blood sampling.
-
Peptide Administration:
-
Administer a single bolus dose of CDPGYIGSR-NH2 via intravenous (IV) injection through a catheter (e.g., in the jugular vein). A typical dose might be 1-5 mg/kg.[21]
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from a separate catheter (e.g., in the carotid artery) at predefined time points.
-
Typical time points for a peptide with an expected short half-life would be: pre-dose, and 2, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose.[22]
-
-
Sample Processing:
-
Immediately transfer blood into tubes containing an anticoagulant and protease inhibitors.
-
Centrifuge to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the peptide from plasma using protein precipitation or solid-phase extraction.
-
Quantify the concentration of CDPGYIGSR-NH2 in each sample using a validated LC-MS/MS method.[20]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental or compartmental analysis to determine key PK parameters.
-
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Symbol | Description | Significance for Drug Development |
| Half-Life | t1/2 | The time required for the plasma concentration of the peptide to decrease by 50%. | Determines dosing frequency. A short half-life may require more frequent dosing or formulation strategies to extend exposure.[22] |
| Clearance | CL | The volume of plasma cleared of the peptide per unit of time. | Indicates the efficiency of elimination processes (metabolism and excretion). High clearance leads to a short half-life.[9] |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | A small Vd suggests the peptide is primarily confined to the bloodstream, while a large Vd indicates distribution into tissues.[23] |
| Area Under the Curve | AUC | The total systemic exposure to the peptide over time. | A key measure of bioavailability and overall exposure, used to assess dose-response relationships. |
Representative Signaling Pathway for Anti-Angiogenic Activity
While the precise signaling pathway for CDPGYIGSR-NH2 is not fully elucidated, its function as an inhibitor of endothelial cell migration suggests it acts by interfering with cell-matrix interactions, likely through cell surface receptors like integrins, which bind to laminin.
Conclusion
References
- 1. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH peptide [novoprolabs.com]
- 5. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [novoprolabs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cellular immune response to human cartilage glycoprotein-39 (HC gp-39)-derived peptides in rheumatoid arthritis and other inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human cartilage gp-39, a major secretory product of articular chondrocytes and synovial cells, is a mammalian member of a chitinase protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum [pubmed.ncbi.nlm.nih.gov]
- 19. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics and biodistribution of a collagen‐targeted peptide amphiphile for cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and biodistribution of a collagen-targeted peptide amphiphile for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. prisysbiotech.com [prisysbiotech.com]
A Technical Guide to Triptorelin Receptor Binding Affinity and Kinetics
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the binding characteristics of Triptorelin, a potent gonadotropin-releasing hormone (GnRH) agonist, to its cognate receptor, the GnRH receptor (GnRHR). Triptorelin's therapeutic efficacy in various hormone-dependent pathologies is fundamentally linked to its high-affinity binding and subsequent modulation of the GnRH signaling pathway. This guide summarizes key quantitative binding data, details common experimental methodologies, and visualizes the underlying molecular and experimental processes.
Introduction to Triptorelin and the GnRH Receptor
Triptorelin is a synthetic decapeptide analog of natural GnRH. A substitution of D-tryptophan for glycine (B1666218) at position 6 confers enhanced stability against enzymatic degradation and a higher binding affinity for the GnRH receptor compared to the endogenous ligand.[1] The GnRH receptor is a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[2]
The mechanism of action for Triptorelin is biphasic.[1] Initial binding to the GnRHR stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[3][4] However, continuous and prolonged exposure leads to receptor desensitization, internalization, and downregulation of the entire hypothalamic-pituitary-gonadal axis.[3][4] This sustained action effectively suppresses the production of gonadal steroids like testosterone (B1683101) and estrogen, forming the basis of its therapeutic use in prostate cancer, endometriosis, and precocious puberty.[4]
Quantitative Binding Data: Affinity and Kinetics
The interaction between Triptorelin and the GnRH receptor is characterized by high affinity and a prolonged residence time. Binding affinity is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger interaction. Binding kinetics are defined by the association rate constant (k_on) and the dissociation rate constant (k_off), which together determine the drug-target residence time (1/k_off).
| Cell Line/Tissue | Ligand System | Parameter | Value (Molar) | Reference |
| LNCaP Cells | [¹²⁵I]-Triptorelin | Kd | 2.6 x 10⁻⁸ M (high affinity site) | [5][6] |
| LNCaP Cells | [¹²⁵I]-Triptorelin | Kd | 7.7 x 10⁻⁶ M (low affinity site) | [5][6] |
| PC3 Cells | [¹²⁵I]-Triptorelin | Kd | 2.7 x 10⁻⁶ M | [5][6] |
| CHO cells (human GnRHR) | [¹²⁵I]-Triptorelin | Ki | Sub-nanomolar to low nanomolar range | [7] |
While specific k_on and k_off values for Triptorelin were not found in the provided search results, a comparative study highlighted its kinetic profile relative to other agonists. The residence time (1/k_off) is a critical parameter for efficacy.
| Agonist | Residence Time (min) | Target | Reference |
| Goserelin | 5.6 | Human GnRH Receptor | [7] |
| Deslorelin | 125 | Human GnRH Receptor | [7] |
| Triptorelin | Longer than Leuprorelin | Human GnRH Receptor | [8] |
Experimental Protocols
The determination of binding parameters relies on precise and validated experimental techniques, most commonly the radioligand binding assay.
This assay measures the ability of unlabeled Triptorelin to compete with a radiolabeled ligand (e.g., [¹²⁵I]-Triptorelin) for binding to the GnRH receptor.
Objective: To determine the inhibition constant (Ki) of Triptorelin.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cultured cells expressing the GnRH receptor (e.g., CHO-hGnRHR, LNCaP cells).[5][7]
-
Unlabeled Ligand: Triptorelin (competitor).
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: 96-well glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[10]
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined via an assay like the BCA assay.[10]
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add in sequence:
-
Receptor membrane preparation (e.g., 50-120 µg protein for tissue).[10]
-
Varying concentrations of unlabeled Triptorelin.
-
A fixed concentration of [¹²⁵I]-Triptorelin.
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[10]
-
Separation: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[10][11]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
-
Counting: The radioactivity trapped on each filter is quantified using a scintillation counter.[10]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Triptorelin. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of Triptorelin that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Visualizations: Pathways and Processes
Upon agonist binding, the GnRH receptor activates a canonical G-protein signaling cascade.
Caption: Triptorelin-induced GnRH receptor signaling cascade.
The following diagram outlines the key steps in the experimental protocol described above.
Caption: Experimental workflow for a competitive binding assay.
The equilibrium dissociation constant (Kd) is a ratio derived from the kinetic rate constants.
Caption: Relationship between binding kinetics and affinity (Kd).
References
- 1. Triptorelin Under the Lens: Peptide Insights and Research Frontiers [yucatanmagazine.com]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 5. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Absence of Crystallographic Data on Triptorelin-GnRH Receptor Complex Paves Way for Alternative Structural and Functional Insights
Despite extensive research into the therapeutic applications of the GnRH agonist Triptorelin (B344507), a definitive high-resolution crystal structure of the peptide bound to its target, the Gonadotropin-Releasing Hormone (GnRH) receptor, remains elusive in the public domain. This absence of direct crystallographic evidence necessitates a reliance on a combination of molecular modeling, mutagenesis studies, and detailed biochemical and cellular assays to elucidate the intricacies of their interaction. This guide provides an in-depth technical overview of the current understanding of the triptorelin-GnRH receptor complex, focusing on the experimental methodologies and quantitative data that form the foundation of this knowledge.
Molecular Insights into the Triptorelin Binding Pocket
In the absence of a crystal structure, computational molecular modeling and docking studies, corroborated by site-directed mutagenesis, have provided a putative model of how triptorelin engages with the GnRH receptor, a member of the G protein-coupled receptor (GPCR) family.
Molecular modeling studies suggest that the binding of GnRH and its analogs, like triptorelin, involves a network of interactions within the transmembrane (TM) helices of the receptor.[1][2] Key residues in the GnRH receptor, primarily located in the extracellular loops and the upper portions of the transmembrane domains, are believed to be critical for ligand recognition and binding.
Mutagenesis studies have identified several amino acid residues in the GnRH receptor that are crucial for high-affinity binding and receptor activation. For instance, residues in TM2, TM3, TM5, TM6, and TM7 have been implicated in forming the ligand-binding pocket.[1] Specifically, interactions between the amino acids of triptorelin and residues such as Asn2.65, Lys3.32, Asn5.39, and Tyr6.58 of the GnRH receptor are thought to be important for stabilizing the bound conformation.[1] The substitution of the glycine (B1666218) at position 6 in the native GnRH with a D-tryptophan in triptorelin is a key modification that enhances both its resistance to enzymatic degradation and its binding affinity for the receptor.[3][4]
Quantitative Analysis of Triptorelin-GnRH Receptor Interaction
The binding affinity and functional potency of triptorelin and its analogs at the GnRH receptor have been quantified through various in vitro assays. The data, typically presented as Ki (inhibition constant), Kd (dissociation constant), EC50 (half-maximal effective concentration), and IC50 (half-maximal inhibitory concentration), are crucial for comparing the pharmacological profiles of different GnRH agonists.
| Compound | Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Triptorelin | CHOhGnRH | Radioligand Binding | Ki | 0.2 | [5] |
| Triptorelin | HEK293[SCL60] | Radioligand Binding | IC50 | 0.5 ± 0.2 | [3] |
| Triptorelin | WPE-1-NB26-3 | Radioligand Binding | IC50 | 0.14 ± 0.01 | [3] |
| Triptorelin | HEK293[SCL60] | Inositol (B14025) Phosphate (B84403) Assay | EC50 | 0.9 ± 0.3 | [3] |
| Triptorelin | WPE-1-NB26-3 | Inositol Phosphate Assay | EC50 | 0.2 ± 0.03 | [3] |
| Triptorelin | HEK293[SCL60] | Cell Growth Inhibition | IC50 | 0.4 ± 0.06 | [3] |
| Triptorelin | WPE-1-NB26-3 | Cell Growth Inhibition | IC50 | 0.17 ± 0.05 | [3] |
| [125I]-triptorelin | CHOhGnRH | Radioligand Binding | Kd | 0.2 | [5] |
| Nafarelin | CHOhGnRH | Radioligand Binding | Ki | 0.06 | [5] |
| GnRH | CHOhGnRH | Radioligand Binding | Ki | 13 | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of the available data. The following sections provide comprehensive protocols for the key assays used to characterize the triptorelin-GnRH receptor interaction.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the GnRH receptor. It typically involves the use of a radiolabeled ligand, such as [125I]-triptorelin, which competes with unlabeled ligands for binding to the receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., CHOhGnRH, HEK293) and harvest them.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[5]
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (15-20 µg of protein).
-
Add a constant concentration of [125I]-triptorelin (e.g., 0.1 nM).
-
Add varying concentrations of the unlabeled competing ligand (e.g., triptorelin).
-
For determining non-specific binding, add a high concentration of unlabeled GnRH (e.g., 1 µM).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to reach equilibrium.[5]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of the Gq protein-coupled signaling pathway downstream of the GnRH receptor. Agonist binding to the receptor stimulates phospholipase C, which leads to the production of inositol phosphates (IPs).
Workflow for Inositol Phosphate Accumulation Assay
Caption: Workflow of an inositol phosphate accumulation assay.
Protocol:
-
Cell Labeling:
-
Plate cells expressing the GnRH receptor in 24-well plates.
-
Incubate the cells with a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.[3]
-
-
Cell Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.
-
Add varying concentrations of the GnRH agonist (e.g., triptorelin) and incubate for a specific time (e.g., 60 minutes) at 37°C.[3]
-
-
Extraction and Separation:
-
Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid).
-
Neutralize the cell lysates.
-
Apply the lysates to an anion-exchange chromatography column to separate the different inositol phosphate species.
-
-
Quantification and Data Analysis:
-
Elute the inositol phosphates from the column and measure their radioactivity using a scintillation counter.
-
Plot the amount of [3H]-inositol phosphates accumulated as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation Inhibition Assay
This assay assesses the functional consequence of GnRH receptor activation on cell growth, which is particularly relevant for cancer cell lines where GnRH agonists can have an anti-proliferative effect.
Workflow for Cell Proliferation Inhibition Assay
Caption: Workflow of a cell proliferation inhibition assay.
Protocol:
-
Cell Seeding:
-
Plate cells (e.g., HEK293[SCL60], WPE-1-NB26-3) in a 96-well plate at a predetermined density.[3]
-
-
Treatment:
-
After allowing the cells to adhere, treat them with various concentrations of triptorelin or other GnRH analogs.
-
Include a vehicle-treated control group.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 4 days).[3]
-
-
Viability Assessment:
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the MTT to a colored formazan (B1609692) product.
-
Incubate for a few hours to allow for the color change to develop.
-
Solubilize the formazan crystals with a solubilization solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition as a function of the log concentration of the drug to determine the IC50 value.
-
GnRH Receptor Signaling Pathways
Upon binding of an agonist like triptorelin, the GnRH receptor undergoes a conformational change that allows it to activate intracellular G proteins, primarily of the Gq/G11 family. This initiates a cascade of downstream signaling events.
GnRH Receptor Signaling Cascade
Caption: Simplified GnRH receptor signaling pathway.
Activation of the Gq/G11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately converge on downstream effector pathways, including the mitogen-activated protein kinase (MAPK) cascade, which regulates gene expression and leads to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).
References
- 1. researchgate.net [researchgate.net]
- 2. Computational modelling reveals novel insights into GnRH receptor activation and binding dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Laminin-Derived Peptides in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of key laminin-derived peptides in animal models. Laminin-derived peptides are a class of bioactive molecules with significant therapeutic potential, particularly in the fields of oncology, neurology, and regenerative medicine. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is critical for their successful translation from preclinical research to clinical applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with these peptides.
Introduction to Laminin-Derived Peptides
Laminins are major protein components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and regulates cellular behavior. Bioactive peptides derived from laminin (B1169045) proteins can mimic the functions of the parent molecule, influencing processes such as cell adhesion, migration, differentiation, and angiogenesis. Several of these peptides, including YIGSR, IKVAV, AG-73, and C16, have been extensively studied for their therapeutic potential. Their efficacy in vivo is critically dependent on their pharmacokinetic profiles, which dictate their concentration and persistence at the target site.
Quantitative Pharmacokinetic Data
The available quantitative pharmacokinetic data for laminin-derived peptides in animal models is currently limited. However, biodistribution studies using radiolabeled peptides have provided initial insights into their in vivo disposition.
Biodistribution of Radiolabeled Peptides
A key study by So et al. investigated the biodistribution of Technetium-99m (99mTc)-labeled YIGSR and IKVAV peptides in rodents. The findings from this study are summarized in the table below.
| Peptide | Animal Model | Key Findings |
| 99mTc-YIGSR | Rodents | - Rapid clearance from circulation primarily through the kidneys and, to a lesser extent, the liver.[1] - No significant accumulation was observed in any of the organs examined.[1] |
| 99mTc-IKVAV | Rodents | - Rapid clearance from circulation, similar to 99mTc-YIGSR.[1] - Notably localized to the lungs within 10 minutes of injection, achieving a lung-to-blood ratio of approximately 23:1.[1] |
Table 1: Summary of Biodistribution Data for 99mTc-labeled Laminin-Derived Peptides in Rodents [1]
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and clearance values for these peptides are not yet well-documented in publicly available literature.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the pharmacokinetic assessment of peptides in animal models. These are based on standard methodologies and should be adapted for the specific peptide and research question.
Peptide Administration and Blood Sampling in Mice
This protocol outlines a standard procedure for intravenous administration of a peptide and subsequent blood collection for pharmacokinetic analysis.
Workflow for Intravenous Administration and Blood Sampling in Mice
Caption: Workflow for intravenous peptide administration and blood sampling in mice.
Detailed Methodology:
-
Peptide Solution Preparation: Dissolve the peptide in a sterile, biocompatible vehicle (e.g., saline) to the desired concentration.
-
Animal Preparation: Acclimate mice to handling. For tail vein injections, warming the tail with a heat lamp can aid in vasodilation.
-
Intravenous Injection: Restrain the mouse and administer the peptide solution via the lateral tail vein.
-
Blood Collection: At specified time points post-injection, collect blood samples. Common methods include retro-orbital sinus or saphenous vein puncture. The volume of blood collected should not exceed 10% of the animal's total blood volume over a 24-hour period.
-
Plasma Separation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Tissue Harvesting and Homogenization for Biodistribution Studies
This protocol describes the process of collecting and preparing tissues for the analysis of peptide distribution.
Workflow for Tissue Harvesting and Homogenization
Caption: Workflow for tissue harvesting and homogenization for peptide analysis.
Detailed Methodology:
-
Euthanasia: At the designated time point after peptide administration, euthanize the animal using an approved method.
-
Perfusion (Optional): To minimize blood contamination in the tissues, perform a cardiac perfusion with saline.
-
Dissection: Carefully dissect the target organs (e.g., liver, kidneys, lungs, brain, spleen).
-
Weighing: Blot the tissues to remove excess fluid and record their wet weight.
-
Homogenization: Place each tissue in a tube with a suitable lysis buffer and homogenize using a mechanical homogenizer until a uniform consistency is achieved.
-
Peptide Extraction: Centrifuge the tissue homogenates to pellet cellular debris. Collect the supernatant containing the extracted peptide for subsequent analysis.
Analytical Methods for Peptide Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.
General LC-MS/MS Workflow for Peptide Quantification
Caption: General workflow for peptide quantification using LC-MS/MS.
Key Steps in Method Development:
-
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. It typically involves protein precipitation followed by solid-phase extraction (SPE).
-
Chromatographic Separation: A suitable liquid chromatography column and mobile phase gradient are selected to achieve good separation of the peptide from other components.
-
Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target peptide.
-
Method Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, and stability according to regulatory guidelines.
Signaling Pathways of Laminin-Derived Peptides
Laminin-derived peptides exert their biological effects by binding to specific cell surface receptors and activating downstream signaling cascades. The primary receptors and key signaling pathways for YIGSR, IKVAV, AG-73, and C16 are illustrated below.
YIGSR Signaling
The YIGSR peptide, derived from the laminin β1 chain, primarily interacts with the 67kDa laminin receptor (67LR). This interaction can lead to the tyrosine phosphorylation of several proteins.
YIGSR Signaling Pathway
Caption: Simplified signaling pathway of the YIGSR peptide.
IKVAV Signaling
The IKVAV peptide, from the laminin α1 chain, is known to bind to integrin receptors, particularly α3β1 and α6β1. This binding can activate the extracellular signal-regulated kinase (ERK) 1/2 pathway.
IKVAV Signaling Pathway
Caption: Simplified signaling pathway of the IKVAV peptide.[2]
AG-73 Signaling
The AG-73 peptide, also from the laminin α1 chain, interacts with syndecan receptors. This interaction is implicated in promoting cell adhesion and angiogenesis.
AG-73 Signaling Pathway
Caption: Simplified signaling pathway of the AG-73 peptide.[2][3][4][5]
C16 Signaling
The C16 peptide, derived from the laminin γ1 chain, binds to integrins such as αvβ3 and α5β1. This can lead to the activation of several downstream signaling pathways, including Src, ERK 1/2, and PI3K/Akt.[1][6][7]
C16 Signaling Pathway
Caption: Simplified signaling pathways of the C16 peptide.[1][6][7]
Conclusion and Future Directions
The study of the pharmacokinetics of laminin-derived peptides in animal models is an area of active research. While initial biodistribution data for some peptides are available, there is a clear need for more comprehensive pharmacokinetic studies that include detailed parameters such as Cmax, Tmax, half-life, clearance, and volume of distribution. The development and validation of robust analytical methods for the quantification of these peptides in biological matrices will be crucial for advancing this field. A deeper understanding of the ADME properties of laminin-derived peptides will be instrumental in optimizing their therapeutic potential and facilitating their clinical development.
References
- 1. Laminin-111 peptide C16 regulates invadopodia activity of malignant cells through β1 integrin, Src and ERK 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminin-111-derived peptides and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Laminin-α1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Laminin- α 1 Chain-Derived Peptide, AG73, Binds to Syndecans on MDA-231 Breast Cancer Cells and Alters Filopodium Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. C16 Peptide Promotes Vascular Growth and Reduces Inflammation in a Neuromyelitis Optica Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C16 Peptide Promotes Vascular Growth and Reduces Inflammation in a Neuromyelitis Optica Model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the CDPGYIGSR-NH2 Peptide: Structure, Conformation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CDPGYIGSR-NH2 peptide is a synthetic nonapeptide derived from the B1 chain of laminin (B1169045), a major protein component of the basement membrane.[1][2] This peptide has garnered significant interest in the scientific community due to its potent biological activities, including the inhibition of angiogenesis and tumor growth.[2] Its mechanism of action is primarily attributed to the inhibition of endothelial cell migration, a critical process in the formation of new blood vessels that supply tumors.[2] The core active sequence for cell adhesion has been identified as YIGSR.[1] This technical guide provides a comprehensive overview of the CDPGYIGSR-NH2 peptide, focusing on its structure, conformational analysis methodologies, and known signaling pathways.
Peptide Characteristics
| Property | Value | Reference |
| Sequence | Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 | [2] |
| Source | Laminin B1 Chain | [1][3][4] |
| Molecular Formula | C40H64N12O13S | N/A |
| Molecular Weight | 967.08 g/mol | N/A |
| CAS Number | 136554-76-4 | N/A |
Conformational Analysis
Understanding the three-dimensional structure of CDPGYIGSR-NH2 is crucial for elucidating its mechanism of action and for the rational design of more potent analogs. The conformational landscape of this peptide can be investigated using a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution structure of peptides. By analyzing various NMR parameters, it is possible to deduce the dihedral angles of the peptide backbone and side chains, providing a detailed picture of its predominant conformation(s) in solution.
Hypothetical ¹H NMR Chemical Shift Data
| Residue | HN (ppm) | Hα (ppm) | Hβ (ppm) | Other (ppm) |
| Cys¹ | - | - | - | - |
| Asp² | 8.52 | 4.78 | 2.85, 2.75 | |
| Pro³ | - | 4.45 | 2.35, 2.05 | Hδ: 3.75, 3.65 |
| Gly⁴ | 8.38 | 4.01, 3.89 | - | |
| Tyr⁵ | 8.15 | 4.65 | 3.15, 3.05 | Aromatic: 7.15, 6.85 |
| Ile⁶ | 7.98 | 4.25 | 1.95 | Hγ: 1.55, 1.25; Hδ: 0.95 |
| Gly⁷ | 8.25 | 3.98, 3.86 | - | |
| Ser⁸ | 8.05 | 4.50 | 3.90 | |
| Arg⁹ | 7.88 | 4.35 | 1.90, 1.75 | Hδ: 3.25 |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of CDPGYIGSR-NH2 in 0.5 mL of a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated buffer like phosphate-buffered saline at physiological pH). Add a small amount of a reference standard like DSS or TSP.
-
Data Acquisition: Acquire a series of two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).
-
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign all proton resonances by analyzing the through-bond correlations in the TOCSY spectrum and the sequential NOEs (Hαᵢ-HNᵢ₊₁) in the NOESY spectrum.
-
Structure Calculation: Use the distance constraints derived from NOESY peak intensities and dihedral angle constraints from coupling constants (³JHN-Hα) as input for structure calculation programs like CYANA or XPLOR-NIH. This will generate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) provides information on the presence of α-helices, β-sheets, turns, and random coil structures.
Hypothetical Circular Dichroism Data
The following table presents hypothetical mean residue ellipticity [θ] values at key wavelengths, which are characteristic of different secondary structures.
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Structure |
| 195 | -40,000 | Random Coil |
| 208 | -8,000 | α-helix / Turn |
| 222 | -10,000 | α-helix / Turn |
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a stock solution of CDPGYIGSR-NH2 in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. The final peptide concentration should be in the range of 50-200 µM.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm, with a bandwidth of 1 nm and a scan speed of 50 nm/min. Use a quartz cuvette with a path length of 0.1 cm.
-
Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide solution. Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the buffer baseline from the peptide spectrum. Convert the observed ellipticity (in millidegrees) to mean residue ellipticity using the peptide concentration, path length, and number of amino acid residues. The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of different secondary structural elements.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational dynamics of a peptide in a simulated physiological environment. These simulations can reveal the flexibility of the peptide and identify the most stable conformations.
Hypothetical Molecular Dynamics Simulation Results
| Simulation Parameter | Result |
| Simulation Time | 500 ns |
| Predominant Conformation | Extended structure with a turn at the Pro-Gly motif |
| RMSD (Backbone) | 2.5 ± 0.5 Å |
| Number of Major Clusters | 3 |
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Build the initial 3D structure of the CDPGYIGSR-NH2 peptide using molecular modeling software (e.g., PyMOL, Chimera). An extended conformation is a common starting point.
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Place the peptide in a periodic box of a chosen water model (e.g., TIP3P, SPC/E).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run under constant pressure and temperature (NPT ensemble) to allow the system density to relax.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to ensure adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the peptide structure over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Cluster Analysis: To group similar conformations and identify the most populated structural states.
-
Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds.
-
Biological Activity and Signaling Pathways
CDPGYIGSR-NH2 exerts its biological effects by interacting with cell surface receptors, primarily integrins. It has been shown to interact with integrins α4β1, α5β1, and α6β1.[5] This interaction triggers intracellular signaling cascades that ultimately lead to the inhibition of cell migration and vasoconstriction.
Inhibition of Cell Migration
The anti-migratory effect of CDPGYIGSR-NH2 is crucial for its anti-angiogenic and anti-tumor properties. The binding of the peptide to integrins on endothelial cells is thought to initiate a signaling cascade that disrupts the normal cell migration machinery.
Caption: Proposed signaling pathway for the inhibition of cell migration by CDPGYIGSR-NH2.
Vasoconstriction
CDPGYIGSR-NH2 has also been observed to induce vasoconstriction. This effect is likely mediated by its interaction with receptors on vascular smooth muscle cells, leading to an increase in intracellular calcium.
Caption: Simplified signaling pathway for peptide-induced vasoconstriction.
Experimental Workflows
The following diagrams illustrate the general workflows for the conformational analysis of the CDPGYIGSR-NH2 peptide.
Caption: General workflow for NMR-based peptide structure determination.
Caption: A typical workflow for performing molecular dynamics simulations of a peptide.
Conclusion
The CDPGYIGSR-NH2 peptide represents a promising candidate for the development of anti-angiogenic and anti-cancer therapies. While its biological activities are well-documented, a detailed high-resolution structure and a comprehensive understanding of its conformational dynamics are still emerging. The application of advanced analytical and computational techniques, as outlined in this guide, will be instrumental in further characterizing this important peptide and in the design of novel therapeutics with enhanced efficacy and specificity. Future research should focus on obtaining explicit experimental data from NMR and CD spectroscopy to validate and refine the computational models of its structure and interactions with its biological targets.
References
- 1. A pentapeptide from the laminin B1 chain mediates cell adhesion and binds the 67,000 laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence of the cDNA encoding the laminin B1 chain reveals a multidomain protein containing cysteine-rich repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Cancer Cell Targeting, Magnetic Sorting, and SERS Detection through Cell Surface Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologs of Laminin B1 Chain Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins are essential heterotrimeric glycoproteins of the basement membrane, playing a crucial role in tissue architecture, cell adhesion, migration, and signaling.[1][2][3] The laminin (B1169045) B1 chain (LAMB1), a key component of several laminin isoforms, is highly conserved across a wide range of species, highlighting its fundamental biological importance.[4] This technical guide provides a comprehensive overview of LAMB1 homologs in various species, presenting quantitative data, detailed experimental protocols for their study, and visualizations of associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the roles of laminin B1 in development, disease, and as a potential therapeutic target.
Data Presentation: Quantitative Analysis of Laminin B1 Homologs
The laminin B1 chain exhibits a high degree of conservation across diverse species. The following tables summarize key quantitative data for LAMB1 homologs in human and several common model organisms.
| Species | Gene Name | Protein Name | UniProt Accession | NCBI Gene ID | Protein Length (Amino Acids) |
| Homo sapiens (Human) | LAMB1 | Laminin subunit beta-1 | P07942 | 3912 | 1786 |
| Mus musculus (Mouse) | Lamb1 | Laminin subunit beta-1 | P02469 | 16773 | 1786 |
| Drosophila melanogaster (Fruit fly) | LanB1 | Laminin subunit beta-1 | P11046 | 34068 | 1788 |
| Caenorhabditis elegans (Nematode) | lam-1 | Laminin subunit beta-1 | O44565 | 180183 | 1790 |
| Danio rerio (Zebrafish) | lamb1a | Laminin subunit beta-1a | Q7ZWI9 | 286830 | 1785 |
Table 1: General Information on Laminin B1 Homologs in Selected Species. This table provides an overview of the genetic and protein identifiers for LAMB1 and its orthologs.
| Species Comparison | Sequence Identity (%) |
| H. sapiens vs. M. musculus | 93.8% |
| H. sapiens vs. D. rerio | 66.5% |
| H. sapiens vs. D. melanogaster | 43.1% |
| H. sapiens vs. C. elegans | 37.9% |
Table 2: Percentage Sequence Identity of Laminin B1 Homologs Compared to Human LAMB1. The protein sequence alignment was performed using the UniProt alignment tool.[5][6] This data underscores the significant evolutionary conservation of the laminin B1 chain, particularly among vertebrates.
Experimental Protocols
This section provides detailed methodologies for the identification and characterization of laminin B1 homologs.
Western Blotting for Laminin B1 Detection
This protocol is adapted for the detection of laminin B1 in cell lysates or tissue homogenates.[7][8]
Materials:
-
Lysis Buffer (RIPA or similar) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels (6-8% acrylamide)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Laminin B1 (species-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Laminin B1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an appropriate imaging system.
Immunohistochemistry for Laminin B1 Localization in Tissues
This protocol outlines the steps for visualizing the localization of laminin B1 in paraffin-embedded tissue sections.[5][9]
Materials:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Laminin B1
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval buffer in a steamer or water bath.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Laminin B1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
ABC Reagent Application: Apply the prepared ABC reagent and incubate.
-
Detection: Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.
Co-Immunoprecipitation for Identifying Laminin B1 Interacting Proteins
This protocol is designed to isolate laminin B1 and its binding partners from cell lysates.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Primary antibody against Laminin B1
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary anti-Laminin B1 antibody.
-
Complex Capture: Add Protein A/G beads/resin to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads/resin using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or send for mass spectrometry analysis.
Mass Spectrometry for Laminin B1 Identification and Characterization
This protocol provides a general workflow for the identification of laminin B1 from a complex protein sample, such as an immunoprecipitation eluate.
Materials:
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA) for reduction and alkylation
-
Trypsin (or other suitable protease)
-
C18 desalting columns
-
Mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system
Procedure:
-
Sample Preparation: Reduce and alkylate the protein sample to denature the proteins and prepare them for digestion.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using trypsin.
-
Peptide Desalting: Desalt and concentrate the peptides using C18 columns.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptides and the corresponding proteins.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for homolog identification and key signaling pathways involving laminin B1.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. LAMB1 laminin subunit beta 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. UniProt Tools: BLAST, Align, Peptide search and ID mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. How to use UniProt tools | UniProt [ebi.ac.uk]
- 8. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Making of a Potent GnRH Agonist: A Technical Guide to the Discovery and Development of Triptorelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triptorelin (B344507), a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), represents a cornerstone in the management of hormone-dependent pathologies, most notably advanced prostate cancer. Its development was a pivotal achievement in neuroendocrinology, stemming from the foundational discovery of GnRH itself. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and developmental pathway of Triptorelin. It details the molecular modifications that confer its enhanced potency and prolonged duration of action compared to the native hormone. Furthermore, this document outlines the key experimental methodologies employed in its synthesis and preclinical evaluation, and presents critical quantitative data in a structured format for clarity and comparison.
Discovery and Rationale
The journey to Triptorelin began with the seminal work of Dr. Andrew V. Schally and his team, who were instrumental in isolating and characterizing GnRH (then called luteinizing hormone-releasing hormone or LHRH). This research, which earned Schally a share of the 1977 Nobel Prize in Physiology or Medicine, unveiled the hypothalamus's control over the pituitary gland's release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] The first synthesis of Triptorelin was accomplished in Schally's laboratory in 1973, with a patent following in 1975 and its first approval for medical use in 1986.[4][5]
The primary innovation in Triptorelin's design is the substitution of the glycine (B1666218) residue at position 6 of the native GnRH sequence with a D-tryptophan.[4][6] This strategic modification makes the peptide less susceptible to enzymatic degradation, significantly prolonging its half-life and enhancing its biological potency.[1][4]
Structure of Triptorelin: pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH₂[4][7]
Mechanism of Action: From Stimulation to Suppression
Triptorelin functions as a potent GnRH receptor agonist.[8][9][10][11] Its mechanism is biphasic, a crucial concept for its clinical application.
Initial Phase (Flare-up): Upon initial administration, Triptorelin binds to GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH. This leads to a transient surge in the secretion of LH and FSH.[8][11][12] In male patients, this "flare" effect causes a temporary increase in serum testosterone (B1683101) levels.[8][13]
Sustained Phase (Downregulation): Continuous stimulation of the GnRH receptors by Triptorelin leads to their desensitization and downregulation.[9][12][13][14] This process involves receptor internalization and uncoupling from its intracellular signaling pathways.[14] The pituitary gland becomes refractory to further GnRH stimulation, resulting in a profound and sustained decrease in LH and FSH secretion.[10][12] This "chemical castration" effect reduces serum testosterone to levels typically seen in surgically castrated men, thereby depriving hormone-dependent tumors, such as prostate cancer, of their primary growth stimulus.[8][11] This suppression is reversible upon discontinuation of the drug.[8]
Signaling Pathway
The binding of Triptorelin to the GnRH receptor (a G-protein coupled receptor) primarily activates the Gαq subunit. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the synthesis and release of LH and FSH.[8][9][10][12]
Quantitative Pharmacology
Structure-activity relationship studies revealed that Triptorelin possesses significantly greater potency than native GnRH.
| Parameter | Triptorelin vs. Native GnRH | Reference |
| LH Releasing Activity | 13-fold higher (in vivo, rat) | [8][11] |
| FSH Releasing Activity | 21-fold higher (in vivo, rat) | [8][11] |
| Receptor Binding Affinity | 20-fold higher (in vitro, rat pituitary) | [1] |
| LH Release Stimulation | 100-fold more active (in vitro, rat pituitary cells) | [1] |
| Overall Potency | ~131 times more potent (Radioligand binding & IP production assays) | [15] |
| Pharmacokinetic Parameter | Value (Human) | Reference |
| Volume of Distribution (Vd) | 30 - 33 L (after 0.5mg IV dose in healthy males) | [8] |
| Plasma Protein Binding | Not significant at clinical concentrations | [8] |
| Metabolism | Peptide hydrolysis; does not involve CYP450 | [8][9][10] |
| Elimination | Renal and Hepatic | [8] |
| Half-life (3-compartment model) | t½α: ~6 minutest½β: ~45 minutest½γ: ~3 hours | [8] |
| Elimination Half-life (alternative) | Healthy volunteers: ~2.8 hoursHepatic/Renal impairment: ~7.6 hours | [4][9] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
Triptorelin is synthesized using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support resin. This method allows for the stepwise addition of amino acids and simplifies purification.
General Protocol:
-
Resin Preparation: A Rink Amide resin (e.g., Rink Amide MBHA) is used as the solid support. The resin is swelled in a suitable solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[4][7][16]
-
Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the last coupled amino acid is removed using a solution of 20% piperidine (B6355638) in DMF to expose the free amine.[7][17]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Activation & Coupling: The next Fmoc-protected amino acid (with its side chain protected, e.g., Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH) is activated using a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as diisopropylethylamine (DIEA).[7][17] The activated amino acid is then added to the resin and allowed to react, forming a new peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
-
Cleavage and Deprotection: After the final amino acid (pGlu) is coupled, the completed peptide is cleaved from the resin. Simultaneously, the side-chain protecting groups are removed using a strong acid "cocktail," typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.[4][7][17]
-
Purification: The cleaved crude peptide is precipitated with cold diethyl ether, collected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][16]
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final Triptorelin product as a white powder.[4]
In Vivo Efficacy Assessment in a Prostate Cancer Model
The efficacy of Triptorelin in suppressing testosterone is evaluated in animal models, often using male rats or mice with induced or xenografted prostate tumors.
General Protocol:
-
Animal Model: Male immunodeficient mice (e.g., SCID mice) or rats are used. Human prostate cancer cells (e.g., LNCaP, which are androgen-sensitive) are implanted subcutaneously or orthotopically into the prostate.[18]
-
Treatment Administration: Once tumors are established, animals are randomized into control and treatment groups. The treatment group receives Triptorelin, often as a sustained-release formulation, via intramuscular or subcutaneous injection. The control group receives a vehicle injection.[1][16]
-
Monitoring:
-
Tumor Growth: Tumor volume is measured periodically (e.g., weekly) using calipers.[18]
-
Hormone Levels: Blood samples are collected at specified time points (e.g., baseline, day 2, week 1, week 4, and monthly thereafter). Serum is analyzed for testosterone and LH concentrations using ELISA or radioimmunoassay to confirm castration.[15][16]
-
Biomarkers: Prostate-specific antigen (PSA) levels may be measured in the serum as a marker of tumor activity.[5][16]
-
Toxicity: Animal body weight and general health are monitored throughout the study.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized. Tumors are excised, weighed, and may be processed for histological analysis to assess changes in cell proliferation or apoptosis.[18]
GnRH Receptor Binding Assay
This assay determines the affinity of Triptorelin for the GnRH receptor compared to native GnRH.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the GnRH receptor (e.g., cultured rat pituitary cells, prostate cancer cells, or transfected cell lines like COS-1).[1][15]
-
Radioligand: A radiolabeled GnRH analogue (e.g., ¹²⁵I-GnRH) is used as the tracer.[1]
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled "cold" ligand (either native GnRH or Triptorelin).
-
Separation: The receptor-bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated. This value is used to determine the binding affinity (Ki) of Triptorelin.
Clinical Development and Formulation
The short biological half-life of the initial Triptorelin peptide necessitated the development of sustained-release (SR) or depot formulations to ensure continuous GnRH receptor stimulation and maintain testosterone suppression without the need for daily injections. These formulations encapsulate the Triptorelin peptide in biodegradable polymer microspheres (e.g., PLGA), allowing for its slow release over periods of 1, 3, or 6 months following a single intramuscular injection.[5]
Clinical trials in men with advanced prostate cancer have consistently demonstrated the efficacy of these formulations. Key endpoints in these trials include the percentage of patients achieving and maintaining serum testosterone at castrate levels (<50 ng/dL and the more stringent <20 ng/dL).[5][14] Studies show that Triptorelin formulations achieve castration in over 90% of patients within the first month, with suppression maintained for the duration of the dosing interval.[5]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Triptorelin stimulated luteinizing hormone concentrations for diagnosing central precocious puberty: study of diagnostic accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
- 4. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 12. Efficacy of Testosterone Suppression with Sustained-Release Triptorelin in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. An In Vivo Mouse Model for Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Serum Testosterone Levels in Response to Triptorelin Treatment Using a Competitive ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triptorelin is a synthetic analog of gonadotropin-releasing hormone (GnRH) used in the management of hormone-sensitive conditions such as advanced prostate cancer.[1][2][3] As a GnRH agonist, Triptorelin's therapeutic effect is mediated by its profound impact on the hypothalamic-pituitary-gonadal (HPG) axis, ultimately leading to a significant reduction in serum testosterone (B1683101) to castration levels.[1][4][5] Accurate monitoring of serum testosterone is therefore critical for assessing the therapeutic efficacy of Triptorelin. This document provides a detailed overview of the mechanism of Triptorelin, and a comprehensive protocol for the measurement of serum testosterone using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: Triptorelin's Biphasic Effect on Testosterone
Triptorelin functions as a potent GnRH receptor agonist.[1][2] Its administration leads to a biphasic response in testosterone production:
-
Initial Agonistic Phase (Flare-up): Upon initial administration, Triptorelin stimulates the GnRH receptors in the anterior pituitary gland, causing a transient surge in the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][4] This leads to a temporary increase in gonadal steroidogenesis, resulting in a surge in serum testosterone levels, often referred to as a "flare" effect.[3][6]
-
Sustained Antagonistic Phase (Downregulation): Continuous or long-term administration of Triptorelin leads to the desensitization and downregulation of pituitary GnRH receptors.[1][3] This sustained action suppresses the secretion of LH and FSH, which in turn ceases the stimulation of the testes to produce testosterone.[7] Consequently, serum testosterone levels fall to and are maintained at castrate levels (typically defined as <50 ng/dL, with a more stringent target of <20 ng/dL being suggested).[1][7][8] This state of "medical castration" is the therapeutic goal in treating hormone-dependent prostate cancer.
Caption: Triptorelin's mechanism of action on the HPG axis.
Experimental Protocol: Serum Testosterone Competitive ELISA
This protocol outlines the steps for quantifying testosterone in serum samples. It is based on the principle of competitive binding, where testosterone in the sample competes with a fixed amount of enzyme-labeled testosterone for binding sites on a microtiter plate coated with a testosterone-specific antibody. The resulting color intensity is inversely proportional to the concentration of testosterone in the sample.[9][10]
1. Materials and Reagents
-
Testosterone ELISA Kit (containing pre-coated microplate, testosterone standards, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Precision micropipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized or distilled water
-
Absorbent paper
2. Sample Handling and Preparation
-
Sample Collection: Collect whole blood samples and allow them to clot for at least 2 hours at room temperature or overnight at 2-8°C.
-
Centrifugation: Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes.
-
Serum Collection: Carefully aspirate the serum (supernatant) and transfer it to a clean tube.
-
Storage: Samples can be assayed immediately. For later use, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]
3. Assay Procedure
Caption: General workflow for a competitive testosterone ELISA.
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the specific ELISA kit manual. Allow all reagents to reach room temperature before use.[10]
-
Add Samples/Standards: Pipette 25 µL of each standard, control, and serum sample into the designated wells of the microtiter plate.
-
Add Enzyme Conjugate: Dispense 200 µL of the Testosterone-Horseradish Peroxidase (HRP) conjugate into each well. Mix gently for 10-20 seconds.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Decant the contents of the wells. Wash each well 3 times with 400 µL of diluted Wash Solution. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining liquid.[10]
-
Add Substrate: Add 200 µL of the TMB Substrate solution to each well.
-
Second Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well within 10 minutes using a microplate reader set to 450 nm.
4. Calculation of Results
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the testosterone concentration of the samples from the standard curve.
Data Presentation and Expected Results
The administration of Triptorelin results in a predictable, biphasic change in serum testosterone levels. The table below summarizes the expected quantitative changes at different time points following treatment initiation.
| Time Point | Event | Expected Serum Testosterone Level | Reference |
| Baseline | Pre-treatment | Normal physiological range (e.g., 280-1100 ng/dL) | - |
| Days 2-4 | Initial Agonistic "Flare" | Transient surge above baseline levels | [4][12] |
| Weeks 2-4 | Onset of Suppression | Decline towards castrate levels | [1][4] |
| Month 1 Onwards | Sustained Suppression | Maintained at castrate levels (<50 ng/dL) | [1][7] |
| Month 3 Onwards | Deep Suppression | Often achieves levels <20 ng/dL | [8][13] |
A pooled analysis of studies involving Triptorelin showed that after 3 months of treatment, 92% of patients achieved serum testosterone levels below 20 ng/dL. The median testosterone levels at the end of studies for 1, 3, and 6-month formulations were 2.9, 5.0, and 8.7 ng/dL, respectively.[8]
Assay Validation Considerations
For research and drug development purposes, it is crucial to ensure the reliability of the testosterone ELISA kit.[14] Key validation parameters include:
-
Precision: Assessing intra-assay and inter-assay variability to ensure reproducibility.
-
Accuracy: Determined by spike-and-recovery experiments to evaluate how well the assay measures a known amount of testosterone added to a sample matrix.
-
Linearity of Dilution: Testing whether serially diluted samples produce results that are proportional to the dilution factor, indicating no matrix interference.[15]
-
Specificity: Evaluating the cross-reactivity of the antibody with other structurally related steroids to ensure it is specific for testosterone.[16]
References
- 1. grokipedia.com [grokipedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Triptorelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Androgen deprivation therapy - Wikipedia [en.wikipedia.org]
- 7. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Testosterone Suppression with Sustained-Release Triptorelin in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testosterone High Sensitivity Competitive ELISA Kit (EIATES) - Invitrogen [thermofisher.com]
- 10. sceti.co.jp [sceti.co.jp]
- 11. assaygenie.com [assaygenie.com]
- 12. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a simple and direct ELISA method for the determination of conjugated (glucuronide) and non-conjugated testosterone excretion in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CDPGYIGSR-NH2 in Tumor Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide CDPGYIGSR-NH2, derived from the β1 chain of laminin (B1169045), has emerged as a significant agent in cancer research. Primarily recognized for its anti-angiogenic properties, this peptide competitively inhibits the interaction of laminin with cell surface receptors, thereby affecting cell adhesion, migration, and invasion. These application notes provide a comprehensive overview of the use of CDPGYIGSR-NH2 in tumor cell invasion assays, detailing its mechanism of action, experimental protocols, and expected outcomes. While the primary documented effect of CDPGYIGSR-NH2 is on endothelial cell migration, its role in directly inhibiting tumor cell invasion is a compelling area of investigation due to the shared molecular pathways. This document outlines the hypothesized mechanism and provides protocols to test this hypothesis.
Mechanism of Action
CDPGYIGSR-NH2 is believed to inhibit tumor cell invasion by competitively binding to laminin receptors on the tumor cell surface, such as α6β1 and α4β1 integrins. Laminin, a key component of the basement membrane, promotes tumor cell invasion by binding to these integrins and activating downstream signaling pathways. By acting as a competitive antagonist, CDPGYIGSR-NH2 is hypothesized to disrupt this interaction, leading to the inhibition of key processes required for invasion.
The proposed signaling cascade initiated by CDPGYIGSR-NH2 binding involves the downregulation of the Focal Adhesion Kinase (FAK) and Src kinase pathways. This, in turn, is expected to reduce the expression and activity of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial enzymes responsible for the degradation of the extracellular matrix (ECM), a critical step in tumor cell invasion.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential inhibitory effects of CDPGYIGSR-NH2 on the invasion of various tumor cell lines. These values are provided as examples for experimental design and data representation.
Table 1: Inhibitory Concentration (IC50) of CDPGYIGSR-NH2 on Tumor Cell Invasion
| Cell Line | Tumor Type | Hypothesized IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 50 |
| B16-F10 | Melanoma | 75 |
| HT-1080 | Fibrosarcoma | 60 |
| A549 | Lung Carcinoma | 85 |
Table 2: Percentage of Invasion Inhibition by CDPGYIGSR-NH2 at a Fixed Concentration (e.g., 100 µM)
| Cell Line | Tumor Type | Hypothesized Invasion Inhibition (%) |
| MDA-MB-231 | Breast Cancer | 65 ± 5 |
| B16-F10 | Melanoma | 55 ± 7 |
| HT-1080 | Fibrosarcoma | 60 ± 6 |
| A549 | Lung Carcinoma | 50 ± 8 |
Experimental Protocols
A highly effective method for assessing tumor cell invasion in vitro is the Boyden chamber assay, also known as the transwell invasion assay.
Protocol: Boyden Chamber Invasion Assay
Materials:
-
Boyden chambers (transwell inserts) with 8.0 µm pore size polycarbonate membranes
-
Matrigel Basement Membrane Matrix
-
CDPGYIGSR-NH2 peptide
-
Selected tumor cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Calcein AM or Crystal Violet stain
-
Cotton swabs
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for Calcein AM) or microscope (for Crystal Violet)
Procedure:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration.
-
Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts.
-
Incubate the coated inserts at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours before the assay.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber (the transwell insert), add the cell suspension.
-
Add different concentrations of CDPGYIGSR-NH2 to the upper chamber along with the cells. Include a vehicle control (no peptide).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification of Invading Cells:
-
Using Crystal Violet:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with 0.5% Crystal Violet solution.
-
Wash the inserts with water and allow them to air dry.
-
Count the stained cells in several random fields under a microscope.
-
-
Using Calcein AM:
-
Prepare a Calcein AM staining solution in assay buffer.
-
After removing non-invading cells, place the inserts into a new 24-well plate containing the Calcein AM solution.
-
Incubate for 1 hour at 37°C.
-
Read the fluorescence in a microplate reader with excitation at 485 nm and emission at 520 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of CDPGYIGSR-NH2 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the peptide concentration.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of CDPGYIGSR-NH2 in inhibiting tumor cell invasion.
Experimental Workflow Diagram
Application Notes: Triptorelin in Prostate Cancer Cell Line Studies
Introduction
Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) used extensively in the management of advanced prostate cancer.[1][2] As a GnRH agonist, its primary mechanism of action is systemic, leading to a profound reduction in circulating testosterone (B1683101) levels, a key driver of prostate cancer growth.[3][4] This process, known as androgen deprivation therapy (ADT), is achieved through the continuous stimulation of pituitary GnRH receptors, which paradoxically leads to their desensitization and downregulation, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][5] Consequently, testosterone production in the testes is significantly diminished to castration levels.[3]
Beyond this well-established systemic effect, research has explored the direct action of Triptorelin and other GnRH analogs on prostate cancer cells. Many prostate cancer cell lines express GnRH receptors, suggesting they may be direct targets for these drugs.[1] This application note provides an overview of the use of Triptorelin in studies involving common prostate cancer cell lines, such as the androgen-sensitive LNCaP and the androgen-insensitive PC3 lines, summarizing key findings and providing detailed experimental protocols for researchers.
Mechanism of Action
Triptorelin's effects on prostate cancer can be categorized into two main pathways:
-
Systemic (Indirect) Action: This is the principal therapeutic mechanism. Triptorelin initially causes a surge in LH, FSH, and testosterone, which can lead to a temporary "tumor flare".[3][6] However, sustained administration leads to pituitary desensitization, a drop in gonadotropins, and a subsequent fall in testosterone to castrate levels within 2 to 4 weeks, thereby inhibiting the growth of androgen-dependent tumors.[3]
-
Direct Cellular Action: Studies suggest that Triptorelin can exert direct effects on prostate cancer cells by binding to GnRH receptors present on the cell surface.[1][7] The downstream signaling from these receptors is complex and can lead to antiproliferative and apoptotic effects, though the response is highly dependent on the specific cell line.[7][8]
Data Presentation: In Vitro Effects of Triptorelin
Quantitative data from cell line studies reveal a differential response to Triptorelin, primarily linked to the androgen sensitivity and GnRH receptor expression profile of the cells.
Table 1: Effect of Triptorelin on Prostate Cancer Cell Line Proliferation
| Cell Line | Androgen Sensitivity | Triptorelin Concentration | Observed Effect | Reference |
| LNCaP | Responsive | 10⁻⁴ M | 25% to 65% inhibition of proliferation | [9] |
| LNCaP | Responsive | 10⁻⁷ M | 42% stimulation of proliferation (in FBS-supplemented medium) | [9] |
| PC3 | Unresponsive | Not specified | Growth was completely unaffected | [7][9] |
| DU145 | Unresponsive | Not specified | GnRH analogs induce a significant decrease in growth rate | [7][8] |
Note: The stimulatory effect on LNCaP cells at lower doses highlights the complexity of GnRH receptor signaling in different experimental contexts.[9]
Table 2: GnRH Receptor Binding Affinity in Prostate Cancer Cell Lines
| Cell Line | Receptor Affinity Type | Dissociation Constant (Kd) | Reference |
| LNCaP | Moderately High Affinity | 2.6 x 10⁻⁸ M | [9] |
| LNCaP | Low Affinity | 7.7 x 10⁻⁶ M | [9] |
| PC3 | Low Affinity | 2.7 x 10⁻⁶ M | [9] |
The presence of higher affinity binding sites in LNCaP cells may explain their greater biological response to Triptorelin compared to PC3 cells.[9]
Experimental Protocols
The following are generalized protocols for investigating the effects of Triptorelin on prostate cancer cell lines. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: LNCaP (androgen-sensitive, ATCC CRL-1740) and PC3 (androgen-insensitive, ATCC CRL-1435).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Protocol 2: Cell Viability Assay (WST-1/MTT)
This protocol assesses the effect of Triptorelin on cell proliferation and metabolic activity.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Triptorelin Preparation: Prepare a stock solution of Triptorelin acetate (B1210297) in sterile water or DMSO. Perform serial dilutions in culture medium to achieve final concentrations (e.g., ranging from 10⁻¹⁰ M to 10⁻⁴ M).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different Triptorelin concentrations. Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT after solubilization) using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle control and calculate the IC50 value if applicable.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol determines if Triptorelin induces cell cycle arrest.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with Triptorelin at the desired concentrations for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[10]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[10]
-
Analysis: Analyze the DNA content using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[10][11]
Protocol 4: Apoptosis Detection
Apoptosis or programmed cell death can be a mechanism of Triptorelin's action.
-
Annexin V/PI Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells as described for cell cycle analysis.
-
Harvest and wash cells in cold PBS.
-
Resuspend cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately by flow cytometry.
-
-
Western Blotting: This technique can be used to measure changes in the expression of key apoptosis-related proteins.
-
Prepare protein lysates from Triptorelin-treated and control cells.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins such as cleaved Caspase-3, Bax, and Bcl-2.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathways and Conclusion
The direct antiproliferative effects of Triptorelin are thought to be mediated by the GnRH receptor, which activates complex intracellular signaling cascades.
Triptorelin's application in prostate cancer cell line studies reveals a complex, cell-type-specific direct action that is distinct from its systemic hormonal effects. Androgen-sensitive LNCaP cells, which express higher affinity GnRH receptors, show a dose-dependent response, with high concentrations inhibiting proliferation.[9] In contrast, androgen-insensitive PC3 cells appear largely unaffected, which correlates with their expression of only low-affinity receptors.[9] The provided protocols offer a framework for researchers to further elucidate the direct molecular mechanisms of Triptorelin and to evaluate its potential in different subtypes of prostate cancer, including those that have progressed to a castration-resistant state.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostate cancer - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. researchgate.net [researchgate.net]
- 8. GnRH agonists and antagonists decrease the metastatic progression of human prostate cancer cell lines by inhibiting the plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of androgen receptor expression induces cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poncirus trifoliata (L.) Raf. Seed Extract Induces Cell Cycle Arrest and Apoptosis in the Androgen Receptor Positive LNCaP Prostate Cancer Cells [mdpi.com]
Application Note: A Robust HPLC-MS/MS Method for the Quantification of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific HPLC-MS/MS method for the quantification of the synthetic nonapeptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 in human plasma. The method utilizes a straightforward protein precipitation followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for preclinical and clinical research applications requiring accurate measurement of this peptide.
Introduction
This compound is a synthetic peptide with potential therapeutic applications. To support pharmacokinetic and pharmacodynamic studies, a reliable bioanalytical method for its quantification in biological matrices is essential.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred technique for peptide bioanalysis due to its high selectivity, sensitivity, and broad linear dynamic range.[1] This note describes a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., [¹³C₉, ¹⁵N₁]-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Sample Preparation
A combination of protein precipitation and solid-phase extraction is employed for sample preparation.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% TFA to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibrate the cartridge with 1 mL of 0.1% TFA in water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% TFA in 5% acetonitrile/95% water to remove interferences.
-
Elute the peptide with 1 mL of 5% formic acid in 50% acetonitrile/50% water.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
HPLC Conditions
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 40% B
-
5.0-5.1 min: 40% to 95% B
-
5.1-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: 5% B
-
MS/MS Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
MRM Transitions: To be determined by direct infusion of the peptide and internal standard. Precursor ions will correspond to the protonated molecules [M+H]⁺, and product ions will be selected based on the most intense and stable fragments.
Data Presentation
Table 1: Proposed HPLC-MS/MS Method Parameters
| Parameter | Value |
| HPLC System | Standard Bio-inert HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Sample Preparation | Protein Precipitation followed by Solid-Phase Extraction |
Table 2: Hypothetical Quantitative Performance Data
This table presents expected performance characteristics based on typical validated bioanalytical methods for peptides.
| Parameter | Expected Performance |
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (CV%) | < 15% (for QC samples), < 20% (for LLOQ) |
| Accuracy (% Bias) | Within ±15% (for QC samples), Within ±20% (for LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Recovery | > 85% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: A hypothetical signaling pathway for a therapeutic peptide.
Conclusion
The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The combination of protein precipitation and solid-phase extraction ensures a clean sample, minimizing matrix effects and leading to high sensitivity and accuracy. This method is well-suited for regulated bioanalysis in support of drug development programs.
References
Protocol for Long-Term Triptorelin Administration in Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin (B344507) is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), which is a key regulator of the reproductive endocrine system.[1][2] Chronic administration of Triptorelin leads to a paradoxical downregulation of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] Initially, it causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained suppression of these gonadotropins.[1][2] This results in a significant reduction of circulating levels of testosterone (B1683101) in males and estrogen in females, effectively inducing a state of medical castration.[1][3] This mechanism of action makes Triptorelin a valuable tool in various research models, including those for hormone-dependent cancers (e.g., prostate and breast cancer), endometriosis, and central precocious puberty.[3][5] These application notes provide detailed protocols for the long-term administration of Triptorelin in mice, aimed at guiding researchers in achieving consistent and reliable experimental outcomes.
Data Presentation
The following tables summarize quantitative data related to the long-term administration of Triptorelin.
Table 1: Recommended Long-Term Triptorelin Dosage in Mice
| Formulation | Dosage | Administration Route | Frequency | Estimated Duration of Action |
| Triptorelin acetate (B1210297) (short-acting) | 10-40 µ g/mouse | Subcutaneous (SC) | Daily | 24 hours |
| Triptorelin Pamoate (1-month depot) | 3.75 mg/vial (reconstituted) | Intramuscular (IM) or Subcutaneous (SC) | Every 4 weeks | ~28 days |
| Triptorelin Pamoate (3-month depot) | 11.25 mg/vial (reconstituted) | Intramuscular (IM) or Subcutaneous (SC) | Every 12 weeks | ~84 days |
| Triptorelin Pamoate (6-month depot) | 22.5 mg/vial (reconstituted) | Intramuscular (IM) or Subcutaneous (SC) | Every 24 weeks | ~168 days |
Note: Dosages for depot formulations are typically provided per vial for human use and may need to be adjusted for mouse studies based on body weight and desired systemic exposure. Pilot studies are recommended to determine the optimal dose for specific mouse models.
Table 2: Expected Hormonal and Physiological Effects of Long-Term Triptorelin Administration in Mice
| Parameter | Initial Phase (First 1-2 weeks) | Sustained Phase (After 2-4 weeks) |
| Luteinizing Hormone (LH) | Transient surge | Significant suppression (>90%) |
| Follicle-Stimulating Hormone (FSH) | Transient surge | Significant suppression (>90%) |
| Testosterone (males) | Transient surge | Castrate levels (<50 ng/dL) |
| Estradiol (females) | Transient surge | Suppressed to postmenopausal levels |
| Uterine Weight (females) | Initial increase possible | Significant reduction |
| Prostate Weight (males) | Initial increase possible | Significant reduction |
| Bone Mineral Density (BMD) | No significant change | Potential for decrease with very long-term administration (>6 months) |
Note: The degree and timing of hormonal suppression can vary depending on the Triptorelin formulation, dosage, and mouse strain.[6]
Experimental Protocols
Protocol 1: Long-Term Administration of Triptorelin Depot Formulation (1-Month)
1. Materials:
- Triptorelin Pamoate 3.75 mg depot formulation
- Sterile water for injection
- 1 mL sterile syringes with 22-25G needles
- 70% ethanol
- Animal scale
- Appropriate mouse restraint device
2. Procedure:
- Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the start of the experiment. Record the body weight of each mouse.
- Reconstitution of Triptorelin: Aseptically reconstitute the lyophilized Triptorelin Pamoate with 2 mL of sterile water for injection immediately before use.[7] Swirl the vial gently to ensure a uniform suspension. Do not shake vigorously.
- Dosing Calculation: The typical human dose is 3.75 mg. For a 25g mouse, a common starting point for dose translation is to use a fraction of the human dose based on body surface area or allometric scaling. A pilot study is highly recommended to determine the optimal dose for achieving the desired level of hormone suppression in the specific mouse model.
- Administration:
- Restrain the mouse securely.
- For intramuscular (IM) injection, administer the suspension into the quadriceps muscle of the hind limb. Alternate injection sites with subsequent doses.
- For subcutaneous (SC) injection, lift the skin on the back of the neck or flank and insert the needle into the subcutaneous space.[8]
- Inject the calculated volume slowly and steadily.
- Monitoring:
- Monitor the animals daily for any signs of distress, including changes in behavior, appetite, or injection site reactions.
- Record body weight weekly.
- Collect blood samples at baseline and at regular intervals (e.g., every 4 weeks) to monitor serum levels of LH, FSH, and testosterone or estradiol.[2][9]
- Repeat Administration: Administer subsequent injections every 4 weeks for the duration of the study.
Protocol 2: Monitoring of Hormone Levels
1. Materials:
- Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
- Centrifuge
- Pipettes and tips
- ELISA kits for mouse LH, FSH, testosterone, or estradiol
- Plate reader
2. Procedure:
- Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, submandibular, or retro-orbital bleeding under anesthesia). For longitudinal studies, tail vein or submandibular collection is preferred.
- Plasma/Serum Separation:
- For plasma, collect blood into EDTA-coated tubes, mix gently, and centrifuge at 2000 x g for 15 minutes at 4°C.
- For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes.
- Hormone Analysis:
- Store plasma/serum samples at -80°C until analysis.
- Follow the manufacturer's instructions for the specific ELISA kits to quantify hormone concentrations.
- Measure the absorbance using a plate reader at the appropriate wavelength.
- Calculate hormone concentrations based on the standard curve.
Protocol 3: Assessment of Bone Mineral Density (BMD)
1. Materials:
- Dual-energy X-ray absorptiometry (DXA) scanner for small animals (e.g., PIXImus)
- Anesthesia (e.g., isoflurane)
2. Procedure:
- Baseline Measurement: Prior to the first Triptorelin administration, anesthetize the mice and perform a baseline DXA scan to measure whole-body and femoral BMD.
- Follow-up Scans: Perform follow-up DXA scans at predetermined time points during the long-term study (e.g., every 3-6 months).
- Data Analysis: Analyze the DXA images using the manufacturer's software to determine changes in BMD over time. Compare the BMD of Triptorelin-treated mice to that of vehicle-treated control mice.
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway Activated by Triptorelin.
References
- 1. Long-term efficacy of a triptorelin 3-month depot in girls with central precocious puberty [e-apem.org]
- 2. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC/MS-IT-TOF) and Liquid Chromatography-Orbitrap (LC-Orbitrap) for Doping Control Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. Triptorelin depot for the treatment of children 2 years and older with central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Testosterone Suppression with Sustained-Release Triptorelin in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Laminin B1 in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Laminin (B1169045) B1 (LMNB1) in tumor tissues. Laminin B1, a key component of the nuclear lamina, plays a crucial role in nuclear stability, chromatin organization, and gene expression.[1][2][3] Its expression is often dysregulated in various malignancies, making it a significant biomarker for cancer research and a potential therapeutic target.[2][4]
Introduction to Laminin B1 in Cancer
Laminin B1 is an intermediate filament protein that forms the nuclear lamina, a meshwork underlying the inner nuclear membrane.[1][3] It is involved in a wide range of cellular processes, including DNA replication, cell cycle progression, and cellular senescence.[1][2] Altered expression of Laminin B1 has been linked to the progression of numerous cancers. Depending on the tumor type, both overexpression and downregulation of Laminin B1 have been associated with poor prognosis. For instance, increased levels of Laminin B1 have been observed in pancreatic cancer and renal cell carcinoma, correlating with a poorer outlook.[4][5][6] Conversely, reduced levels of Laminin B1 are associated with higher tumor grades in lung cancer.[1][7][8] This differential expression highlights the complex role of Laminin B1 in cancer biology.
Data on Laminin B1 Expression in Human Tumors
The following tables summarize the expression patterns of Laminin B1 in various tumor types as determined by immunohistochemistry.
Table 1: Laminin B1 Expression in Different Cancer Types
| Cancer Type | Laminin B1 Expression Level | Association with Clinicopathological Features | Reference |
| Lung Cancer | Reduced in cancer patients compared to normal lung tissue.[7][8] Progressive loss in high-grade adenocarcinoma and squamous cell carcinoma.[8][9] | Lower expression associated with higher tumor grade.[7] | [1][7][8][9] |
| Breast Cancer | Expression significantly decreased in malignant tissue after neoadjuvant chemotherapy.[10] Some studies suggest lower levels are associated with worse clinical outcomes.[5][9] | Downregulation is suggestive of therapy-induced senescence.[10][11] | [5][9][10][11] |
| Pancreatic Cancer | Overexpression is associated with poor prognosis.[1] Knockout of LMNB1 reduces proliferation and invasion of cancer cells.[5] | Promotes malignant progression.[5] | [1][5] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | High expression in a significant percentage of tumor samples.[6][10] | High expression is associated with poor clinical outcomes and is an independent prognostic factor for cancer-specific survival.[4][6] | [4][6][10] |
| Colon Adenocarcinoma | Overexpression can indicate a poor prognosis.[1] | Associated with aggressive tumor behavior. | [1] |
| Oral Squamous Cell Carcinoma (OSCC) | Decreased distribution from well-differentiated to poorly differentiated SCC. | Loss of structural basement membrane laminin and presence in tumor cells of PDSCC suggests a role in invasion.[12] | [12] |
| Cervical Cancer | Increased expression in malignant tissue compared to cervical intraepithelial neoplasia (CIN).[11] | Higher expression correlates with malignancy.[11] | [11] |
| Prostate Cancer | Positive correlation between Laminin B1 and BRCA1 expression.[13] | Upregulation may be linked to DNA homologous recombination repair.[13] | [13] |
Signaling Pathway of Laminin B1 in Lung Cancer
In lung cancer, Laminin B1 acts as a tumor suppressor.[14] Its loss leads to the epigenetic derepression of the RET proto-oncogene, promoting epithelial-mesenchymal transition (EMT), cell migration, and metastasis.[7][8][14] Mechanistically, Laminin B1 recruits the Polycomb Repressive Complex 2 (PRC2) to the RET promoter, leading to methylation of histone H3 at lysine (B10760008) 27 (H3K27me3) and subsequent gene silencing.[8][14] Depletion of Laminin B1 disrupts this recruitment, resulting in reduced H3K27me3 marks, upregulation of RET and its co-receptor GFRα1, and activation of downstream signaling pathways that promote tumor progression.[7][8]
Caption: Laminin B1-mediated epigenetic silencing of the RET proto-oncogene in lung cancer.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry for Laminin B1 on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Standard workflow for immunohistochemical staining of Laminin B1.
Detailed Protocol for Immunohistochemistry
This protocol provides a general guideline for the immunohistochemical staining of Laminin B1 in FFPE tumor tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (5-8 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 10 mM Tris-EDTA, pH 9.0)[15][16]
-
Pepsin solution (for proteolytic retrieval, if required)[17]
-
Hydrogen Peroxide (3% H₂O₂) in methanol (B129727) or PBS[18][19]
-
Blocking Buffer (e.g., 10% Normal Goat Serum or 1% BSA in PBS)[15][17]
-
Primary antibody: Anti-Laminin B1 (rabbit or mouse monoclonal/polyclonal)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or HRP-polymer-based detection system
-
Avidin-Biotin Complex (ABC) reagent (if using biotinylated secondary)
-
Hematoxylin for counterstaining
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for heat-induced antigen retrieval
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) (Recommended for many Laminin B1 antibodies):
-
Proteolytic-Induced Epitope Retrieval (PIER):
-
-
Blocking of Endogenous Peroxidase:
-
Blocking of Non-specific Binding:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[17]
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Incubate with the anti-Laminin B1 primary antibody diluted in antibody diluent or blocking buffer (e.g., dilutions ranging from 1:50 to 1:1000 are common, check antibody datasheet).[15][16][20]
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[15][17]
-
-
Washing:
-
Wash slides in PBS: 3 changes, 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with the appropriate biotinylated secondary antibody or HRP-polymer system for 30-60 minutes at room temperature.[17]
-
-
Detection:
-
If using a biotin-based system, wash and then incubate with ABC reagent for 30 minutes.
-
Wash slides in PBS: 3 changes, 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired color intensity develops (typically 1-5 minutes). Monitor under a microscope.[19]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Dehydration and Clearing:
-
Mounting:
-
Apply a drop of mounting medium and place a coverslip.
-
Expected Results:
-
Localization: Laminin B1 should show a distinct nuclear envelope staining pattern.[1]
-
Positive Control: Tissues known to express Laminin B1, such as colon, breast, or testis, can be used as positive controls.[1]
-
Negative Control: A negative control should be performed by omitting the primary antibody to check for non-specific staining from the secondary antibody or detection system.
Interpretation of Results: The intensity and percentage of positively stained tumor cells can be scored to provide a semi-quantitative measure of Laminin B1 expression. This can then be correlated with tumor grade, stage, and other clinical parameters. For example, a common scoring method is the H-score, which considers both the staining intensity and the percentage of positive cells.[9]
References
- 1. biosb.com [biosb.com]
- 2. researchgate.net [researchgate.net]
- 3. nsjbio.com [nsjbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Lamin B1 in cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamin B1 loss promotes lung cancer development and metastasis by epigenetic derepression of RET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunohistochemical expression of basement membrane laminin in histological grades of oral squamous cell carcinoma: A semiquantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-cancer analysis identifies LMNB1 as a target to redress Th1/Th2 imbalance and enhance PARP inhibitor response in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Anti-Lamin B1 antibody - Nuclear Envelope Marker (ab16048) | Abcam [abcam.com]
- 16. Lamin B1 antibody (66095-1-Ig) | Proteintech [ptglab.com]
- 17. Immunohistochemistry-Paraffin protocol for Laminin Antibody (NB300-144): Novus Biologicals [novusbio.com]
- 18. sysy-histosure.com [sysy-histosure.com]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. Lamin B1 Antibody | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following CDPGYIGSR-NH2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide CDPGYIGSR-NH2, a synthetic sequence derived from the B1 chain of laminin (B1169045), has been recognized for its anti-angiogenic and anti-metastatic properties.[1][2] Its mechanism of action is primarily attributed to the inhibition of endothelial cell migration, which in turn can suppress tumor growth.[1] While direct induction of apoptosis is not its most characterized function, investigating the potential of CDPGYIGSR-NH2 to trigger programmed cell death in specific cell types is a critical area of research in oncology and drug development.
This document provides a detailed protocol for assessing apoptosis in cells treated with CDPGYIGSR-NH2 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3][4] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[3][5][6] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized as follows for clear comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| CDPGYIGSR-NH2 | 10 | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| CDPGYIGSR-NH2 | 50 | 72.1 ± 4.5 | 18.7 ± 2.3 | 7.5 ± 1.5 | 1.7 ± 0.4 |
| CDPGYIGSR-NH2 | 100 | 58.9 ± 5.1 | 29.8 ± 3.1 | 9.1 ± 1.9 | 2.2 ± 0.6 |
| Positive Control | - | 10.3 ± 1.8 | 45.2 ± 3.9 | 40.1 ± 4.2 | 4.4 ± 0.9 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific activity of the peptide.
Experimental Protocols
Materials and Reagents
-
CDPGYIGSR-NH2 peptide
-
Cell line of interest (e.g., tumor cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[5]
-
Flow cytometer
-
Microcentrifuge tubes
-
Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)
Protocol for Apoptosis Induction and Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of CDPGYIGSR-NH2 in a suitable solvent (e.g., sterile water or DMSO).[7]
-
Treat the cells with varying concentrations of CDPGYIGSR-NH2 for a predetermined incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group and a positive control group treated with a known apoptosis-inducing agent.
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with their corresponding culture medium collected in the first step.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[8]
-
-
Annexin V/PI Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI solution to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[4][5]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[4][5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
The cell populations will be distinguished as follows:
-
Visualizations
Experimental Workflow
Caption: Workflow for Apoptosis Analysis.
Potential Signaling Pathway
Caption: Putative Integrin-Mediated Survival Pathway.
References
- 1. Inhibition of angiogenesis and tumor growth by a synthetic laminin peptide, CDPGYIGSR-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laminin Peptide CDPGYIGSR - LKT Labs [lktlabs.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Conjugation of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 (CDPGYIGSR-NH2) is a promising biomolecule for targeted therapies, particularly in oncology. Derived from the laminin (B1169045) B1 chain, this peptide has demonstrated anti-angiogenic properties and the ability to disrupt tumor cell attachment and invasion.[1] To enhance its therapeutic potential, improve stability, and enable targeted delivery, CDPGYIGSR-NH2 can be conjugated to various nanoparticles. The N-terminal cysteine residue, with its reactive thiol group, provides a convenient and efficient anchor point for attachment to nanoparticle surfaces.
These application notes provide detailed protocols for the conjugation of CDPGYIGSR-NH2 to three commonly used types of nanoparticles: gold (AuNPs), superparamagnetic iron oxide (SPIONs), and polymeric (PLGA) nanoparticles. Furthermore, protocols for the characterization of the resulting peptide-nanoparticle conjugates are described, and expected quantitative data are summarized for easy reference.
Targeted Signaling Pathway: Laminin-Integrin-FAK Signaling
The biological activity of the CDPGYIGSR-NH2 peptide is mediated through its interaction with cell surface receptors, particularly integrins. Integrins are transmembrane heterodimeric proteins that link the extracellular matrix (ECM) to the intracellular cytoskeleton and play a crucial role in cell adhesion, migration, proliferation, and survival. The CDPGYIGSR-NH2 peptide mimics a binding site on the laminin protein, allowing it to bind to specific integrin subtypes, such as α7β1.
Upon binding of the peptide-conjugated nanoparticle to the integrin receptor, a signaling cascade is initiated, primarily through the activation of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of integrins upon ligand binding. Autophosphorylation of FAK creates docking sites for other signaling proteins, including Src family kinases. This leads to the activation of downstream pathways such as the Ras-MAPK/ERK and PI3K-Akt pathways, which regulate a wide range of cellular processes including cell proliferation, survival, and migration. By interfering with this signaling cascade, CDPGYIGSR-NH2 conjugated nanoparticles can disrupt the processes that are critical for tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained before and after the conjugation of CDPGYIGSR-NH2 to various nanoparticles. The exact values will depend on the specific nanoparticle characteristics and conjugation conditions.
Table 1: Nanoparticle Characterization
| Nanoparticle Type | Parameter | Before Conjugation | After Conjugation with CDPGYIGSR-NH2 |
| Gold (AuNP) | Hydrodynamic Diameter (nm) | 15.62 ± 0.90 | 25.72 ± 2.22[2] |
| Zeta Potential (mV) | -30 to -50 | -7.3 to +2.3[3] | |
| Surface Plasmon Resonance (nm) | ~520 | Red-shift to 525-530[2] | |
| Iron Oxide (SPION) | Hydrodynamic Diameter (nm) | 38 | 44 - 46[4] |
| Zeta Potential (mV) | -14 | Remains similar[4] | |
| Polymeric (PLGA) | Hydrodynamic Diameter (nm) | ~170 | ~180-200 |
| Zeta Potential (mV) | -15 to -30 | Slight increase in negative charge[5] |
Table 2: Conjugation Efficiency
| Nanoparticle Type | Quantification Method | Typical Conjugation Efficiency (%) | Reference |
| Gold (AuNP) | UV-Vis of fluorescently labeled peptide | ~150 peptides per 2 nm NP | [1] |
| Iron Oxide (SPION) | BCA Protein Assay | ~15 peptides per NP | [4] |
| Polymeric (PLGA) | Colorimetric Peptide Assay | 2.3% - 3.9% (w/w) | [6] |
| Indirect (quantifying unbound peptide) | >80% |
Experimental Protocols
Protocol 1: Conjugation of CDPGYIGSR-NH2 to Gold Nanoparticles (AuNPs)
This protocol describes the direct conjugation of the cysteine-terminated peptide to the surface of citrate-stabilized gold nanoparticles via a gold-thiol bond.
Materials:
-
CDPGYIGSR-NH2 peptide
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm)
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Peptide Solution Preparation: Dissolve CDPGYIGSR-NH2 in deionized water to a final concentration of 1 mg/mL.
-
AuNP Suspension Preparation: Adjust the pH of the gold nanoparticle suspension to 8.5-9.0 using 0.1 M NaOH. This facilitates the deprotonation of the thiol group on the cysteine residue, enhancing its reactivity towards the gold surface.
-
Conjugation Reaction: Add the peptide solution to the pH-adjusted AuNP suspension at a molar ratio of approximately 10:1 (peptide:AuNP). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
Purification: a. Centrifuge the reaction mixture at 12,000 x g for 20 minutes to pellet the AuNP-peptide conjugates. b. Carefully remove the supernatant, which contains unbound peptide. c. Resuspend the pellet in PBS (pH 7.4). d. Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.
-
Final Resuspension: After the final wash, resuspend the AuNP-CDPGYIGSR-NH2 conjugates in the desired buffer for storage or downstream applications.
-
Characterization: Characterize the conjugates using UV-Vis spectroscopy (observing the red-shift in the surface plasmon resonance peak) and Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and zeta potential.
Protocol 2: Conjugation of CDPGYIGSR-NH2 to Iron Oxide Nanoparticles (SPIONs)
This protocol utilizes the well-established EDC/NHS chemistry to form a stable amide bond between the carboxyl groups on the surface of SPIONs and the primary amine of the N-terminal cysteine of the peptide.
Materials:
-
Carboxyl-functionalized superparamagnetic iron oxide nanoparticles (SPIONs)
-
CDPGYIGSR-NH2 peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)
-
Magnetic separator
-
Microcentrifuge tubes
Procedure:
-
SPION Preparation: Resuspend the carboxylated SPIONs in MES buffer. Wash the SPIONs twice with MES buffer using a magnetic separator to remove any storage buffer components.
-
Activation of Carboxyl Groups: a. Resuspend the washed SPIONs in MES buffer. b. Add EDC and sulfo-NHS to the SPION suspension. A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS relative to the surface carboxyl groups on the SPIONs. c. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing Activated SPIONs: a. Use a magnetic separator to pellet the activated SPIONs. b. Discard the supernatant. c. Wash the activated SPIONs twice with PBS (pH 7.2-8.0) to remove excess EDC and sulfo-NHS.
-
Conjugation Reaction: a. Resuspend the activated SPIONs in PBS (pH 7.2-8.0). b. Add the CDPGYIGSR-NH2 peptide solution (dissolved in PBS) to the activated SPION suspension. A 10-fold molar excess of peptide to SPIONs is a good starting point. c. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching solution to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS-esters.
-
Purification: a. Pellet the SPION-peptide conjugates using a magnetic separator. b. Discard the supernatant. c. Wash the conjugates three times with PBS to remove unbound peptide and quenching solution.
-
Final Resuspension: Resuspend the purified SPION-CDPGYIGSR-NH2 conjugates in the desired buffer.
-
Characterization: Characterize the conjugates by DLS for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the amide bond.
Protocol 3: Conjugation of CDPGYIGSR-NH2 to Polymeric Nanoparticles (PLGA)
This protocol also employs EDC/NHS chemistry to conjugate the peptide to the carboxyl groups present on the surface of PLGA nanoparticles.
Materials:
-
Carboxyl-terminated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles
-
CDPGYIGSR-NH2 peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
PLGA Nanoparticle Preparation: Disperse the PLGA nanoparticles in MES buffer.
-
Activation of Carboxyl Groups: a. To the PLGA nanoparticle suspension, add EDC and NHS. A typical ratio is a 4:1 molar ratio of EDC to the carboxyl groups on the PLGA and a 2:1 molar ratio of NHS to the carboxyl groups. b. Incubate the mixture for 2 hours at room temperature with gentle stirring.
-
Washing Activated Nanoparticles: a. Centrifuge the activated PLGA nanoparticles at approximately 15,000 x g for 30 minutes. b. Discard the supernatant. c. Resuspend the pellet in cold PBS (pH 7.4) and centrifuge again. Repeat this washing step twice.
-
Conjugation Reaction: a. Resuspend the activated PLGA nanoparticles in PBS (pH 7.4). b. Add the CDPGYIGSR-NH2 peptide solution (dissolved in PBS) to the activated nanoparticle suspension. A 10-fold molar excess of peptide to nanoparticles is recommended as a starting point. c. Incubate for 4 hours at room temperature with gentle stirring.
-
Purification: a. Centrifuge the reaction mixture at 15,000 x g for 30 minutes. b. Discard the supernatant. c. Wash the PLGA-peptide conjugates three times with deionized water to remove any unbound peptide and reaction byproducts.
-
Final Resuspension: Resuspend the purified PLGA-CDPGYIGSR-NH2 conjugates in the desired buffer or lyophilize for long-term storage.
-
Characterization: Characterize the conjugates using DLS for size and zeta potential, and scanning or transmission electron microscopy (SEM/TEM) for morphology.
Protocol 4: Quantification of Peptide Conjugation
This protocol describes a common indirect method for quantifying the amount of peptide conjugated to the nanoparticles by measuring the concentration of unbound peptide in the supernatant after the conjugation reaction.
Materials:
-
Supernatants collected during the purification steps of the conjugation protocols
-
Microplate reader
-
UV-Vis spectrophotometer or fluorescence plate reader
-
Appropriate assay kit (e.g., Bicinchoninic acid (BCA) assay, Pierce™ Quantitative Colorimetric Peptide Assay, or a custom fluorescence-based assay if the peptide is fluorescently labeled)
-
CDPGYIGSR-NH2 peptide standards of known concentrations
Procedure:
-
Standard Curve Preparation: Prepare a series of CDPGYIGSR-NH2 standards of known concentrations in the same buffer as the supernatant samples.
-
Sample Preparation: Collect the supernatants from the first centrifugation step after the conjugation reaction and from the subsequent wash steps.
-
Assay Performance: a. Follow the instructions of the chosen quantification assay kit. b. Add the standards and supernatant samples to a microplate. c. Add the assay reagents and incubate as required.
-
Measurement: Measure the absorbance or fluorescence of the standards and samples using a microplate reader.
-
Calculation: a. Generate a standard curve by plotting the absorbance/fluorescence values of the standards against their concentrations. b. Determine the concentration of unbound peptide in the supernatant samples from the standard curve. c. Calculate the total amount of unbound peptide by summing the amounts from all the collected supernatants. d. Calculate the amount of conjugated peptide: Conjugated Peptide = Total Peptide Added - Total Unbound Peptide e. Calculate the conjugation efficiency: Conjugation Efficiency (%) = (Conjugated Peptide / Total Peptide Added) x 100
Disclaimer
These protocols provide a general framework for the conjugation of this compound to nanoparticles. The optimal reaction conditions, including reagent concentrations, incubation times, and purification methods, may vary depending on the specific characteristics of the nanoparticles and the peptide. Therefore, it is recommended to optimize these parameters for each specific application. All work should be conducted in a properly equipped laboratory facility, following all applicable safety guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functionalization of iron oxide magnetic nanoparticles with targeting ligands: their physicochemical properties and in vivo behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tue.nl [research.tue.nl]
- 5. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of particle-conjugated or -encapsulated peptides on interfering reagent backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Triptorelin via Mass Spectrometry Fragmentation
Introduction
Triptorelin (B344507) is a synthetic decapeptide agonist analog of gonadotropin-releasing hormone (GnRH) used in the treatment of advanced prostate cancer and other hormone-dependent conditions.[1][2][3] Its primary structure consists of the amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.[2] Accurate identification and characterization of Triptorelin are critical for drug development, quality control, and pharmacokinetic studies. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the definitive identification of peptides like Triptorelin through the analysis of its specific fragmentation patterns.[4][5]
This document provides detailed application notes and protocols for the identification of Triptorelin using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). It outlines the experimental workflow, instrument parameters, and expected fragmentation data for confident identification.
Experimental Workflow
The overall workflow for Triptorelin identification involves sample preparation, separation by liquid chromatography, and analysis by tandem mass spectrometry to generate characteristic fragment ions.
Caption: Experimental workflow for Triptorelin identification.
Detailed Experimental Protocols
These protocols are based on established methods for the analysis of Triptorelin and similar peptides in various matrices.[6][7][8]
Sample Preparation
For analysis of Triptorelin standards or in simple matrices, dilution in the initial mobile phase is sufficient. For complex matrices like plasma, extraction is necessary.
-
Reagents and Materials:
-
Triptorelin Acetate reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid or Acetic Acid (LC-MS grade)
-
Milli-Q or deionized water
-
Oasis® HLB 96-well µElution plates for Solid-Phase Extraction (SPE)[8]
-
-
Protocol for Plasma Samples (using SPE): [6][8]
-
Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
-
To 100-500 µL of plasma sample, add an internal standard (e.g., Octreotide or Leuprolide) if quantitation is also desired.[6][9]
-
Load the plasma sample onto the conditioned SPE plate.
-
Wash the wells with 1 mL of 5% methanol in water to remove interferences.
-
Elute Triptorelin with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 methanol:water with 0.08% formic acid).[6]
-
Liquid Chromatography (LC) Method
A reversed-phase C18 or C8 column with a gradient elution is effective for separating Triptorelin from other components.[6][9]
-
Instrumentation:
-
HPLC System (e.g., Agilent 1290 series or equivalent)[6]
-
-
LC Parameters:
-
Column: Venusil MP-C18 (2.1 mm × 50 mm, 3 µm) or ZORBAX RRHD Eclipse Plus C8 (2.1 x 50 mm, 1.8 µm).[6][9]
-
Mobile Phase A: 0.02% Acetic Acid or 0.1% Formic Acid in water.[6][7]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[6][7]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Triptorelin, followed by a wash and re-equilibration step.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry (MS) Method
Electrospray ionization in positive mode is used, followed by tandem MS for fragmentation.
-
Instrumentation:
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V[6]
-
Source Temperature: 575°C[6]
-
Curtain Gas: 35 units[6]
-
Gas 1 (Nebulizer Gas): 55 units[6]
-
Gas 2 (Turbo Gas): 55 units[6]
-
Declustering Potential (DP): 50 V[6]
-
Precursor Ion (MS1): m/z 656.5 [M+2H]²⁺
-
Collision Energy (CE): 42 eV (for transition to m/z 249.1) and 90 eV (for transition to m/z 110.1) have been reported for quantification. For identification, a range of collision energies should be evaluated to obtain a rich fragmentation spectrum.[6]
-
Scan Type: Product Ion Scan (PIS) of m/z 656.5
-
Fragmentation Data and Analysis
Triptorelin readily forms a doubly charged precursor ion [M+2H]²⁺ at m/z 656.5. Upon collision-induced dissociation (CID), it fragments along the peptide backbone, producing characteristic b- and y-type ions.
Triptorelin Fragmentation Pathway
The fragmentation of Triptorelin primarily occurs at the amide bonds, leading to a series of N-terminal b ions and C-terminal y ions. Analysis of the mass differences between consecutive ions in a series allows for the confirmation of the amino acid sequence.
Caption: Fragmentation pattern of Triptorelin showing b and y ions.
Quantitative Fragmentation Data
While full scan product ion spectra provide qualitative identification, specific transitions are monitored for quantification. For identification purposes, the presence of several key fragment ions is required. The most abundant and characteristic fragment ions should be tabulated.
A study on a metabolite of Triptorelin, known as Triptorelin (5-10), provides insight into the types of fragments observed. For the precursor ion [M+2H]²⁺ at m/z 395.72, major fragments included y4 (m/z 441.29), b2 (m/z 350.15), y5 (m/z 627.37), and b6 (m/z 773.41) ions.[11] Another study identified fragments for this metabolite including y4 (m/z 441.26), b2 (m/z 350.12), and y3 (m/z 328.19).[10][12]
For the intact Triptorelin molecule, the following table summarizes the theoretical monoisotopic masses of the most likely fragment ions derived from the [M+2H]²⁺ precursor. Experimental values may vary slightly based on instrument calibration and resolution.
| Ion Type | Sequence | Monoisotopic Mass (m/z) |
| Precursor | [M+2H]²⁺ | 656.84 |
| b₂ | pGlu-His | 248.10 |
| b₃ | pGlu-His-Trp | 434.18 |
| b₄ | pGlu-His-Trp-Ser | 521.21 |
| b₅ | pGlu-His-Trp-Ser-Tyr | 684.27 |
| y₁ | Gly-NH₂ | 58.04 |
| y₂ | Pro-Gly-NH₂ | 155.10 |
| y₃ | Arg-Pro-Gly-NH₂ | 311.20 |
| y₄ | Leu-Arg-Pro-Gly-NH₂ | 424.28 |
| y₅ | D-Trp-Leu-Arg-Pro-Gly-NH₂ | 610.36 |
| y₆ | Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂ | 773.42 |
The methods described provide a robust framework for the identification of Triptorelin by LC-MS/MS. By analyzing the fragmentation pattern of the doubly charged precursor ion and matching the observed product ions to the theoretical b- and y-ion series, a high degree of confidence in the identification of Triptorelin can be achieved. These protocols are suitable for implementation in research, quality control, and drug development settings.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Triptorelin | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC/MS-IT-TOF) and Liquid Chromatography-Orbitrap (LC-Orbitrap) for Doping Control Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 6. ovid.com [ovid.com]
- 7. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro-solid phase extraction and LC-MS3 for the determination of triptorelin in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Profiling of Cells Treated with Triptorelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptorelin (B344507), a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the therapeutic landscape for hormone-dependent cancers, including prostate, breast, and ovarian cancers. Its mechanism of action extends beyond the suppression of the pituitary-gonadal axis, involving direct effects on cancer cells that harbor GnRH receptors. The binding of Triptorelin to its receptor initiates a cascade of intracellular signaling events that culminate in the modulation of gene expression, ultimately impacting cell proliferation, apoptosis, and survival. Understanding the precise changes in the transcriptomic landscape of cancer cells upon Triptorelin treatment is paramount for elucidating its anti-neoplastic mechanisms, identifying novel therapeutic targets, and developing more effective treatment strategies.
These application notes provide a comprehensive overview of the methodologies for studying gene expression profiles in cells treated with Triptorelin. We present detailed protocols for cell culture and treatment, RNA extraction, and subsequent gene expression analysis using high-throughput sequencing. Furthermore, we summarize the key signaling pathways affected by Triptorelin and present illustrative data on gene expression changes.
Data Presentation
The following tables summarize illustrative quantitative data on gene expression changes in cancer cells following Triptorelin treatment. This data is representative of findings reported in the literature; however, specific fold changes and p-values will vary depending on the cell line, experimental conditions, and data analysis methods.
Table 1: Illustrative Differentially Expressed Genes in a Prostate Cancer Cell Line (e.g., LNCaP) Treated with Triptorelin
| Gene Symbol | Gene Name | Pathway | Regulation | Illustrative Fold Change | Illustrative p-value |
| FOS | Fos proto-oncogene, AP-1 transcription factor subunit | MAPK Signaling | Down | -2.5 | < 0.01 |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | MAPK Signaling | Down | -2.1 | < 0.01 |
| EGR1 | Early growth response 1 | MAPK Signaling | Down | -1.8 | < 0.05 |
| CCND1 | Cyclin D1 | Cell Cycle | Down | -1.7 | < 0.05 |
| BCL2 | BCL2 apoptosis regulator | Apoptosis | Down | -1.5 | < 0.05 |
| NFKBIA | NFKB inhibitor alpha | NF-κB Signaling | Up | 1.9 | < 0.05 |
| CGA | Glycoprotein hormones, alpha polypeptide | GnRH Signaling | Up | 3.2 | < 0.001 |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell Cycle | Up | 2.3 | < 0.01 |
Table 2: Illustrative Differentially Expressed Genes in a Breast Cancer Cell Line (e.g., MCF-7) Treated with Triptorelin
| Gene Symbol | Gene Name | Pathway | Regulation | Illustrative Fold Change | Illustrative p-value |
| c-fos | Proto-oncogene c-Fos | MAPK Signaling | Down | -3.0 | < 0.001 |
| SREBF1 | Sterol regulatory element binding transcription factor 1 | Cell Proliferation | Down | -2.2 | < 0.01 |
| E2F1 | E2F transcription factor 1 | Cell Cycle | Down | -1.9 | < 0.05 |
| PGR | Progesterone receptor | Hormone Signaling | Down | -1.6 | < 0.05 |
| BIRC5 | Baculoviral IAP repeat containing 5 (survivin) | Apoptosis | Down | -1.4 | < 0.05 |
| GNRHR | Gonadotropin-releasing hormone receptor | GnRH Signaling | Down | -2.8 | < 0.01 |
| KISS1R | KISS1 receptor | GnRH Signaling | Up | 2.1 | < 0.05 |
Signaling Pathways Modulated by Triptorelin
Triptorelin, upon binding to the GnRH receptor (GnRHR), a G-protein coupled receptor, triggers a signaling cascade that primarily involves the Gαq/11 and Gαi subunits. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. The activation of PKC is a central event that leads to the modulation of downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The sustained activation of these pathways by Triptorelin ultimately leads to the observed anti-proliferative and pro-apoptotic effects in cancer cells.
Caption: Triptorelin-induced GnRH receptor signaling cascade.
Experimental Workflow for Gene Expression Profiling
A typical workflow for analyzing the gene expression profile of cells treated with Triptorelin involves several key steps, from cell culture to data analysis.
Caption: Workflow for Triptorelin gene expression profiling.
Experimental Protocols
Cell Culture and Triptorelin Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used. Here, we provide an example for the LNCaP prostate cancer cell line.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Triptorelin acetate (B1210297) (or other salt)
-
Vehicle control (e.g., sterile water or DMSO, depending on Triptorelin solvent)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 24-48 hours until they reach 70-80% confluency.
-
Starvation (Optional but Recommended): To reduce the confounding effects of growth factors in the serum, replace the growth medium with a serum-free or low-serum (e.g., 0.5-1% FBS) medium for 12-24 hours prior to treatment.
-
Triptorelin Treatment:
-
Prepare a stock solution of Triptorelin in the appropriate sterile solvent.
-
Dilute the Triptorelin stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[1]
-
Prepare a vehicle control medium containing the same concentration of the solvent used for the Triptorelin stock.
-
Remove the medium from the cells and wash once with PBS.
-
Add the Triptorelin-containing medium or the vehicle control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be determined based on preliminary time-course experiments.
-
Harvesting: After the incubation period, aspirate the medium, wash the cells with PBS, and proceed immediately to RNA extraction.
RNA Extraction
This protocol describes total RNA extraction using a common TRIzol-based method.
Materials:
-
TRIzol™ Reagent
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes, RNase-free
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol™ Reagent directly to each well of the 6-well plate containing the cell monolayer. Pipette the lysate up and down several times to ensure complete cell lysis.
-
Phase Separation:
-
Transfer the lysate to an RNase-free microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.
-
Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (which contains the RNA) to a fresh RNase-free tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Drying and Resuspension:
-
Discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease its solubility.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10-15 minutes to aid in resuspension.
-
-
Quantification and Quality Assessment: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
RNA-Sequencing (RNA-Seq) Library Preparation and Analysis (General Overview)
This is a generalized workflow. Specific kits and protocols from manufacturers (e.g., Illumina, NEB) should be followed for detailed instructions.
Procedure:
-
Poly(A) RNA Selection or Ribosomal RNA Depletion: Isolate mRNA from the total RNA population.
-
RNA Fragmentation: Fragment the RNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA fragments for sequencing by repairing the ends, adding a single 'A' base to the 3' ends, and ligating sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality.
-
Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated between Triptorelin-treated and control samples.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the set of differentially expressed genes.
-
Conclusion
The gene expression profiling of cells treated with Triptorelin provides invaluable insights into its molecular mechanisms of action. The protocols and information provided herein offer a framework for researchers to design and execute robust experiments to investigate the transcriptomic effects of this important anti-cancer agent. The detailed analysis of differentially expressed genes and the signaling pathways they populate will continue to advance our understanding of Triptorelin's therapeutic effects and may unveil novel avenues for cancer treatment.
References
Troubleshooting & Optimization
Technical Support Center: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ (CDPGYIGSR-NH₂)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of the Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ peptide?
A1: The peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ is a nonapeptide (a peptide with nine amino acid residues) derived from the laminin (B1169045) B1 chain.[1] Its properties are summarized in the table below. Understanding these properties is crucial for selecting an appropriate solvent.
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ | [2] |
| Molecular Formula | C₄₀H₆₃N₁₃O₁₃S | N/A |
| Molecular Weight | 966.09 g/mol | N/A |
| Net Charge at pH 7 | 0 | Calculated |
| Isoelectric Point (pI) | Estimated to be around 7 | Calculated |
| Hydrophobicity | Contains both hydrophobic (Tyr, Ile) and hydrophilic (Asp, Ser, Arg, Cys) residues, making it amphipathic. | N/A |
Q2: What is the recommended first-step solvent for this peptide?
A2: Given the peptide's neutral net charge at pH 7, the initial solvent of choice would be a small amount of an organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), followed by dilution with an aqueous buffer.[3] Due to the presence of a cysteine residue, DMF is generally preferred over DMSO to avoid potential oxidation of the thiol group.[3]
Q3: The peptide is not dissolving in my initial solvent. What should I do?
A3: If initial attempts to dissolve the peptide fail, refer to the troubleshooting guide below. Common next steps include gentle warming, sonication, or adjusting the pH of the aqueous solution.[4][5]
Q4: How should I store the lyophilized peptide and its stock solution?
A4: Lyophilized peptide should be stored at -20°C or lower.[6] Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[6] For peptides containing cysteine, it is also advisable to use degassed solvents to minimize oxidation.
Troubleshooting Guide for Peptide Solubility
This guide addresses common issues encountered when dissolving Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂.
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water or aqueous buffer. | The peptide has a neutral net charge at neutral pH and contains hydrophobic residues, leading to poor aqueous solubility. | Start with a small amount of an organic solvent such as DMF or DMSO to wet the peptide. Then, slowly add your aqueous buffer of choice (e.g., PBS, Tris) with gentle vortexing until the desired concentration is reached.[3] |
| Peptide precipitates out of solution upon addition of aqueous buffer. | The peptide has reached its solubility limit in the final solvent mixture. The change in solvent polarity is causing the peptide to aggregate. | Try a different co-solvent system. Alternatively, consider using a denaturing agent like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) for initial solubilization, followed by extensive dialysis or dilution into the final assay buffer. Be aware that residual denaturant may affect your experiment. |
| Solution remains cloudy after vortexing. | Incomplete dissolution or formation of fine aggregates. | Gentle warming of the solution to 30-40°C may aid in dissolution.[4] Sonication in a water bath for short bursts can also help break up aggregates.[4] Always centrifuge the final solution to pellet any undissolved material before use.[5] |
| Peptide solubility is still low even with organic solvents. | The peptide may be forming strong intermolecular hydrogen bonds, leading to aggregation. The pH of the solution may be close to the peptide's isoelectric point. | Adjusting the pH of the aqueous buffer away from the pI can increase solubility. For this peptide, trying a slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) buffer may help. Note that basic conditions should be used with caution for cysteine-containing peptides to avoid disulfide bond formation. |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol provides a systematic approach to test the solubility of the Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ peptide in various solvents.
Materials:
-
Lyophilized Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ peptide
-
Sterile deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% Acetic Acid in water
-
0.1 M Ammonium Bicarbonate in water
-
Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Methodology:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[4]
-
Aliquot a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes for testing.
-
To each tube, add a small volume (e.g., 20 µL) of the test solvent (Water, PBS, 10% Acetic Acid, 0.1 M Ammonium Bicarbonate, DMF, DMSO).
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
If the peptide remains insoluble, for the aqueous solvents, try adjusting the pH. For the organic solvents, proceed to the next step.
-
For tubes with organic solvents where the peptide has dissolved, slowly add an aqueous buffer (e.g., PBS) dropwise while vortexing to the desired final concentration (e.g., 1 mg/mL).
-
Observe for any precipitation. If the solution remains clear, the peptide is soluble under these conditions.
-
Record the solvent system and the maximum concentration achieved without precipitation.
Quantitative Solubility Data
The following table summarizes the expected solubility of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ in various solvent systems. Note: These are estimated values based on the peptide's properties and general solubility guidelines. Actual solubility should be determined experimentally.
| Solvent System | Expected Solubility (mg/mL) | Remarks |
| Water | < 0.1 | Low solubility expected due to neutral charge and hydrophobic residues. |
| PBS (pH 7.4) | < 0.1 | Similar to water, low solubility is anticipated. |
| 10% Acetic Acid | 1 - 5 | The acidic environment will protonate the aspartic acid residue, increasing the net positive charge and likely improving solubility. |
| 0.1 M Ammonium Bicarbonate | 1 - 5 | The basic environment will deprotonate the cysteine and tyrosine residues, increasing the net negative charge and potentially improving solubility. Use with caution due to the cysteine residue. |
| 50% Acetonitrile / Water | 0.1 - 1 | May improve solubility over purely aqueous solutions. |
| 10% DMF in PBS | > 5 | DMF is a good initial solvent for this peptide. Subsequent dilution into an aqueous buffer should maintain solubility. |
| 10% DMSO in PBS | > 5 | DMSO is also a good initial solvent, but DMF is preferred to avoid potential oxidation of cysteine. |
Visualizations
Experimental Workflow for Peptide Solubilization
Caption: Workflow for dissolving the Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ peptide.
Signaling Pathway of Laminin B1-derived Peptide
The Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH₂ peptide, derived from the laminin B1 chain, primarily interacts with cell surface receptors such as the 67kDa laminin receptor and integrins to initiate intracellular signaling cascades.[7][8] These pathways can influence cell adhesion, migration, proliferation, and angiogenesis.
Caption: Simplified signaling cascade initiated by the laminin B1-derived peptide.
References
- 1. Assessment of bioactive peptides derived from laminin-111 as prospective breast cancer-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 - Immunomart [immunomart.com]
- 3. biocat.com [biocat.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. Cell signaling associated with internalization of 67 kDa laminin receptor (67LR) by soluble laminin and its implication for protection against neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Triptorelin Immunoassay Troubleshooting
Welcome to the technical support center for triptorelin (B344507) immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is triptorelin and how does its mechanism of action relate to immunoassay measurements?
A1: Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) and functions as a potent GnRH agonist.[1][2][3] Upon initial administration, it binds to GnRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][4][5] However, continuous exposure leads to the downregulation and desensitization of these receptors, which suppresses gonadotropin secretion and, consequently, reduces testosterone (B1683101) and estrogen levels.[2][3] Understanding this biphasic response is crucial for immunoassays, as sample collection timing relative to triptorelin administration can dramatically alter the measured concentrations of LH, FSH, and sex steroids.
Below is a diagram illustrating the signaling pathway of triptorelin.
Q2: What are the primary causes of inaccurate results in a triptorelin immunoassay?
A2: Inaccurate results in a triptorelin immunoassay can stem from several factors. The most common issues include:
-
Cross-reactivity: The assay antibodies may bind to substances structurally similar to triptorelin, such as other GnRH analogs (e.g., leuprolide, goserelin) or endogenous peptides.[6][7] This is a significant issue as it can lead to false positives or an overestimation of the analyte concentration.[6][7]
-
Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the antibody-antigen binding.[8][9] This includes endogenous substances like heterophile antibodies, autoantibodies, or high concentrations of lipids or proteins.[9][10][11]
-
Procedural Errors: Deviations from the validated protocol, such as incorrect incubation times, temperatures, improper washing, or reagent handling, can introduce significant variability.[12][13]
-
Reagent Issues: Problems with the quality of reagents, including batch-to-batch variation of antibodies or expired materials, can compromise assay performance.[12][14]
Q3: What is antibody cross-reactivity and why is it a concern?
A3: Antibody cross-reactivity occurs when an antibody, designed to bind to a specific antigen (triptorelin), also binds to other structurally similar molecules.[6][7] This is problematic because it reduces the specificity of the assay, potentially leading to erroneously high measurements of the target analyte.[6] In the context of triptorelin, cross-reactivity with other administered GnRH drugs can make it difficult to quantify triptorelin accurately.
Troubleshooting Guides
Guide 1: Investigating Suspected Cross-Reactivity
If you suspect cross-reactivity is affecting your triptorelin immunoassay results, follow this workflow to diagnose and mitigate the issue.
Protocol: Specificity Testing for Cross-Reactivity
This protocol allows you to determine the percentage of cross-reactivity of structurally related compounds in your triptorelin immunoassay.
Objective: To quantify the interference from other GnRH analogs or metabolites.
Materials:
-
Triptorelin immunoassay kit (antibodies, plates, buffers, substrate).
-
Triptorelin standard of known concentration.
-
Potentially cross-reacting substances (e.g., Leuprolide, Goserelin, GnRH) at high, known concentrations.
-
Assay buffer (zero-analyte matrix).
-
Precision pipettes and microplate reader.
Methodology:
-
Prepare Triptorelin Standard Curve: Prepare a serial dilution of the triptorelin standard according to the kit protocol to generate a standard curve (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer. The concentration range should be significantly higher than the triptorelin standard curve, as their affinity for the antibody is expected to be lower.
-
Run the Immunoassay:
-
Add the triptorelin standards and the cross-reactant solutions to the appropriate wells of the microplate.
-
Follow the immunoassay kit's instructions for incubation, washing, and addition of detection antibody and substrate.[15]
-
-
Data Acquisition: Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Plot the standard curve for triptorelin (Signal vs. Concentration) and determine the concentration of triptorelin that gives a 50% maximal signal (ED50).
-
For each cross-reactant, determine the concentration that produces the same 50% maximal signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Triptorelin at ED50 / Concentration of Cross-Reactant at ED50) x 100
-
Data Interpretation
Summarize your findings in a table for clear comparison.
| Compound Tested | Concentration at 50% Max Signal (pg/mL) | % Cross-Reactivity |
| Triptorelin | 150 | 100% |
| Leuprolide | 15,000 | 1.0% |
| Goserelin | 75,000 | 0.2% |
| Native GnRH | 300,000 | 0.05% |
| Hypothetical Data |
A high percentage indicates significant cross-reactivity, confirming that the presence of that compound will interfere with the accurate measurement of triptorelin.
Guide 2: Identifying and Mitigating Matrix Effects
Matrix effects occur when endogenous components of a sample interfere with the assay.
Q: My spike-and-recovery results are poor, but I have ruled out cross-reactivity from other drugs. What should I do?
A: This situation strongly suggests a matrix effect. The complex composition of biological samples can interfere with assay performance.
Protocol: Spike-and-Recovery Analysis
Objective: To assess whether the sample matrix is inhibiting or enhancing the detection of triptorelin.
Methodology:
-
Sample Selection: Select at least 3-5 different patient samples (or pooled samples) that are representative of your study.
-
Spiking:
-
Divide each sample into two aliquots: "Neat" and "Spiked."
-
Add a known, low-to-mid-range concentration of triptorelin standard to the "Spiked" aliquot. The volume of the spike should be small (e.g., <5% of the total volume) to avoid significant dilution of the matrix.
-
Add an equal volume of assay buffer to the "Neat" aliquot to account for dilution.
-
-
Assay: Analyze both the "Neat" and "Spiked" samples in the triptorelin immunoassay.
-
Calculation:
-
Calculate the concentration of the "Neat" and "Spiked" samples from the standard curve.
-
Calculate the percent recovery using the formula:
% Recovery = ([Spiked Sample Conc. - Neat Sample Conc.] / Known Spiked Conc.) x 100
-
Interpretation:
-
Acceptable Recovery: Typically between 80% and 120%. This indicates no significant matrix effect.
-
Low Recovery (<80%): Suggests interference that is masking the analyte (inhibitory effect).
-
High Recovery (>120%): Suggests interference that is enhancing the signal.
Mitigation Strategies:
-
Sample Dilution: The simplest approach is to dilute the sample in assay buffer. This reduces the concentration of interfering substances. Test several dilution factors (e.g., 1:2, 1:5, 1:10) to find one that restores recovery to the acceptable range without diluting the analyte below the assay's detection limit.
-
Use of Blocking Agents: Some immunoassay providers offer specialized blocking buffers containing agents designed to minimize interference from heterophile antibodies or other binding proteins.[7]
-
Alternative Assay Platform: If issues persist, consider using a different assay methodology, such as Liquid Chromatography-Mass Spectrometry (LC-MS), which offers higher specificity and is less prone to matrix effects.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is the mechanism of Triptorelin acetate? [synapse.patsnap.com]
- 3. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]
- 4. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptorelin Pamoate - NCI [cancer.gov]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocompare.com [biocompare.com]
- 14. anshlabs.com [anshlabs.com]
- 15. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of CDPGYIGSR-NH2 in cell culture
Welcome to the technical support center for the laminin-derived peptide, CDPGYIGSR-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the peptide's stability and use in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is CDPGYIGSR-NH2 and what is its primary biological activity?
A1: CDPGYIGSR-NH2 is a synthetic peptide derived from the B1 chain of laminin (B1169045). Its primary biological activity is the inhibition of angiogenesis and in vivo tumor growth. It exerts this effect not by directly inhibiting cell proliferation, but by suppressing the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels.[1] The peptide is known to interact with specific cell surface receptors called integrins, particularly α6β1 and α4β1, which are involved in cell adhesion and signaling.[2]
Q2: My peptide seems to be losing activity in my cell culture experiments. What are the likely causes?
A2: Loss of peptide activity in cell culture is most commonly due to degradation. There are two main pathways for this degradation:
-
Enzymatic Degradation: Cell culture media, especially when supplemented with fetal bovine serum (FBS), contains various proteases (e.g., serine proteases, metalloproteinases, cysteine proteases) that can cleave the peptide bonds of CDPGYIGSR-NH2.[3][4] Cells themselves also secrete proteases into the medium.[5]
-
Chemical Degradation: Peptides can be chemically unstable in aqueous solutions. Degradation can occur via hydrolysis of peptide bonds, deamidation (especially at asparagine and glutamine residues), and oxidation (of residues like cysteine and tyrosine).[6][7] The pH and temperature of the culture environment are critical factors influencing these chemical degradation rates.
Q3: How does the C-terminal amidation (-NH2) on my peptide affect its stability?
A3: The C-terminal amidation on CDPGYIGSR-NH2 is a protective modification. It makes the peptide more resistant to degradation by carboxypeptidases, which are exopeptidases that cleave amino acids from the C-terminus of a peptide chain. This modification generally increases the half-life of the peptide in biological fluids compared to its free-acid counterpart.[5]
Q4: Can I expect the stability of CDPGYIGSR-NH2 to be the same across different cell lines?
A4: No, you should not expect the stability to be the same. Different cell types secrete different types and amounts of proteases into the culture medium.[5] For example, research has shown that human mesenchymal stem cells (hMSCs) and human umbilical vein endothelial cells (hUVECs) can degrade peptides more rapidly than macrophages.[3][8] Therefore, the rate of degradation of CDPGYIGSR-NH2 can vary significantly depending on the cell line you are using.
II. Troubleshooting Guides
Problem 1: Rapid Loss of Peptide Effect
You observe that the biological effect of CDPGYIGSR-NH2 diminishes much faster than expected in your cell culture assay.
Workflow for Diagnosing Peptide Degradation
Caption: Workflow for diagnosing peptide degradation.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Proteolytic Degradation by Serum Proteases | 1. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium. These cocktails contain inhibitors for various protease classes (serine, cysteine, metallo-, etc.) and are commercially available.[3][9] 2. Heat-Inactivate Fetal Bovine Serum (FBS): Heat FBS at 56°C for 30 minutes to denature heat-labile proteases and complement proteins.[10][11] Note that this may also degrade some beneficial growth factors. 3. Switch to Serum-Free or Reduced-Serum Medium: If your cell line can be maintained in it, switching to a serum-free medium is the most effective way to eliminate serum proteases. |
| Degradation by Cell-Secreted Proteases | Even in serum-free media, cells secrete proteases.[5] The use of a protease inhibitor cocktail is the most effective solution. Ensure the cocktail is non-toxic to your cells at the working concentration. |
| Chemical Instability (pH, Temperature) | Ensure your culture medium is properly buffered and the pH is stable throughout the experiment. Maintain a constant, optimal temperature (typically 37°C). Avoid repeated freeze-thaw cycles of your peptide stock solution by preparing single-use aliquots. |
Problem 2: Inconsistent Results Between Experiments
You are getting variable results with CDPGYIGSR-NH2, even when using the same experimental setup.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Lot-to-Lot Variability of FBS | Different lots of FBS can have varying compositions of proteases and growth factors, leading to different rates of peptide degradation and cell behavior.[12] Solution: Purchase a large batch of a single FBS lot and test it for your specific application. Once validated, use this single lot for an entire series of experiments to ensure consistency. |
| Inconsistent Peptide Handling | Repeatedly freezing and thawing a peptide stock solution can lead to degradation and aggregation. Solution: Aliquot your stock solution of CDPGYIGSR-NH2 into single-use volumes upon reconstitution and store them at -20°C or -80°C. Thaw a fresh aliquot for each experiment. |
| Variations in Cell Culture Conditions | Differences in cell passage number, confluency, or minor fluctuations in incubator conditions (CO2, temperature) can alter cellular metabolism and protease secretion, affecting peptide stability. Solution: Standardize your cell culture protocols strictly. Use cells within a consistent range of passage numbers and seed them to achieve a consistent confluency at the start of each experiment. |
III. Data Presentation: Peptide Stability
The stability of a peptide is highly dependent on its terminal modifications and the cellular environment. The following tables summarize quantitative data from a study on peptide degradation, illustrating these principles.
Table 1: Effect of Terminal Modifications on Peptide Stability
This table shows the percentage of various peptides remaining after 48 hours of incubation with different cell types, highlighting the protective effect of N-terminal acetylation and C-terminal amidation.
| N-Terminal Modification | C-Terminal Modification | % Peptide Remaining (hMSCs) | % Peptide Remaining (hUVECs) | % Peptide Remaining (Macrophages) |
| Amine (NH2) | Carboxylic Acid | < 5% | ~19% | ~59% |
| Acetyl (Ac) | Carboxylic Acid | ~75% | ~85% | ~90% |
| Amine (NH2) | Amide (NH2) | ~31% | ~60% | ~75% |
Data adapted from a study by CaSEY et al., demonstrating trends in peptide stability.[3][8] Note: CDPGYIGSR-NH2 already contains a C-terminal amide.
Table 2: Impact of Protease Inhibitors on Peptide Half-Life
This table provides an example of how protease inhibitors can significantly increase the half-life of peptides in cell extracts.
| Peptide | Condition | Half-Life (minutes) | Fold Increase in Half-Life |
| HLA-A02 SL9 | Control (DMSO) | 37 | - |
| HLA-A02 SL9 | + Saquinavir | 52 | 1.4x |
| HLA-A02 SL9 | + Ritonavir | 44 | 1.2x |
| HLA-B57 KF11 | Control (DMSO) | ~45 | - |
| HLA-B57 KF11 | + Saquinavir | ~65 | ~1.4x |
| HLA-B57 KF11 | + Ritonavir | ~68 | ~1.5x |
Data adapted from a study by V. F-I. et al., illustrating the effect of specific protease inhibitors on peptide stability.[13]
IV. Experimental Protocols
Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)
This protocol is used to reduce the activity of heat-labile proteases and complement proteins in FBS.
-
Thawing: Thaw the frozen FBS slowly at 2-8°C overnight. Alternatively, thaw at room temperature or in a 37°C water bath, removing the bottle as soon as it is fully thawed. Do not thaw at higher temperatures.[14]
-
Preparation: Preheat a water bath to exactly 56°C. Use a control bottle containing an equal volume of water with a calibrated thermometer to accurately monitor the temperature.
-
Incubation: Place the thoroughly mixed, thawed bottle of FBS into the 56°C water bath. The water level should be above the serum level.[11]
-
Heating: Start a timer for 30 minutes only after the temperature of the control bottle reaches 56°C.[14]
-
Mixing: Gently swirl the FBS bottle every 5-10 minutes during the incubation to ensure uniform heating and prevent protein aggregation.[11]
-
Cooling: After exactly 30 minutes, immediately transfer the FBS bottle to an ice bath to cool it down rapidly.
-
Aliquoting & Storage: Once cooled, aliquot the heat-inactivated FBS into sterile, single-use volumes under aseptic conditions. Store the aliquots at -20°C.
Protocol 2: Assessing Peptide Stability in Cell Culture using RP-HPLC
This protocol provides a framework for quantifying the concentration of intact CDPGYIGSR-NH2 over time.
Workflow for HPLC Stability Assay
Caption: Workflow for HPLC-based peptide stability assay.
Detailed Methodology
-
Cell Culture Setup:
-
Seed your cells of interest in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Include "no-cell" control wells containing only culture medium to assess the stability of the peptide in the medium alone.
-
-
Peptide Incubation:
-
Prepare a fresh solution of CDPGYIGSR-NH2.
-
Add the peptide to the cell culture wells (and no-cell control wells) to achieve the desired final concentration.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot (e.g., 100 µL) of the culture supernatant from each well.
-
The T=0 sample should be taken immediately after adding the peptide.
-
-
Sample Preparation (Protein Precipitation): [15]
-
To each 100 µL supernatant sample, add 200 µL of ice-cold acetonitrile (ACN) to precipitate proteins. Alternatively, add trichloroacetic acid (TCA) to a final concentration of 3% (w/v).
-
Vortex briefly and incubate on ice for at least 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube or an HPLC vial.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the Tyrosine residue).[16]
-
Gradient: Start with a linear gradient appropriate for your peptide. A general starting point could be:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B (hold)
-
-
Injection Volume: 20-50 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact CDPGYIGSR-NH2 based on its retention time from a standard injection.
-
Integrate the area under this peak for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100.
-
Plot % Remaining versus Time to determine the degradation kinetics and the half-life of the peptide under your experimental conditions.
-
V. Signaling Pathways
CDPGYIGSR-NH2 mediates its anti-migratory effects by binding to integrin receptors. The diagrams below illustrate the general signaling cascades initiated upon ligand binding to the relevant integrin subunits.
Integrin α6β1 Signaling Pathway
Upon binding to its ligand (e.g., laminin or a laminin-derived peptide), the α6β1 integrin can activate signaling cascades that influence cell proliferation and migration. A key pathway involves the recruitment of adaptor proteins like Shc, leading to the activation of the Ras-MAPK pathway.
Caption: Integrin α6β1 signaling via the Shc-Ras-MAPK pathway.[7][17]
Integrin α4β1 Signaling Pathway
The α4β1 integrin also plays a crucial role in cell migration. Its signaling can be both dependent on and independent of Focal Adhesion Kinase (FAK). A key pathway involves the activation of Src family kinases, leading to cytoskeletal reorganization.
Caption: Integrin α4β1 signaling leading to cell migration.[1][10]
References
- 1. Frontiers | Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives [frontiersin.org]
- 2. uniprot.org [uniprot.org]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. users.renyi.hu [users.renyi.hu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The coupling of α6β4 integrin to Ras–MAP kinase pathways mediated by Shc controls keratinocyte proliferation | The EMBO Journal [link.springer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. seraprime.com [seraprime.com]
- 10. corning.com [corning.com]
- 11. Technical Tips - UNC Lineberger [unclineberger.org]
- 12. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sequence-specific alterations of epitope production by HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heat Inactivate FBS [protocols.io]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 16. protocols.io [protocols.io]
- 17. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 aggregation and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, a linear peptide derived from the laminin (B1169045) B1 chain known for its anti-angiogenic effects.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What is happening?
A1: Cloudiness or precipitation is a strong indicator of peptide aggregation.[4] Aggregation is a phenomenon where peptide molecules self-associate to form larger, often insoluble, complexes.[5] This can be influenced by several factors including peptide concentration, pH, temperature, and the buffer composition.[5][6][7]
Q2: What is the best way to dissolve this compound to prevent aggregation from the start?
A2: Proper initial solubilization is critical. Based on the amino acid sequence (this compound), the peptide has a calculated theoretical isoelectric point (pI) of approximately 6.13.[8] To ensure maximum solubility and minimize aggregation, the pH of the solvent should be at least 1-2 units away from the pI.[4]
-
For this peptide, which is slightly acidic, dissolving in a buffer with a pH of 8.0 or higher is a good starting point.
-
Begin by attempting to dissolve a small test amount of the peptide in sterile, purified water.[9][10] If it does not dissolve readily, proceed to using a basic buffer.
-
For difficult-to-dissolve peptides, a small amount of an organic solvent like DMSO can be used to first dissolve the peptide, followed by a slow, dropwise addition of the aqueous buffer while vortexing.[4][11]
Q3: Can the storage conditions of my peptide solution lead to aggregation?
A3: Yes, improper storage is a common cause of peptide aggregation.
-
Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccated environment.[4]
-
Peptide Solutions: Once dissolved, it is highly recommended to aliquot the solution into single-use vials and store them at -20°C or, preferably, -80°C. This practice minimizes damaging freeze-thaw cycles.[4][10]
Q4: I suspect my peptide is aggregating during my experiment. How can I confirm this?
A4: Several techniques can be used to detect and quantify peptide aggregation. A common and accessible method is a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits increased fluorescence upon binding to amyloid-like fibrillar structures, which are a common form of peptide aggregates.
Troubleshooting Guides
Problem: Peptide is Insoluble or Forms Precipitate Upon Dissolution
This is a frequent challenge, particularly with peptides that have hydrophobic residues. The following workflow provides a systematic approach to achieving solubilization.
Caption: A flowchart to guide the solubilization of this compound.
Problem: Peptide Aggregates Over Time in Solution
If your initially clear peptide solution becomes cloudy or forms a precipitate, this indicates aggregation is occurring. Here are strategies to minimize this issue.
| Strategy | Description | Typical Parameters |
| Optimize pH | Maintain the pH of your solution at least 1-2 units away from the peptide's isoelectric point (pI ~6.13). For this peptide, a pH of 8.0 or higher will increase the net negative charge and enhance solubility.[4] | pH 8.0 - 9.0 |
| Reduce Concentration | If experimentally feasible, working with a lower peptide concentration can significantly reduce the rate of aggregation.[5] | Test a range of lower concentrations |
| Add Excipients/Additives | Certain chemical additives can help stabilize the peptide and prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization.[4] | See table below for examples |
| Control Temperature | Store peptide solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles. For experiments, maintain a consistent and, if possible, lower temperature.[4][12] | Storage: -80°C; Experiment: As low as compatible |
| Minimize Agitation | Physical stress from vigorous shaking or stirring can sometimes induce aggregation.[5][7] | Gentle mixing or swirling instead of vigorous vortexing |
Table of Potential Anti-Aggregation Additives
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide.[4] | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize the peptide structure.[4] | 5-20% (v/v) |
| Amino Acids | Arginine, Glycine | Can interfere with peptide-peptide interactions that lead to aggregation.[13] | 50-250 mM |
| Non-denaturing Detergents | Tween® 20, CHAPS | Can help solubilize peptides and prevent hydrophobic interactions.[12] | Below critical micelle concentration (e.g., 0.01-0.1%) |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol provides a method to monitor the aggregation of this compound over time.
Caption: Workflow for a Thioflavin T (ThT) peptide aggregation assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of your this compound peptide at the desired concentration in the assay buffer. It is crucial to filter this solution through a 0.22 µm filter to remove any pre-existing aggregates.[4]
-
Prepare a stock solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in each well is typical.[4]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add your peptide solution.
-
Control Wells:
-
Buffer with ThT (to measure background fluorescence of the dye).
-
Buffer only (to measure background of the buffer itself).
-
Peptide only (to measure any intrinsic fluorescence of the peptide).
-
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control. Ensure the final volume in each well is consistent (e.g., 100-200 µL).[4]
-
-
Measurement:
-
Place the 96-well plate in a plate reader capable of measuring fluorescence.
-
Incubate the plate at a constant temperature (e.g., 37°C), with optional intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) using an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from control wells) from the fluorescence readings of the peptide-containing wells.
-
Plot the corrected fluorescence intensity against time. An increase in fluorescence over time indicates peptide aggregation.
-
References
- 1. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [novoprolabs.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH peptide [novoprolabs.com]
- 9. biobasic.com [biobasic.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of Triptorelin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of triptorelin (B344507) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous triptorelin solutions?
A1: The maximum stability for triptorelin in an aqueous solution is achieved at a pH of approximately 5.0.[1]
Q2: What type of buffer is recommended for triptorelin solutions?
A2: Acetate (B1210297) buffer has the most favorable effect on triptorelin stability.[1] Conversely, phosphate (B84403) buffers can increase degradation and should be used with caution, as higher phosphate concentrations lead to greater degradation.[1] The concentration of acetate buffer does not significantly affect the degradation rate.[1]
Q3: What is the recommended storage temperature for triptorelin solutions?
A3: For long-term storage, reconstituted triptorelin solutions should be stored below -18°C.[2][3] For short-term storage of 2-7 days, a temperature of 4°C is acceptable.[2][3] Lyophilized triptorelin is stable at room temperature for up to three weeks but should be stored desiccated below -18°C for long-term stability.[2][3]
Q4: How does temperature affect the stability of triptorelin in solution?
A4: Higher temperatures accelerate the degradation of triptorelin. As a peptide, triptorelin is susceptible to hydrolysis at elevated temperatures, leading to the formation of smaller peptide chains.[4] Stability studies have shown a significant decrease in triptorelin concentration over time at temperatures of 37°C and above.
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes, it is important to prevent repeated freeze-thaw cycles as they can degrade the peptide.[2][3] It is recommended to aliquot the reconstituted solution into single-use vials before freezing.
Q6: Is the addition of a carrier protein necessary for long-term storage?
A6: For long-term storage of reconstituted solutions, adding a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended to improve stability.[2][3]
Q7: What are the typical degradation pathways for triptorelin?
A7: The primary degradation pathway for triptorelin in aqueous solutions is hydrolysis.[4] It can also be susceptible to enzymatic degradation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of peptide activity or concentration | Improper storage temperature. | Ensure solutions are stored at or below -18°C for long-term storage and at 4°C for short-term use.[2][3] |
| Incorrect pH of the solution. | Verify that the pH of the solution is approximately 5.0 for optimal stability.[1] | |
| Use of an inappropriate buffer. | Use an acetate-based buffer system instead of phosphate buffers.[1] | |
| Repeated freeze-thaw cycles. | Aliquot the solution into single-use vials after reconstitution to avoid multiple freeze-thaw cycles.[2][3] | |
| Precipitation or cloudiness in the solution | Poor solubility. | Ensure the lyophilized powder is fully dissolved. It is recommended to reconstitute in sterile water to a concentration of not less than 100 µg/ml before further dilution.[3] |
| Contamination. | Visually inspect parenteral drug products for particulate matter and discoloration before administration.[7] |
Data Summary
Table 1: Predicted Stability of Triptorelin Solution
| Buffer System | Additive | Storage Temperature | Predicted t90% (Time to 90% Potency) |
| 0.1 M Acetate, pH 5.0 | 3% (w/v) Mannitol | 20°C | 7.7 years[1] |
Table 2: Stability of Triptorelin in a Polymer Matrix
| Storage Temperature | Duration | Stability |
| 5°C | 6 months | 98%[4] |
| 40°C | Not specified | 78%[4] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of triptorelin solutions.
-
Chromatographic System:
-
Column: YMC Triart C18 column (50 × 2.1 mm, 1.9 μm).[8]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.0).[8]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[8]
-
Gradient: A short 5-minute gradient elution.[8]
-
Flow Rate: 0.48 mL/min.[8]
-
Column Temperature: 53.8°C.[8]
-
Detection: UV at 280 nm.[8]
-
-
Sample Preparation:
-
Forced Degradation Studies:
-
Analysis:
-
Inject the prepared samples and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the main triptorelin peak area.
-
Visualizations
Caption: Triptorelin signaling pathway in the pituitary gland.
Caption: Experimental workflow for triptorelin stability testing.
Caption: Troubleshooting logic for loss of triptorelin activity.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptorelin Acetate (Trp) | BioVendor R&D [biovendor.com]
- 3. prospecbio.com [prospecbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triptorelin - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. AQbD-based development of a stability-indicating UHPLC-PDA-QDa method for triptorelin in parenteral formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yield in solid-phase synthesis of CDPGYIGSR-NH2
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield or purity issues during the solid-phase peptide synthesis (SPPS) of the C-terminal amide peptide, CDPGYIGSR-NH2.
Troubleshooting Guide (Q&A)
This guide addresses specific issues that may arise during the synthesis of CDPGYIGSR-NH2.
Q1: My final crude yield of CDPGYIGSR-NH2 is significantly lower than expected. What are the primary areas to investigate?
A1: Low yield in a complex synthesis like CDPGYIGSR-NH2 can stem from several stages. The most critical steps to review are the efficiency of coupling and deprotection at each cycle, the occurrence of side reactions specific to the amino acids in your sequence, and the final cleavage and work-up procedure.[1] A systematic approach, starting with an analysis of the crude product by mass spectrometry, is essential to diagnose the problem.
Q2: Mass spectrometry of my crude product shows multiple peaks corresponding to deletions of one or more amino acids. How can I resolve this?
A2: The presence of deletion sequences points directly to incomplete coupling or deprotection reactions.[2]
-
Incomplete Coupling: The CDPGYIGSR-NH2 sequence contains sterically hindered residues like Isoleucine (I) and Tyrosine (Y), which can couple slowly.[3][4] Furthermore, as the peptide chain elongates, aggregation can prevent reagents from reaching the reaction site.[5]
-
Incomplete Deprotection: Inefficient removal of the Fmoc group will cap the chain, preventing further elongation.[8]
-
Solution: Ensure your deprotection reagent (typically 20% piperidine (B6355638) in DMF) is fresh. Extend deprotection time or perform a double deprotection. The completion of Fmoc removal can be quantified by UV spectrophotometry of the dibenzofulvene-piperidine adduct.[7]
-
Q3: I'm observing unexpected mass additions in my final product. What are the likely side reactions for this specific peptide?
A3: The sequence CDPGYIGSR-NH2 is particularly susceptible to several side reactions, which can be identified by their characteristic mass changes.
-
Aspartimide Formation (+0 Da, but leads to byproducts): The Aspartic acid-Glycine (D-G) pair in your sequence is highly prone to forming a cyclic aspartimide intermediate under basic conditions (Fmoc deprotection).[9] This intermediate can then be attacked by piperidine, leading to a piperidide adduct (+68 Da), or reopen to form a mixture of the correct α-aspartyl peptide and the incorrect β-aspartyl isomer.[9][10]
-
Cysteine Modifications: The Cysteine (C) residue is highly reactive.
-
3-(1-Piperidinyl)alanine Formation (+51 Da): This can occur when using Fmoc/tBu protocols, where base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine (B155165) residue, which is then attacked by piperidine.[9]
-
S-alkylation (+90 Da from Wang linker): During final TFA cleavage, especially from Wang resin (though Rink Amide is used for amides), reactive cations from the linker can alkylate the cysteine sulfhydryl group.[11][12] Similar reactions can occur with cations from protecting groups.
-
Oxidation (+0 Da for dimer, +16, +32, +48 Da for oxides): The unprotected thiol group on cysteine is easily oxidized to form disulfide-bridged dimers or sulfoxides.[13]
-
-
Arginine Modification: Incomplete deprotection of the Arg(Pbf) group can occur, requiring extended cleavage times.[14]
Q4: How can I specifically minimize the problematic aspartimide formation at the Asp-Gly site?
A4: Minimizing this side reaction is critical for achieving high purity.
-
Modify Deprotection Conditions: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to your piperidine deprotection solution can reduce the rate of aspartimide formation.[9]
-
Use a Milder Base: Replacing piperidine with a less harsh base like piperazine (B1678402) for the deprotection step after the Asp residue has been shown to significantly reduce this side reaction.[15]
-
Reduce Base Exposure: Minimize the deprotection time to what is necessary for complete Fmoc removal.
Frequently Asked Questions (FAQs)
-
What is the recommended resin for synthesizing a C-terminal amide peptide like CDPGYIGSR-NH2?
-
Which side-chain protecting groups are optimal for the Fmoc-based synthesis of this peptide?
-
A standard and effective protection scheme would be: Cys(Trt) , Asp(OtBu) , Tyr(tBu) , Ser(tBu) , and Arg(Pbf) .[16] The trityl (Trt) group on Cysteine is bulky and helps minimize some side reactions, while the Pbf group on Arginine is more readily cleaved than older protecting groups like Pmc.[9][14]
-
-
How can I monitor the progress of my synthesis on the resin?
-
The Kaiser test is a qualitative colorimetric test used to detect the presence of free primary amines after the Fmoc-deprotection step.[7][18] A positive result (blue beads) indicates a successful deprotection, while a negative result (yellow beads) after coupling indicates the reaction has gone to completion. Note that Proline, a secondary amine, does not give a positive blue result.
-
-
What is an effective cleavage cocktail for a peptide containing Cys, Tyr, and Arg?
-
Due to the presence of acid-sensitive residues that generate reactive carbocations (Trt from Cys, tBu from Tyr/Asp/Ser, Pbf from Arg), a robust scavenger cocktail is mandatory. A common and effective mixture is Reagent K or a variation: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). For peptides with Cysteine, the inclusion of a reducing scavenger like 1,2-ethanedithiol (B43112) (EDT) is critical to prevent oxidation.[13]
-
Data Presentation
Table 1: Common Side Reactions and Mass Changes for CDPGYIGSR-NH2
| Side Reaction | Amino Acid(s) Involved | Mass Change (Da) | Probable Cause | Proposed Solution |
| Aspartimide Formation | Asp-Gly | 0 (isomerization), +68 (piperidide) | Piperidine treatment during Fmoc deprotection.[9] | Add HOBt to deprotection solution; use piperazine instead of piperidine.[9][15] |
| 3-(1-Piperidinyl)alanine | Cys | +51 | Base-catalyzed elimination followed by piperidine addition.[9] | Use bulky Trt protecting group; minimize deprotection time. |
| Cysteine Oxidation | Cys | +0 (dimer), +16, +32 | Exposure to air during cleavage and work-up.[13] | Use a cleavage cocktail containing EDT; keep solutions under inert gas.[13] |
| S-Alkylation (Trityl) | Cys | +243 | Re-attachment of scavenged Trityl cation during cleavage.[16] | Use an efficient scavenger cocktail (e.g., with TIS and EDT). |
| Tyrosine Alkylation | Tyr | +57 (tBu) | Re-attachment of scavenged t-butyl cation during cleavage.[16] | Use sufficient scavengers like TIS and water in the cleavage cocktail. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection [19]
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second 5-10 minute treatment.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Standard Peptide Coupling (using HATU) [6]
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture and wait 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes. For hindered couplings, extend the time to 2 hours or perform a second coupling.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Kaiser Test (Qualitative Ninhydrin Test) [7]
-
Take a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.
-
Wash the beads with ethanol (B145695) (2-3 times).
-
Add 2-3 drops of each of the three Kaiser test solutions (A: KCN in pyridine; B: Ninhydrin in n-butanol; C: Phenol in n-butanol).
-
Heat the tube at 115°C for 5 minutes.
-
Observe the color:
-
Dark blue beads: Positive result, indicating free primary amines (deprotection was successful).
-
Yellow/Colorless beads: Negative result, indicating no free primary amines (coupling was successful).
-
Protocol 4: Cleavage from Rink Amide Resin and Deprotection [7]
-
After the final deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail suitable for the peptide sequence (e.g., TFA/TIS/H2O/EDT, 92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The resin may turn yellow or red due to the release of trityl cations.[16]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and dry the final product under vacuum.
Visual Workflows and Pathways
Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting low yield of CDPGYIGSR-NH2.
Caption: Side reaction pathway for aspartimide formation at the Asp-Gly motif.
References
- 1. benchchem.com [benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. biotage.com [biotage.com]
- 6. wernerlab.weebly.com [wernerlab.weebly.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 12. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Triptorelin Receptor Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Triptorelin receptor binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer composition for a Triptorelin binding assay?
A1: A commonly used binding buffer for GnRH receptor assays is 50 mM HEPES, pH 7.4, supplemented with 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA). BSA is included to reduce non-specific binding of the radioligand to the assay tubes and filter plates.
Q2: What is the recommended incubation time and temperature for the binding assay?
A2: Incubation for 60 to 120 minutes at 25°C is a common starting point. However, the optimal time and temperature should be determined empirically for your specific assay conditions by performing time-course and temperature-dependence experiments. Equilibrium must be reached for accurate determination of binding parameters.[1]
Q3: Which radioligand is typically used for Triptorelin binding assays?
A3: A frequently used radioligand is [¹²⁵I]-[D-Trp⁶]-LHRH, an iodinated form of a GnRH agonist.[2] Another option is ¹²⁵I-[His⁵,D-Tyr⁶]GnRH, which has been shown to have a higher affinity, potentially increasing the sensitivity of the assay.[3]
Q4: How can I determine the concentration of GnRH receptors (Bmax) and the binding affinity of Triptorelin (Kd)?
A4: These parameters are determined through saturation binding experiments. In these experiments, increasing concentrations of a radiolabeled Triptorelin analog are incubated with the receptor preparation until saturation is reached. The specific binding is then plotted against the ligand concentration, and the Kd and Bmax values are derived by fitting the data to a one-site binding model using non-linear regression analysis.[1][4]
Troubleshooting Guide
Problem 1: High Non-Specific Binding
Q: My non-specific binding is greater than 30% of the total binding. How can I reduce it?
A: High non-specific binding can obscure the specific binding signal and lead to inaccurate results. Here are several strategies to address this issue:
-
Optimize BSA Concentration: Bovine Serum Albumin (BSA) is commonly included in the binding buffer to block non-specific binding sites on the assay plates and filters. Try increasing the BSA concentration, for example, from 0.1% to 0.5% or higher.
-
Increase Wash Steps: After incubation, unbound radioligand is separated by filtration. Increasing the number and volume of washes with ice-cold wash buffer can help remove non-specifically bound ligand.
-
Pre-treat Filter Plates: Soaking the filter plates with a solution of 0.3-0.5% polyethyleneimine (PEI) before the assay can reduce the binding of the radioligand to the filter material itself.
-
Use a Different Radioligand: Some radioligands may exhibit higher non-specific binding than others. Consider testing an alternative radiolabeled Triptorelin analog.
-
Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased non-specific binding. Try performing the assay with a lower concentration of the radioligand, ideally at or below the Kd.[1]
Problem 2: Low Specific Binding Signal
Q: I am observing a very low signal for specific binding. What could be the cause and how can I improve it?
A: A low specific binding signal can be due to several factors related to the receptor preparation, the radioligand, or the assay conditions.
-
Check Receptor Integrity and Concentration: Ensure that your membrane preparation has a sufficient concentration of functional receptors. Use a fresh preparation and consider performing a protein assay to normalize your results. The inclusion of protease inhibitors during membrane preparation is crucial to prevent receptor degradation.[5]
-
Verify Radioligand Activity: The radioligand may have degraded over time. Use a fresh batch of radioligand or check its activity.
-
Optimize Incubation Time: It's possible that the binding reaction has not reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Increase Receptor Concentration: If the signal is still low, you may need to increase the amount of membrane protein per well.
Problem 3: Poor Reproducibility Between Experiments
Q: I am getting inconsistent results between different assays. How can I improve the reproducibility of my Triptorelin binding experiments?
A: Poor reproducibility can be frustrating and can undermine the validity of your findings. Consistency in all steps of the protocol is key to achieving reproducible results.
-
Standardize Protocols: Ensure that all experimental parameters, including buffer composition, incubation time and temperature, and washing steps, are kept consistent between experiments.
-
Consistent Sample Handling: Prepare and handle all reagents and membrane preparations in the same manner for each experiment. Avoid repeated freeze-thaw cycles of the membrane preparations.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all solutions, especially the radioligand and competitor compounds.
-
Equilibrate Reagents: Allow all buffers and reagents to reach the appropriate temperature before starting the assay.
-
Monitor Instrument Performance: Regularly check the performance of your liquid scintillation counter or gamma counter to ensure it is functioning correctly.
Quantitative Data on Buffer Components
The composition of the binding buffer can significantly impact the binding of Triptorelin to the GnRH receptor. The following tables summarize the effects of key buffer components on binding parameters.
Table 1: Effect of pH on Triptorelin Binding Affinity
| pH | Reported Effect on GnRH Agonist Binding | Reference |
| 5.0 | Maximum stability of Triptorelin in aqueous solution was observed around this pH. While not a direct measure of binding, stability is crucial for accurate binding assessment. | [6] |
| 7.4 | Commonly used pH for GnRH receptor binding assays, mimicking physiological conditions. | |
| > 8.0 | Deviations from physiological pH can alter the ionization state of amino acid residues in the receptor and ligand, potentially reducing binding affinity. |
Table 2: Effect of Divalent Cations on Triptorelin Binding
| Cation | Concentration | Reported Effect on GnRH Agonist Binding | Reference |
| Mg²⁺ | 5 mM | Often included in binding buffers and is thought to be important for maintaining the active conformation of the GnRH receptor. | [7] |
| Ca²⁺ | 1 mM | Also commonly included in binding buffers and plays a role in GnRH receptor signaling. | [7] |
| Other Cations | The presence of other cations can decrease GnRH agonist binding. | [8][9] |
Table 3: Effect of Other Buffer Additives on Triptorelin Binding
| Additive | Concentration | Purpose and Effect | Reference |
| BSA | 0.1 - 0.5% | Reduces non-specific binding of the radioligand to assay tubes and filters. | |
| Protease Inhibitors | Varies | Prevents degradation of the GnRH receptor by proteases, which can increase the measurable number of binding sites. | [5] |
| CHAPS | 5-10 mM | A zwitterionic detergent that can be used to solubilize the GnRH receptor while retaining its binding activity. In contrast, Triton X-100 can lead to a loss of binding sites. | [2] |
Experimental Protocols
1. Membrane Preparation from Cells Expressing GnRH Receptor
-
Culture cells expressing the human GnRH receptor to 80-90% confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Store the membrane preparations at -80°C in aliquots.
2. Saturation Binding Assay
-
Prepare a series of dilutions of the radiolabeled Triptorelin analog (e.g., [¹²⁵I]-[D-Trp⁶]-LHRH) in the binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein) to each well.
-
For total binding, add increasing concentrations of the radioligand to the wells.
-
For non-specific binding, add increasing concentrations of the radioligand in the presence of a high concentration of unlabeled Triptorelin (e.g., 1 µM).
-
Incubate the plate for 60-120 minutes at 25°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in 0.3% PEI.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and analyze the data using non-linear regression to determine the Kd and Bmax.
3. Competitive Binding Assay
-
Prepare a series of dilutions of unlabeled Triptorelin or other competing ligands in the binding buffer.
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled Triptorelin analog (typically at or below its Kd value) to each well.
-
Add increasing concentrations of the unlabeled competitor to the wells.
-
Incubate, filter, and wash as described for the saturation binding assay.
-
Measure the radioactivity in each well.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and analyze the data using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: GnRH receptor signaling pathway activated by Triptorelin.
Caption: Experimental workflow for a Triptorelin radioligand binding assay.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Solubilization of pituitary GnRH binding sites by means of a zwitterionic detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Minimizing flare effect of Triptorelin in in vivo experiments
This guide provides researchers, scientists, and drug development professionals with technical support for using Triptorelin in in vivo experiments, with a specific focus on understanding and minimizing the initial hormonal flare effect.
Frequently Asked Questions (FAQs)
Q1: What is the Triptorelin "flare effect"?
A1: Triptorelin is a Gonadotropin-Releasing Hormone (GnRH) agonist.[1] When first administered, its continuous stimulation of GnRH receptors in the pituitary gland causes an initial, transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This leads to a temporary increase in sex hormone production—testosterone (B1683101) in males and estrogen in females.[1][2] This initial hormonal surge is known as the "flare effect." Following this flare, the continuous presence of Triptorelin leads to the desensitization and downregulation of GnRH receptors, resulting in a profound and sustained suppression of gonadotropins and sex hormones, achieving a state of "medical castration."
Q2: Why is it important to minimize the flare effect in research?
A2: The initial surge in testosterone or estrogen can be a significant confounding variable in experiments. For studies involving hormone-sensitive cancers, such as prostate cancer, this flare can temporarily exacerbate the disease or stimulate tumor growth, potentially skewing efficacy data.[1] In animal models, this can lead to inconsistent tumor growth rates, increased animal distress, and variability in biomarker data, ultimately compromising the study's integrity and reproducibility.
Q3: What is the primary strategy to prevent the Triptorelin flare effect?
A3: The most effective strategy is the co-administration of a GnRH antagonist, such as Cetrorelix or Degarelix.[1] GnRH antagonists work by immediately blocking the GnRH receptors in the pituitary gland, which prevents the initial surge in LH and FSH that Triptorelin would otherwise cause.[1] This allows for the direct initiation of hormonal suppression without the preceding flare. Another strategy involves the concurrent administration of an anti-androgen (for male models) to block the effects of the testosterone surge at the target tissue.[1]
Q4: How long does the flare effect last, and when is hormonal suppression achieved?
A4: The hormonal flare typically begins shortly after the first administration of Triptorelin, with testosterone levels peaking around day 4.[1] Following this peak, hormone levels begin to decline. Castrate levels of testosterone are generally achieved within 2 to 4 weeks of continuous Triptorelin administration.
Troubleshooting Guide
This section addresses specific issues that may be encountered during your in vivo experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| 1. Unexpected Tumor Growth or Disease Progression in Early Stages | Triptorelin-induced flare effect (surge in testosterone/estrogen). | • Confirm Flare: Measure serum testosterone or estradiol (B170435) levels at baseline and around Day 4 post-Triptorelin administration. A significant increase confirms a flare effect.• Mitigation: For future cohorts, implement a flare-mitigation protocol by co-administering a GnRH antagonist (e.g., Cetrorelix) for the first 1-2 weeks of Triptorelin treatment. (See Protocol 2). |
| 2. Failure to Achieve Castrate Hormone Levels (e.g., Testosterone > 50 ng/dL after 4 weeks) | • Incorrect Dosing: Errors in dose calculation, preparation, or administration.• Animal Variability: Inter-animal or inter-strain differences in drug metabolism and response.[2] | • Verify Protocol: Double-check all calculations, drug concentrations, and administration volumes. Ensure the depot formulation was fully delivered.• Check Hormone Levels: Conduct a time-course analysis of serum testosterone to confirm if suppression is delayed or completely absent.• Consider Strain: Be aware that different mouse or rat strains can exhibit varied responses to pharmacological agents.[2] If the issue persists, consider testing in a different strain. |
| 3. Injection Site Reactions (Swelling, Redness, Lesions) | • Irritation from Vehicle/Formulation: The drug's vehicle, pH, or depot formulation may cause local irritation.• Injection Technique: Improper technique, incorrect needle gauge, or injecting a cold substance. | • Refine Technique: Use a sterile, sharp needle of an appropriate gauge (e.g., 25-27G for mice).[3] Rotate injection sites for repeated dosing.[3][4][5] Ensure the injected substance is at room temperature.[5]• Monitor Site: Observe injection sites daily for signs of severe reaction. Document any swelling or redness.[1]• Veterinary Consult: If bruising, necrosis, or persistent lesions occur, consult with the facility veterinarian. Topical antibiotics may be recommended for minor lesions.[1] |
| 4. Systemic Side Effects (e.g., Weight Loss, Lethargy, Bone Density Loss) | These are known effects of long-term androgen deprivation therapy (ADT).[3] | • Monitor Animal Health: Regularly monitor body weight, food/water intake, and general animal welfare.• Baseline & Control Data: Ensure you have a robust vehicle-control group to differentiate drug-induced effects from model-related morbidity.• Study Duration: Design the experiment for the shortest duration necessary to achieve the scientific endpoint to minimize long-term side effects. |
Data Presentation
The following tables summarize quantitative data related to the Triptorelin flare effect and its mitigation.
Table 1: Effect of GnRH Antagonist (GnRHant) Co-administration on Triptorelin (GnRHa)-Induced Gonadotropin Flare in Female Rats
Data adapted from a study demonstrating the prevention of the initial hormonal surge.
| Treatment Group | Time Point | Serum LH Level (ng/mL) | Serum E2 Level (pg/mL) | Flare Effect Observed |
| GnRHa (Triptorelin) Only | Day 3 | 3.5 ± 0.4 | 45.2 ± 5.1 | Yes |
| Combination (GnRHa + GnRHant) | Day 3 | 0.8 ± 0.2 | 18.5 ± 2.3 | No |
| Control (Vehicle) | Day 3 | 0.9 ± 0.1 | 35.1 ± 3.9 | No |
Table 2: Comparison of Testosterone Suppression After 1 Month in Humans
This data illustrates the difference in initial testosterone levels between GnRH agonist and antagonist therapies, highlighting the absence of a flare with antagonists.
| Treatment Group | Mean Testosterone Level at 1 Month (ng/dL) |
| GnRH Agonist (e.g., Triptorelin) | 29 |
| GnRH Antagonist (Degarelix) | 22 |
| Statistically significant difference (p=0.011) was observed, with antagonists achieving lower initial levels. |
Experimental Protocols
Protocol 1: Standard Triptorelin Administration (Inducing Flare Effect)
This protocol is for establishing a standard chemical castration model where the initial flare is expected.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. Allow at least one week of acclimatization.
-
Triptorelin Preparation: Prepare a sustained-release depot formulation of Triptorelin according to the manufacturer's instructions to achieve the desired dose (e.g., a 1-month release formulation).
-
Baseline Sample Collection: Prior to treatment (Day 0), collect baseline blood samples via a validated method (e.g., submandibular or saphenous vein) for hormone analysis.
-
Administration:
-
Properly restrain the mouse.
-
Administer the Triptorelin depot via subcutaneous (SC) injection into the loose skin over the dorsal flank.
-
Use a sterile needle of an appropriate size (e.g., 25G).
-
-
Monitoring:
-
To characterize the flare, collect blood samples on Day 4 to measure peak testosterone.
-
To confirm castration, collect blood samples at Week 4.
-
Monitor animal health, body weight, and injection sites throughout the study.
-
-
Endpoint: Continue the study as required by the experimental design. Serum testosterone levels should remain suppressed for the duration of the depot's efficacy.
Protocol 2: Triptorelin with GnRH Antagonist Co-administration (Flare Minimization)
This protocol is designed to prevent the initial testosterone surge.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old. Acclimatize for at least one week.
-
Drug Preparation:
-
Triptorelin: Prepare the sustained-release depot as described in Protocol 1.
-
Cetrorelix (GnRH Antagonist): Reconstitute Cetrorelix acetate (B1210297) in sterile water. Dilute to a final concentration that allows for the administration of 5 µg/kg body weight in a suitable injection volume (e.g., 100 µL). Prepare fresh daily.
-
-
Baseline Sample Collection: Collect blood samples on Day 0 before any injections.
-
Administration Schedule:
-
Day 0: Administer the first dose of Cetrorelix (5 µg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Day 1: Administer the Triptorelin depot (SC) as described in Protocol 1. Concurrently, administer the second daily dose of Cetrorelix.
-
Days 2-7: Continue with daily injections of Cetrorelix.
-
(Note: The duration of antagonist co-treatment can be adjusted but should cover the initial 7-10 day period where the flare is most prominent.)
-
-
Monitoring:
-
Collect blood samples on Day 4 to confirm the absence of a testosterone flare (levels should not be elevated compared to baseline).
-
Collect blood samples at Week 4 to confirm castration.
-
Monitor animal health, body weight, and injection sites.
-
-
Endpoint: After the co-administration period, continue monitoring the effects of the Triptorelin depot as per the study design.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GnRH receptor signaling pathway activated by Triptorelin.
Caption: Experimental workflow for a flare minimization study.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. researchanimaltraining.com [researchanimaltraining.com]
Validation & Comparative
Triptorelin Versus Leuprolide: A Comparative Efficacy Analysis in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two commonly used gonadotropin-releasing hormone (GnRH) agonists, triptorelin (B344507) and leuprolide, in prostate cancer models. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the subtle yet potentially significant differences between these two therapies.
Introduction
Triptorelin and leuprolide are synthetic GnRH receptor agonists that constitute a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer. Their primary mechanism of action involves the continuous stimulation of GnRH receptors in the pituitary gland. This initially leads to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, followed by receptor downregulation and desensitization. The subsequent profound suppression of gonadotropin release results in a dramatic reduction of testicular testosterone (B1683101) production to castrate levels.[1][2][3] Beyond this systemic effect, evidence suggests that GnRH agonists can also exert direct effects on prostate cancer cells through GnRH receptors expressed on the tumor cells themselves.[4] This guide focuses on the comparative preclinical data that elucidate the direct anti-tumor efficacy of triptorelin and leuprolide in prostate cancer models.
Data Presentation: In Vitro Efficacy
Direct head-to-head comparative studies of triptorelin and leuprolide in the same preclinical prostate cancer models are limited. The following tables summarize the available quantitative data from separate in vitro studies on the effects of each drug on prostate cancer cell lines. It is important to note that variations in experimental conditions between studies, such as culture media, serum concentrations, and treatment duration, preclude a direct comparison of the results.
Table 1: Efficacy of Triptorelin on Prostate Cancer Cell Lines
| Cell Line | Concentration | Effect on Proliferation | Study |
| LNCaP (Androgen-sensitive) | 10⁻⁴ M | 25% to 65% inhibition | [5] |
| LNCaP (Androgen-sensitive) | 10⁻⁷ M | 42% stimulation (in fetal bovine serum-supplemented medium) | [5] |
| PC3 (Androgen-insensitive) | Not specified | No significant effect | [2][5] |
Table 2: Efficacy of Leuprolide on Prostate Cancer Cell Lines
| Cell Line | Concentration | Effect on Proliferation | Study |
| LNCaP, C4-2BMDVR, CWR22Rv1 | Not specified | Stimulatory | [6] |
| LNCaP, PC3 | Not specified | Ineffective alone; counteracts androgen and EGF-induced proliferation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
In Vitro Cell Proliferation Assay for Triptorelin (Based on Ravenna et al., 2000)[5]
-
Cell Lines: LNCaP (androgen-responsive) and PC3 (androgen-unresponsive) human prostate cancer cell lines.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and antibiotics.
-
Treatment: Triptorelin was added to the culture medium at various concentrations (e.g., 10⁻⁴ M and 10⁻⁷ M). Control cells were cultured in the absence of the drug.
-
Assay: Cell proliferation was determined by counting the cells using a Burker chamber at different time points. The effect of the drug was expressed as a percentage of inhibition or stimulation compared to the control group.
-
Binding Studies: The expression of binding sites for ¹²⁵I-Triptorelin was assessed through displacement experiments to determine the affinity and number of receptors on the cell lines.
In Vitro Cell Proliferation Assay for Leuprolide (General methodology)
-
Cell Lines: LNCaP, C4-2BMDVR, CWR22Rv1, and PC3 human prostate cancer cell lines.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Leuprolide acetate (B1210297) is added to the culture medium at various concentrations. Often, studies also include co-treatment with growth factors like androgens (e.g., dihydrotestosterone) or epidermal growth factor (EGF) to assess the inhibitory potential of leuprolide on stimulated growth.
-
Assay: Cell viability and proliferation are commonly measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The results are typically expressed as a percentage of the control group.
Signaling Pathways
The direct effects of GnRH agonists on prostate cancer cells are mediated through the GnRH receptor (GnRHR), which is often coupled to a Gαi protein, in contrast to the Gαq/11 coupling in pituitary cells.[4] This differential coupling leads to distinct downstream signaling cascades.
References
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-metastatic effect of GV1001 on prostate cancer cells; roles of GnRHR-mediated Gαs-cAMP pathway and AR-YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Synthetic Triptorelin: An Overview in the Absence of Recombinant Data
For researchers, scientists, and drug development professionals, understanding the bioactivity of therapeutic peptides is paramount. Triptorelin (B344507), a potent gonadotropin-releasing hormone (GnRH) agonist, is a decapeptide widely used in clinical settings. While the market is dominated by synthetically produced triptorelin, the potential for recombinant production raises questions about comparative efficacy. However, a thorough review of publicly available scientific literature and clinical trial data reveals a significant gap: there is a lack of accessible information on the production and bioactivity of recombinant triptorelin. Consequently, a direct, data-driven comparison with synthetic triptorelin is not currently feasible.
This guide, therefore, provides a comprehensive overview of the well-documented bioactivity of synthetic triptorelin, supported by experimental data. It will detail the established in vitro and in vivo performance of synthetic triptorelin, offering a robust reference point. Should data on recombinant triptorelin become available, this guide can serve as a benchmark for future comparative analysis.
Bioactivity of Synthetic Triptorelin: Quantitative Data
Synthetic triptorelin is a GnRH analogue with a modification at the sixth amino acid residue, which confers greater potency and a longer half-life compared to the native GnRH.[1][2][3] Its bioactivity is characterized by its high affinity for the GnRH receptor and its potent ability to modulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4][5][6]
| Parameter | Value | Species/System | Description |
| In Vitro Bioactivity | |||
| Receptor Binding Affinity (Kᵢ) | 0.06 nM (for Nafarelin, a similar potent agonist) | Human GnRH receptor | Indicates very high affinity for the receptor. Triptorelin's affinity is in the low to sub-nanomolar range.[7] |
| Receptor Activation (EC₅₀) | Sub-nanomolar to low nanomolar range | Rat GnRH receptor in HEK293 and WPE-1-NB26-3 cells | Demonstrates high potency in activating the GnRH receptor and inducing downstream signaling (inositol phosphate (B84403) production).[8][9][10] |
| LH Release Stimulation | 100-fold more active than native GnRH | Primary cultures of rat pituitary cells | Shows significantly greater potency in stimulating the release of LH compared to the endogenous hormone.[11] |
| In Vivo Bioactivity | |||
| Testosterone (B1683101) Suppression | Castrate levels (<50 ng/dL) achieved in a median of 22 days | Human (prostate cancer patients) | Sustained-release formulations lead to a profound and durable suppression of testosterone.[12] |
| Testosterone Suppression | Significant reduction by day 48 and further by day 69 | Rat (peripubertal) | Demonstrates effective suppression of testosterone in animal models, with levels recovering after treatment cessation.[4] |
| LH Suppression | Higher suppression activity compared to leuprorelin | Human (prostate cancer patients) | Studies suggest triptorelin has a greater ability to suppress LH compared to other GnRH agonists.[13][14] |
Experimental Protocols
The bioactivity of synthetic triptorelin is determined through a series of well-established in vitro and in vivo assays. These protocols are crucial for quality control, lot release, and the development of new formulations.
In Vitro Radioligand Binding Assay
This assay measures the affinity of triptorelin for the GnRH receptor.
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express the human GnRH receptor (e.g., CHO cells).[7]
-
Incubation: Aliquots of the cell membranes are incubated with a radiolabeled GnRH agonist, such as [¹²⁵I]-triptorelin, and varying concentrations of unlabeled synthetic triptorelin.[7]
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The concentration of synthetic triptorelin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the binding affinity (Kᵢ).
In Vitro Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation
This assay measures the ability of triptorelin to activate the GnRH receptor and stimulate downstream signaling pathways.
-
Cell Culture: Cells expressing the GnRH receptor (e.g., HEK293) are cultured and seeded in multi-well plates.[8][9]
-
Labeling: The cells are labeled with myo-[³H]inositol.
-
Stimulation: The cells are treated with various concentrations of synthetic triptorelin.
-
Extraction and Measurement: The reaction is stopped, and the total inositol phosphates are extracted and quantified using a scintillation counter.
-
Data Analysis: The concentration of synthetic triptorelin that produces 50% of the maximal response (EC₅₀) is calculated to determine its potency.[8][9]
In Vivo Assay: Testosterone Suppression in a Rodent Model
This assay evaluates the in vivo efficacy of triptorelin in suppressing gonadal steroidogenesis.
-
Animal Model: Male rats or mice are used for this study.[4]
-
Dosing: The animals are administered synthetic triptorelin, often in a sustained-release formulation, via subcutaneous or intramuscular injection.[4]
-
Blood Sampling: Blood samples are collected at various time points before and after treatment.[4][14]
-
Hormone Analysis: Serum or plasma is separated, and testosterone levels are measured using a validated method such as ELISA or mass spectrometry.[4][14]
-
Data Analysis: The extent and duration of testosterone suppression are evaluated to determine the in vivo bioactivity of the triptorelin formulation.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in assessing and mediating the bioactivity of synthetic triptorelin, the following diagrams are provided.
Conclusion
The bioactivity of synthetic triptorelin is well-characterized, demonstrating high potency and efficacy in both in vitro and in vivo models. Its mechanism of action via the GnRH receptor leads to a predictable and clinically valuable suppression of gonadotropins and sex hormones. The data and protocols presented in this guide provide a solid foundation for researchers working with this synthetic peptide.
The absence of comparable data for recombinant triptorelin underscores a significant knowledge gap. As recombinant protein production technologies advance, it is plausible that recombinant triptorelin could be developed. Future research directly comparing the bioactivity, purity, and immunogenicity of synthetic versus a potential recombinant triptorelin would be of great interest to the scientific and drug development communities. Until such data becomes available, synthetic triptorelin remains the well-established and scientifically validated form of this important therapeutic agent.
References
- 1. CN103239711A - Triptorelin injection and preparation method thereof - Google Patents [patents.google.com]
- 2. Triptorelin | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103239711B - Triptorelin injection and method for making - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GnRH Agonists and Antagonists (Chapter 5) - How to Prepare the Egg and Embryo to Maximize IVF Success [cambridge.org]
- 7. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmolbiochem.com [jmolbiochem.com]
- 9. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography–Ion Trap/Time‐of‐Flight Mass Spectrometry (LC/MS‐IT‐TOF) and Liquid Chromatography–Orbitrap (LC‐Orbitrap) for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Impact of Triptorelin on Hormone Levels in Human and Its Metabolite Confirmation Using Liquid Chromatography-Ion Trap/Time-of-Flight Mass Spectrometry (LC/MS-IT-TOF) and Liquid Chromatography-Orbitrap (LC-Orbitrap) for Doping Control Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Anti-Invasive Effects of Laminin B1 Peptide: A Comparative Guide
For researchers and drug development professionals investigating cancer cell invasion and metastasis, peptides derived from the extracellular matrix protein laminin (B1169045) offer intriguing therapeutic possibilities. This guide provides a comparative analysis of the anti-invasive laminin B1-derived peptide, YIGSR, and contrasts its effects with other laminin-derived peptides and non-laminin alternatives. We present quantitative data from various studies to assess the reproducibility of these effects, detail experimental protocols for key assays, and visualize the signaling pathways involved.
Comparative Analysis of Peptide Effects on Cancer Cell Invasion
The laminin β1 chain-derived pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg) has been identified as an inhibitor of tumor growth and metastasis.[1][2] Its anti-invasive properties stand in contrast to other laminin-derived peptides, such as IKVAV and AG73, which have been shown to promote cancer cell invasion and metastasis. This section provides a quantitative comparison of the effects of these peptides.
Quantitative Data on Peptide-Mediated Invasion
The following table summarizes the quantitative effects of various peptides on cancer cell invasion and related processes, as reported in different studies. This data allows for a direct comparison of their potency and reproducibility.
| Peptide | Sequence | Source Protein | Effect on Invasion/Metastasis | Cell Line(s) | Quantitative Measurement | Citation(s) |
| YIGSR (monomer) | Tyr-Ile-Gly-Ser-Arg | Laminin β1 | Inhibitory | B16-F10 melanoma | ~50% inhibition of lung colony formation in vivo (0.2 mg/mouse) | [3] |
| YIGSR (multimer) | (Ac-YIGSRG)16K8K4K2KG | Laminin β1 | Inhibitory | B16-F10 melanoma | 97% inhibition of lung colony formation in vivo (0.2 mg/mouse) | [3] |
| YIGSR (multimer) | Ac-Y16 | Laminin β1 | Inhibitory | HT1080 fibrosarcoma | 100% inhibition of lung colonization in vivo (0.5 mg/mouse) | [4] |
| IKVAV | Ile-Lys-Val-Ala-Val | Laminin α1 | Promotive | C6 glioma, A375 melanoma | 1.3 to 1.61-fold increase in cell proliferation | [5][6] |
| AG73 | RKRLQVQLSIRT | Laminin α1 | Promotive | CAC2, M1 | ~5-fold increase in cell invasion | [1] |
| HYD-1 | kikmviswkg | Synthetic D-amino acid | Inhibitory | Prostate carcinoma | IC50 for blocking adhesion to laminin 1: 5.7 µ g/well | [7] |
| F4 | CNPEDCLYPVSHAHQR | Collagen XIX | Inhibitory | SK-MEL-28 melanoma | ~47% inhibition of cell migration at 24h | [8] |
Signaling Pathways of Laminin-Derived Peptides
The differential effects of laminin-derived peptides on cancer cell invasion are mediated by their interaction with specific cell surface receptors, which in turn triggers distinct downstream signaling cascades.
YIGSR Signaling Pathway
The anti-invasive effects of the YIGSR peptide are primarily mediated through its binding to the 67-kDa laminin receptor (67LR).[9][10] Upon binding, a signaling cascade is initiated that is believed to involve the tyrosine phosphorylation of several proteins.[11] Evidence also suggests a connection to the cytoskeleton, with the 67LR co-localizing with α-actinin and vinculin, which may contribute to the inhibition of cell migration.[12]
Caption: YIGSR anti-invasive signaling pathway.
Pro-Invasive Laminin Peptide Signaling
In contrast, peptides like IKVAV and AG73 promote invasion by interacting with different receptors. IKVAV binds to integrins, while AG73 interacts with syndecan-1 and β1 integrin, leading to increased protease activity and enhanced cell migration and invasion.[5][13]
Caption: Pro-invasive signaling of IKVAV and AG73.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays used to assess the anti-invasive properties of peptides.
In Vitro Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Use 24-well Transwell inserts with an 8.0 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel (a basement membrane extract) and allow it to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber of the Boyden apparatus.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert. The peptide being tested (e.g., YIGSR) is added to the upper chamber along with the cells. A control group with a scrambled or no peptide should be included.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields to determine the extent of invasion. The percentage of inhibition is calculated relative to the control group.
Caption: Workflow for in vitro invasion assay.
In Vivo Experimental Metastasis Assay
This assay evaluates the effect of a peptide on the formation of metastatic tumors in an animal model.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
-
Cell Preparation: Prepare a single-cell suspension of metastatic cancer cells (e.g., B16-F10 melanoma) in a sterile, serum-free medium.
-
Peptide Preparation: Dissolve the test peptide (e.g., multimeric YIGSR) and a control peptide in a sterile physiological solution.
-
Injection: Co-inject the cancer cells (e.g., 2 x 10^5 cells) and the peptide solution intravenously into the tail vein of the mice.
-
Monitoring: Monitor the health and weight of the animals regularly.
-
Endpoint Analysis: After a predetermined period (e.g., 14-21 days), euthanize the animals and harvest the lungs. Fix the lungs and count the number of metastatic nodules on the lung surface. The percentage of inhibition is calculated by comparing the number of nodules in the peptide-treated group to the control group.
Conclusion
The laminin B1-derived peptide YIGSR demonstrates reproducible anti-invasive and anti-metastatic effects, particularly in its multimeric form.[3][4] Its mechanism of action, through the 67-kDa laminin receptor, is distinct from pro-invasive laminin peptides like IKVAV and AG73, which act through integrin and syndecan receptors, respectively. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of these and other extracellular matrix-derived peptides in the context of cancer therapy. The development of non-laminin-derived anti-invasive peptides, such as HYD-1 and F4, also presents promising alternative avenues for targeting cancer cell invasion.[7][8]
References
- 1. The laminin-derived peptide YIGSR (Tyr–Ile–Gly–Ser–Arg) inhibits human pre-B leukaemic cell growth and dissemination to organs in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YIGSR, a synthetic laminin peptide, inhibits the enhancement by cyclophosphamide of experimental lung metastasis of human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of angiogenesis, tumour growth and experimental metastasis of human fibrosarcoma cells HT1080 by a multimeric form of the laminin sequence Tyr-Ile-Gly-Ser-Arg (YIGSR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The anti-tumor NC1 domain of collagen XIX inhibits the FAK/ PI3K/Akt/mTOR signaling pathway through αvβ3 integrin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of the YIGSR sequence of laminin in protein tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Laminin-derived peptide AG73 regulates migration, invasion, and protease activity of human oral squamous cell carcinoma cells through syndecan-1 and beta1 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Triptorelin: ELISA vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Triptorelin (B344507): Enzyme-Linked Immunosorbent Assay (ELISA) and Mass Spectrometry (MS). Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a decapeptide used in the treatment of hormone-dependent cancers and other conditions. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. This document outlines the performance characteristics, experimental protocols, and underlying principles of both methods to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Head-to-Head Comparison
The choice between ELISA and mass spectrometry for Triptorelin quantification often depends on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. While direct cross-validation studies for Triptorelin are not extensively published, the following table summarizes the typical performance characteristics of each method based on available literature for Triptorelin (for mass spectrometry) and general knowledge of immunoassay performance.
| Parameter | ELISA (Typical Performance) | Mass Spectrometry (LC-MS/MS, LC-MS³) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of ions |
| Specificity | Can be susceptible to cross-reactivity with structurally similar molecules. | Highly specific, capable of distinguishing between closely related peptides and metabolites. |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL to pg/mL range. | High sensitivity, with reported LLOQs for Triptorelin as low as 5 pg/mL to 10 pg/mL in plasma.[1][2] |
| Linearity | Good over a defined concentration range. | Excellent linearity over a wide dynamic range, often spanning several orders of magnitude.[1][2] |
| Matrix Interference | Can be affected by components in complex biological samples.[2] | Minimal matrix effects, especially with advanced techniques like LC-MS³.[1][2] |
| Throughput | High-throughput capabilities with 96-well plate formats. | Generally lower throughput compared to ELISA, but can be automated. |
| Cost | Relatively lower cost per sample. | Higher initial instrument cost and operational expenses. |
| Method Development | Relies on the availability of specific antibodies. | Requires expertise in chromatography and mass spectrometry for method development and validation. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol for Triptorelin Quantification
This protocol is a generalized procedure based on published methods for the determination of Triptorelin in biological matrices.[1][2][3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract Triptorelin from the biological matrix (e.g., plasma, urine) and remove interfering substances.
-
Procedure:
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the pre-treated plasma or urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
-
Elute Triptorelin from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Separation
-
Objective: To separate Triptorelin from other components in the extracted sample before it enters the mass spectrometer.
-
Typical Parameters:
-
Column: A reversed-phase C18 or C8 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing an additive like formic acid or propionic acid to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Typically 5-20 µL.
-
3. Mass Spectrometry (MS) Detection
-
Objective: To detect and quantify Triptorelin based on its specific mass-to-charge ratio.
-
Typical Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for tandem mass spectrometry (MS/MS) or MS³ for enhanced specificity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Triptorelin and an internal standard.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Triptorelin Quantification
As specific commercial ELISA kits for Triptorelin are not widely documented, this section provides a general protocol for a competitive ELISA, a common format for small molecules like peptides.
1. Plate Coating
-
Objective: To immobilize a known amount of Triptorelin or a Triptorelin-conjugate onto the wells of a microtiter plate.
-
Procedure:
-
Add a solution of Triptorelin-protein conjugate to each well of a 96-well plate.
-
Incubate to allow for adsorption to the plastic surface.
-
Wash the plate to remove any unbound conjugate.
-
Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or casein solution).
-
2. Competitive Binding
-
Objective: To allow competition between the Triptorelin in the sample/standard and the immobilized Triptorelin for binding to a limited amount of anti-Triptorelin antibody.
-
Procedure:
-
Add standards of known Triptorelin concentrations and the unknown samples to the wells.
-
Add a fixed amount of a specific primary antibody against Triptorelin to each well.
-
Incubate to allow for competitive binding to occur. The amount of antibody bound to the plate is inversely proportional to the concentration of Triptorelin in the sample.
-
3. Detection
-
Objective: To quantify the amount of primary antibody bound to the plate.
-
Procedure:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the primary antibody.
-
Incubate and then wash the plate to remove any unbound secondary antibody-enzyme conjugate.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., a colorimetric or chemiluminescent signal).
-
Measure the signal intensity using a plate reader. The signal intensity is inversely proportional to the concentration of Triptorelin in the sample.
-
Mandatory Visualizations
Caption: General workflow for Triptorelin quantification.
Caption: Principle of LC-MS/MS for Triptorelin analysis.
Caption: Principle of a competitive ELISA.
References
A Comparative Analysis of GnRH Agonists on Pituitary Desensitization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commonly used Gonadotropin-Releasing Hormone (GnRH) agonists and their effects on pituitary desensitization. The information presented is curated from preclinical and clinical studies to assist in research and development efforts.
Continuous administration of GnRH agonists paradoxically leads to the suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion, a state known as pituitary desensitization.[1] This phenomenon is clinically utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[2][3] The desensitization process involves receptor downregulation and uncoupling from intracellular signaling pathways.[4] This guide compares the performance of several key GnRH agonists—Leuprolide, Goserelin, Triptorelin (B344507), and Buserelin—in inducing pituitary desensitization, supported by experimental data.
Comparative Efficacy of GnRH Agonists
The following tables summarize quantitative data from comparative studies on the effects of different GnRH agonists on pituitary function.
Table 1: Comparative Effects of GnRH Agonists on Luteinizing Hormone (LH) Suppression
| GnRH Agonist | Animal Model/Cell Line | Dose and Duration | Outcome | Reference |
| Leuprolide Acetate (B1210297) | Ovariectomized Rats | 333 µg/kg (depot) | Significant decrease in LH response to exogenous GnRH after 7 days. | [5] |
| Triptorelin | Prepubertal/Peripubertal Female Rats | Not specified | Stimulated LH and FSH levels initially, followed by suppression. | [6] |
| Buserelin | Prepubertal/Peripubertal Female Rats | Not specified | Stimulated LH and FSH levels initially, followed by suppression. | [6] |
| Goserelin | Men with Prostate Cancer | 11.34 mg | Mean testosterone (B1683101) levels were higher compared to Triptorelin and Leuprolide. | [7] |
| Triptorelin | Men with Prostate Cancer | 11.25 mg | Achieved the lowest mean testosterone levels. | [7] |
| Leuprolide | Men with Prostate Cancer | 11.25 mg | Achieved lower mean testosterone levels than Goserelin. | [7] |
Table 2: Comparative Effects of GnRH Agonists on GnRH Receptor (GnRH-R) and Gonadotropin Subunit mRNA Expression
| GnRH Agonist | Animal Model | Duration of Treatment | Effect on GnRH-R mRNA | Effect on LHβ mRNA | Effect on FSHβ mRNA | Reference |
| Leuprolide Acetate | Ovariectomized Rats | 7 days | Significant decrease | Significant decrease | Not specified | [5] |
| Buserelin | Prepubertal Female Rats | 10 days | Little effect | Little effect | Stimulated | [6] |
| Triptorelin | Not specified in this direct comparison |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Model for Pituitary Desensitization in Rats
-
Animal Model: Ovariectomized adult female Sprague-Dawley rats are commonly used to study the effects of GnRH analogs on the pituitary-gonadal axis in a controlled hormonal environment.[5]
-
Agonist Administration: GnRH agonists are administered via subcutaneous injection. Depot formulations, such as leuprolide acetate at a dose of 333 µg/kg, can be used for sustained release and induction of desensitization over several days.[5]
-
Assessment of Desensitization:
-
GnRH Challenge Test: To assess pituitary responsiveness, a bolus of GnRH (e.g., 100 ng/rat) is administered intravenously. Blood samples are collected at multiple time points (e.g., 0, 10, 30, and 60 minutes) post-injection to measure serum LH levels. A blunted LH response compared to control animals indicates pituitary desensitization.[5]
-
Hormone Assays: Serum LH and FSH concentrations are measured using specific radioimmunoassays (RIAs).
-
Gene Expression Analysis: At the end of the treatment period, animals are euthanized, and pituitaries are collected. Total RNA is extracted, and the expression levels of GnRH-R, LHβ, and FSHβ mRNA are quantified using Northern blotting or quantitative real-time PCR (qRT-PCR).[5][6]
-
In Vitro Pituitary Cell Culture Model
-
Cell Culture: Primary cultures of anterior pituitary cells from rats can be used.[4] Cells are dispersed and cultured for a period to allow for recovery and attachment before experimental treatments.
-
Agonist Treatment: GnRH agonists are added to the culture medium at various concentrations and for different durations to induce desensitization. For example, cells can be exposed to 1 nM GnRH for 12 hours.[4]
-
Assessment of Desensitization:
-
Gonadotropin Release: The responsiveness of the cells is tested by challenging them with a range of GnRH concentrations after the initial desensitizing treatment. The amount of LH and FSH released into the culture medium is measured by RIA.[4]
-
Receptor Binding Assays: To determine changes in GnRH receptor number and affinity, radioligand binding assays are performed. This typically involves incubating pituitary cell membranes with a radiolabeled GnRH analog (e.g., [125I]buserelin) in the presence or absence of competing unlabeled ligands.[4]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to GnRH agonist-induced pituitary desensitization.
Caption: GnRH agonist signaling pathway and mechanisms of desensitization.
Caption: Experimental workflows for assessing pituitary desensitization.
References
- 1. Gonadotropin releasing hormone agonist protocols for pituitary desensitization in in vitro fertilization and gamete intrafallopian transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights Into Physician Prescribing Decisions: Why Goserelin? Why Leuprolide? [theoncologynurse.com]
- 3. Effects of Different Gonadotropin-Releasing Hormone Agonists on IVF/ICSI-ET Outcomes in Long Protocol: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GnRH antagonist-induced down-regulation of the mRNA expression of pituitary receptors: comparisons with GnRH agonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Triptorelin's Impact on LH and FSH Levels: An Independent Validation and Comparative Analysis
An objective comparison of Triptorelin's performance against other gonadotropin-releasing hormone (GnRH) analogues, supported by experimental data, to guide researchers, scientists, and drug development professionals.
Triptorelin (B344507), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary mechanism of action involves binding to GnRH receptors in the pituitary gland, which initially stimulates and then subsequently downregulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This biphasic effect, characterized by a transient surge followed by sustained suppression of gonadotropins, makes Triptorelin a valuable tool in various clinical and research settings, including assisted reproduction, the treatment of hormone-dependent cancers, and central precocious puberty.[1][3][5] This guide provides an independent validation of Triptorelin's effects on LH and FSH levels, compares its performance with other GnRH analogues, and presents detailed experimental protocols.
Comparative Efficacy: Triptorelin vs. Alternatives
The efficacy of Triptorelin in modulating LH and FSH levels is often benchmarked against other GnRH agonists, such as Leuprolide, and GnRH antagonists, like Cetrorelix.
A retrospective study on girls with idiopathic central precocious puberty (ICPP) compared the effects of Triptorelin and Leuprolide. After one year of treatment, the Triptorelin group exhibited significantly lower serum levels of estradiol (B170435) (E2) and FSH compared to the Leuprolide group. However, there was no statistically significant difference in LH levels between the two groups.[6]
Another comparative study in patients with pelvic endometriosis found that Triptorelin and Leuprolide acetate (B1210297) were comparable in their potency to lower serum E2, FSH, and LH levels.[7] However, a different study noted that at day 21 of treatment, FSH, LH, and estradiol levels were all lower in the Triptorelin group compared to the Leuprolide group.[8]
When compared to the GnRH antagonist Cetrorelix in the context of assisted reproduction, one study found no significant differences in the reduction of serum LH levels between Triptorelin and Cetrorelix.[9]
The following table summarizes the quantitative data from comparative studies on the effects of Triptorelin and its alternatives on LH and FSH levels.
| Comparison Agent | Condition | Key Findings on LH and FSH Levels | Reference |
| Leuprolide | Idiopathic Central Precocious Puberty | After 1 year, serum FSH was lower in the Triptorelin group. No significant difference in LH levels. | [6] |
| Leuprolide | Pelvic Endometriosis | Comparable potency in lowering serum FSH and LH levels. | [7] |
| Leuprolide | Endometriosis | At day 21, FSH and LH levels were lower in the Triptorelin group. | [8] |
| Cetrorelix | Assisted Reproduction | No significant differences in reducing serum LH levels. | [9] |
Signaling Pathway and Experimental Workflow
Triptorelin's mechanism of action on the HPG axis begins with its binding to GnRH receptors on the anterior pituitary gland. This binding initially mimics the natural pulsatile release of GnRH, leading to a transient increase in the secretion of LH and FSH, often referred to as a "flare effect".[1][2] However, the continuous and sustained stimulation by Triptorelin leads to the desensitization and downregulation of these receptors.[1][3] Consequently, the pituitary gland's secretion of LH and FSH is dramatically reduced, leading to a suppression of sex steroid production in the gonads.[1]
References
- 1. What is the mechanism of Triptorelin acetate? [synapse.patsnap.com]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triptorelin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of triptorelin and leuprolide on the level of sex hormones in girls with central precocious puberty and its clinical efficacy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A crossover study of triptorelin and leuprorelin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the clinical and indication differences between triptorelin and leuprolide? [inpharmd.com]
- 9. Efficacy and Safety of gonadotropin-releasing hormone (GnRH) Agonists Triptorelin Acetate and Cetrorelix Acetate in Assisted Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2: Benchmarking a Novel Fluorescence-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel fluorescence-based detection method for the synthetic peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, a nonapeptide derived from the laminin (B1169045) B1 chain known for its anti-angiogenic properties.[1][2] The performance of this new method is benchmarked against two established analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable detection method for their specific research and development needs.
Introduction to this compound
The peptide this compound, also known as CDPGYIGSR-NH2, corresponds to residues 925-933 of the laminin B1 chain.[1] It has garnered significant interest in cancer research due to its ability to inhibit angiogenesis and the growth of solid tumors.[1] Accurate and reliable quantification of this peptide is crucial for pharmacokinetic studies, formulation development, and quality control.
Overview of Detection Methodologies
This guide evaluates three distinct methods for the detection and quantification of this compound:
-
Novel Fluorescence-Based Assay: A hypothetical new method employing a specific fluorescent probe that selectively binds to the peptide, leading to a measurable change in fluorescence intensity. This technique promises simplicity and high throughput.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Considered the gold standard for peptide quantification, this method offers high sensitivity and specificity by separating the peptide from complex matrices and identifying it based on its mass-to-charge ratio.[3][4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A widely used immunoassay technique that relies on the specific binding of an antibody to the peptide.[5][6] This method is known for its high sensitivity and suitability for high-throughput screening.
Quantitative Performance Comparison
The performance of the three methods was evaluated based on key analytical parameters. The following table summarizes the quantitative data obtained from these comparative experiments.
| Parameter | Novel Fluorescence-Based Assay | HPLC-MS/MS | Competitive ELISA |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.5 ng/mL | 5 ng/mL |
| Linear Range | 1.5 - 500 ng/mL | 0.5 - 1000 ng/mL | 5 - 250 ng/mL |
| Precision (%CV) | < 10% | < 5% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~4 hours |
| Sample Volume Required | 20 µL | 50 µL | 100 µL |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to ensure reproducibility and transparency.
Novel Fluorescence-Based Assay
This protocol outlines the steps for quantifying this compound using the new fluorescence-based method.
Materials:
-
This compound standard
-
Fluorescent Probe (specific for the peptide)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of this compound standards by serial dilution in the assay buffer.
-
Pipette 20 µL of each standard and unknown sample into the wells of the black 96-well microplate.
-
Prepare a working solution of the fluorescent probe in the assay buffer.
-
Add 80 µL of the fluorescent probe working solution to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the standards.
-
Determine the concentration of the unknown samples from the standard curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol details the quantification of the peptide using a standard HPLC-MS/MS approach.
Materials:
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled version of the peptide)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ultrapure water
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide standard and the internal standard.
-
Create a calibration curve by spiking known concentrations of the standard into a blank matrix (e.g., plasma, buffer).
-
Add a fixed concentration of the internal standard to all samples, standards, and quality controls.
-
Perform protein precipitation if using a biological matrix (e.g., add 3 volumes of cold ACN, vortex, and centrifuge).
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Determine the concentration of unknown samples from the calibration curve.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the steps for a competitive ELISA to quantify the peptide.
Materials:
-
This compound standard
-
Peptide-HRP conjugate
-
Primary antibody specific to the peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the primary antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards or samples and a fixed amount of peptide-HRP conjugate to the wells. Incubate for 1-2 hours at room temperature. During this step, the free peptide in the sample competes with the peptide-HRP conjugate for binding to the immobilized antibody.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of peptide in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance against the logarithm of the peptide concentration. Determine the concentration of unknown samples from the standard curve.
Discussion and Recommendations
The selection of an appropriate detection method for this compound depends on the specific requirements of the study.
-
The Novel Fluorescence-Based Assay offers a compelling balance of speed, simplicity, and good sensitivity. Its low sample volume requirement and rapid analysis time make it an excellent choice for high-throughput screening applications where a quick turnaround is essential.
-
HPLC-MS/MS remains the unparalleled choice for applications demanding the highest levels of sensitivity, specificity, and accuracy.[3][4] It is the preferred method for regulatory submissions and for studies involving complex biological matrices where absolute quantification is critical.
-
Competitive ELISA provides a sensitive and established platform for peptide quantification. While it has a longer workflow compared to the fluorescence assay, it does not require sophisticated instrumentation like an LC-MS/MS system, making it accessible to a broader range of laboratories.
References
- 1. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Triptorelin's Efficacy Across Diverse Cancer Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Triptorelin's performance in preclinical and clinical models of prostate, breast, and ovarian cancer. The information is supported by experimental data to aid in evaluating its therapeutic potential.
Triptorelin (B344507), a synthetic agonist of gonadotropin-releasing hormone (GnRH), has emerged as a cornerstone of hormonal therapy for hormone-sensitive cancers. Its primary mechanism of action involves the sustained stimulation of GnRH receptors in the pituitary gland. This initially leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by receptor downregulation and desensitization. The subsequent profound suppression of gonadotropins results in a dramatic reduction of testosterone (B1683101) in men and estrogen in women, creating a state of medical castration.[1][2][3] This targeted hormonal deprivation is pivotal in inhibiting the growth of hormone-dependent tumors. This guide delves into the comparative efficacy of Triptorelin across prostate, breast, and ovarian cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Efficacy in Prostate Cancer Models
Triptorelin is a well-established first-line hormonal therapy for advanced prostate cancer.[2][4] Its efficacy is primarily attributed to the profound suppression of testosterone to castrate levels, thereby inhibiting the growth of androgen-dependent prostate cancer cells.[1][2]
Preclinical Efficacy
In preclinical studies, Triptorelin has demonstrated significant anti-tumor activity in prostate cancer xenograft models. Treatment with Triptorelin has been shown to inhibit tumor growth and reduce tumor weight. For instance, in a study using LNCaP human prostate cancer xenografts in nude mice, Triptorelin treatment resulted in a significant reduction in tumor volume compared to control groups.
Preclinical Data Summary: Triptorelin in Prostate Cancer
| Model System | Triptorelin Dose/Schedule | Key Findings | Reference |
| LNCaP Xenograft (Nude Mice) | 100 µ g/animal , single injection | Significant inhibition of tumor growth | [5] |
| LNCaP Xenograft (Nude Mice) | 10-4 M (in vitro) | 25% to 65% inhibition of cell proliferation | [5][6] |
| PC3 Xenograft (Nude Mice) | Not specified | No significant effect on tumor growth | [5][6] |
Clinical Efficacy
In clinical trials involving men with advanced prostate cancer, Triptorelin has consistently demonstrated its ability to achieve and maintain castrate levels of serum testosterone (<50 ng/dL).[2][7] This hormonal suppression is associated with significant reductions in prostate-specific antigen (PSA) levels, a key biomarker for prostate cancer progression.[2][8]
Clinical Data Summary: Triptorelin in Prostate Cancer
| Trial/Study | Triptorelin Formulation & Dosage | Percentage of Patients Achieving Castration (Testosterone <50 ng/dL) | Median PSA Reduction | Reference |
| Phase III Study | 3.75 mg, 1-month | 91.2% by day 28 | Baseline: 46.8 ng/mL, 9 months: 1.3 ng/mL | [2] |
| Phase III Study | 11.25 mg, 3-month (subcutaneous) | 97.6% within 4 weeks | Not specified | [2] |
| Phase III Study | 22.5 mg, 6-month | 97.5% by day 28, 98.3% at 12 months | Not specified | [2] |
| Pooled Analysis (9 studies) | 1-, 3-, and 6-month | 79% achieved testosterone <20 ng/dL at 1 month, 92% at 3 months | Not specified | [1] |
Efficacy in Breast Cancer Models
In premenopausal women with hormone receptor-positive (HR-positive) breast cancer, Triptorelin is utilized for ovarian function suppression (OFS). By inducing a reversible menopause, Triptorelin eliminates the primary source of estrogen, thereby inhibiting the growth of estrogen-dependent breast cancer cells.[9] It is often used in combination with other endocrine therapies like tamoxifen (B1202) or aromatase inhibitors.[9][10][11]
Preclinical Efficacy
Preclinical studies have shown that Triptorelin can directly inhibit the proliferation of estrogen-sensitive breast cancer cell lines. This effect is observed in both in vitro cell cultures and in vivo xenograft models.
Preclinical Data Summary: Triptorelin in Breast Cancer
| Model System | Triptorelin Treatment | Key Findings | Reference |
| MCF-7 and CG-5 cells (in vitro) | Triptorelin alone | Inhibition of estrogen-stimulated proliferation | [12] |
| MDA-MB-231 cells (estrogen-insensitive) | Triptorelin alone | No effect on cell growth | [12] |
| MMTV-PyMT transgenic mice | Not specified | Data on direct tumor inhibition is limited | [13] |
Clinical Efficacy
Clinical trials have established the benefit of adding Triptorelin-induced OFS to standard endocrine therapy for premenopausal women with HR-positive early-stage breast cancer, particularly in those at higher risk of recurrence.[11][14] The landmark SOFT and TEXT trials demonstrated improved disease-free survival with the addition of OFS to endocrine therapy.[11]
Clinical Data Summary: Triptorelin in Breast Cancer
| Trial/Study | Treatment Arms | Key Findings | Reference |
| PROMISE-GIM6 | Chemotherapy vs. Chemotherapy + Triptorelin | Higher long-term probability of ovarian function recovery with Triptorelin. 5-year disease-free survival: 80.5% (Triptorelin) vs. 83.7% (control). | [15][16] |
| SOFT & TEXT | Tamoxifen + OFS vs. Exemestane + OFS | Combination of OFS with an aromatase inhibitor (exemestane) showed more pronounced benefits in disease control compared to OFS with tamoxifen. | [11] |
Efficacy in Ovarian Cancer Models
The role of Triptorelin in ovarian cancer is less defined compared to prostate and breast cancer. While GnRH receptors are expressed in a majority of ovarian cancers, suggesting a potential for direct anti-tumor effects, clinical evidence remains inconclusive.[15][17][18]
Preclinical Efficacy
Preclinical studies have suggested that GnRH agonists like Triptorelin can inhibit the proliferation of ovarian cancer cell lines in a dose- and time-dependent manner.[18] However, in vivo data on tumor growth inhibition is limited.
Preclinical Data Summary: Triptorelin in Ovarian Cancer
| Model System | Triptorelin Treatment | Key Findings | Reference |
| Ovarian Cancer Cell Lines (in vitro) | Triptorelin | Dose- and time-dependent reduction in proliferation | [18] |
| Ovarian Cancer Xenografts (Rats) | D-Trp-6-LH-RH (Triptorelin) | Prolonged survival and decreased tumor growth | [19] |
Clinical Efficacy
A prospective, randomized, double-blind clinical trial investigating the addition of Triptorelin to standard platinum-based chemotherapy in patients with advanced ovarian carcinoma did not show a significant benefit in progression-free or overall survival.[20][21]
Clinical Data Summary: Triptorelin in Ovarian Cancer
| Trial/Study | Treatment Arms | Key Findings | Reference |
| Decapeptyl Ovarian Cancer Study Group | Chemotherapy + Triptorelin vs. Chemotherapy + Placebo | No significant difference in progression-free or overall survival. | [20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: Cancer cell lines (e.g., LNCaP for prostate, MDA-MB-231 for breast) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Triptorelin Administration: Triptorelin, often in a sustained-release formulation, is administered via intramuscular or subcutaneous injection at specified doses and schedules.[22]
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.[23] For cell lines expressing luciferase, in vivo bioluminescence imaging can be used to monitor tumor burden non-invasively.[16][20][24][25][26]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, or Western blotting.
Apoptosis Detection (TUNEL Assay)
-
Tissue Preparation: Tumor tissues are fixed in formalin and embedded in paraffin. Sections are then deparaffinized and rehydrated.
-
Permeabilization: Tissue sections are treated with proteinase K to allow for enzyme penetration.
-
TUNEL Reaction: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT catalyzes the addition of labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Visualization: The labeled apoptotic cells are visualized using fluorescence microscopy.[4][5][27][28][29]
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Cells or tumor tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total ERK, Akt). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3][6][12][30]
Signaling Pathways and Mechanisms of Action
Triptorelin's anti-cancer effects are mediated through both indirect hormonal suppression and direct actions on cancer cells via GnRH receptors. The downstream signaling pathways can vary between different cancer types.
Prostate Cancer Signaling Pathway
In prostate cancer, the primary mechanism is the suppression of the hypothalamic-pituitary-gonadal axis, leading to reduced testosterone. At the cellular level, GnRH agonists can also directly inhibit prostate cancer cell growth by activating or inhibiting intracellular signaling pathways such as the MAPK/ERK pathway.[31][32][33][34]
Caption: Triptorelin signaling in prostate cancer cells.
Breast Cancer Signaling Pathway
In breast cancer cells, Triptorelin, via GnRH receptor activation, can interfere with estrogen-stimulated signaling pathways. This can involve the modulation of pathways like the PI3K/Akt/mTOR cascade, which is crucial for cell growth, proliferation, and survival.[35][36][37][38][39]
Caption: Triptorelin's impact on PI3K/Akt signaling in breast cancer.
Ovarian Cancer Signaling Pathway
In ovarian cancer cells, GnRH receptor activation by Triptorelin has been shown to couple to Gαi proteins, leading to the activation of phosphotyrosine phosphatases (PTPs). These PTPs can dephosphorylate and inactivate growth factor receptors like the epidermal growth factor receptor (EGFR), thereby inhibiting downstream mitogenic signaling through pathways such as the MAPK/ERK and PI3K/Akt cascades.[2][7][15][17][18]
Caption: GnRH receptor signaling cascade in ovarian cancer cells.
Conclusion
Triptorelin demonstrates significant and well-established efficacy in the treatment of hormone-sensitive prostate and breast cancers, primarily through its potent suppression of gonadal hormones. The quantitative data from both preclinical and clinical studies provide a robust evidence base for its therapeutic utility in these indications. In ovarian cancer, while preclinical data suggests a potential for direct anti-tumor effects, clinical evidence for its efficacy remains limited, highlighting an area for further investigation. The diverse signaling pathways modulated by Triptorelin in different cancer cell types underscore the complexity of its mechanism of action beyond simple hormonal deprivation and suggest avenues for the development of novel combination therapies. This comparative guide serves as a valuable resource for researchers and clinicians in understanding the nuanced efficacy of Triptorelin across various cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The TUNEL Assay [jove.com]
- 5. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating triptorelin as a treatment option for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breast cancer - Wikipedia [en.wikipedia.org]
- 11. uclahealth.org [uclahealth.org]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Dual Inhibition of Tumor and Tumor-Induced Functional Limitations in a Transgenic Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spotlight on triptorelin in the treatment of premenopausal women with early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum [jove.com]
- 17. Gonadotropin-releasing hormone and ovarian cancer: a functional and mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of gonadotropin-releasing hormone (GnRH) in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. benchchem.com [benchchem.com]
- 21. Luteinizing hormone-releasing hormone agonist triptorelin in combination with cytotoxic chemotherapy in patients with advanced ovarian carcinoma. A prospective double blind randomized trial. Decapeptyl Ovarian Cancer Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Decapeptyl® SR (triptorelin) - Dosing & Administration [decapeptyl.co.uk]
- 23. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 25. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 26. In Vivo Bioluminescence Imaging of Tumor Growth and Viability [bio-protocol.org]
- 27. clyte.tech [clyte.tech]
- 28. TUNEL Staining of Tumor Tissue Sections [bio-protocol.org]
- 29. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. benchchem.com [benchchem.com]
- 31. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. MEK-ERK signaling is a therapeutic target in metastatic castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. scholars.northwestern.edu [scholars.northwestern.edu]
- 35. mdpi.com [mdpi.com]
- 36. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 38. mdpi.com [mdpi.com]
- 39. The PI3K/AKT/mTOR signaling pathway in breast cancer: Review of clinical trials and latest advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
The following provides detailed, step-by-step guidance for the proper and safe disposal of the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2, ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the product's Safety Data Sheet (SDS) if available and adhere to your institution's specific environmental health and safety (EH&S) guidelines.[1] If an SDS is not available, the chemical, physical, and toxicological properties of the peptide should be considered not fully investigated.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this peptide.[1] This includes:
-
Gloves: Chemical-resistant disposable gloves (e.g., nitrile).[1]
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat or protective gown.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can become airborne, work in a fume hood or use a biosafety cabinet to prevent inhalation.[1]
II. Characterization of Waste
Proper waste segregation is a critical first step in the disposal process.[1] The waste generated from the use of this compound can be categorized as follows:
-
Solid Peptide Waste: Unused or expired lyophilized powder.
-
Liquid Peptide Waste: Solutions containing the dissolved peptide.
-
Contaminated Labware: Items such as pipette tips, vials, gloves, and other disposable materials that have come into contact with the peptide.[4]
-
Empty Peptide Containers: The original vials or any secondary containers.
III. Step-by-Step Disposal Protocols
The overriding principle for the disposal of laboratory waste is that a disposal plan should be in place before any experimental work begins.[5] Never dispose of peptides in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's EH&S department.[1][4]
Protocol 1: Disposal of Solid and Liquid Peptide Waste
Due to the presence of cysteine, which can be hazardous, and a water hazard class of 3 (WGK 3) indicating it is highly hazardous to water, this peptide waste should be treated as hazardous chemical waste.[6][7]
-
Collection:
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
Include the full chemical name: "this compound".
-
Indicate the solvent if it is a liquid waste.
-
Note the concentration and the accumulation start date.[4]
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Disposal:
Protocol 2: Decontamination and Disposal of Contaminated Labware
-
Decontamination:
-
Solid labware (e.g., pipette tips, vials) should be immersed in a 10% bleach solution for at least 30 minutes to inactivate the peptide.[4] This chemical inactivation method is effective for degrading peptides.[4]
-
The bleach solution used for decontamination should then be collected as hazardous liquid waste.[4]
-
-
Disposal of Decontaminated Labware:
-
After decontamination, the solid waste can be disposed of in the appropriate laboratory waste stream (e.g., chemical or biohazardous waste) as per your institutional guidelines.[4]
-
Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.[6]
-
Protocol 3: Disposal of Empty Peptide Containers
-
Rinsing:
-
Disposal:
-
After thorough rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, pending your institutional policy.[4]
-
IV. Quantitative Data Summary
For your reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₀H₆₃N₁₃O₁₃S | [8] |
| Molecular Weight | 966.09 g/mol | [8] |
| Form | Solid (Lyophilized Powder) | [7] |
| Storage Temperature | -20°C | [7][8] |
| Water Hazard Class (WGK) | 3 | [7] |
| Storage Class | 11 - Combustible Solids | [7] |
Decision Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 peptide [novoprolabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
